molecular formula C8H10N4O2.C6H8O7<br>C14H18N4O9 B143787 Caffeine citrate CAS No. 69-22-7

Caffeine citrate

Cat. No.: B143787
CAS No.: 69-22-7
M. Wt: 386.31 g/mol
InChI Key: RCQXSQPPHJPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine Citrate, with the CAS Number 69-22-7 and a molecular formula of C14H18N4O9, is a citrate salt of the well-known central nervous system (CNS) stimulant, caffeine . This white, crystalline powder is sparingly soluble in water and is supplied with a certificate of analysis to ensure high quality and batch-to-batch consistency for research purposes . In scientific research, this compound is primarily recognized for its role as a central nervous system stimulant and a non-selective antagonist of adenosine A1 and A2A receptors . By blocking adenosine receptors, which normally promote sleep and relaxation, this compound produces a stimulant effect. This mechanism underlies its well-documented ability to stimulate the respiratory center, increase minute ventilation, and reduce the threshold for hypercapnia, making it a valuable compound for studies in respiratory neurobiology . Its application in seminal clinical research has demonstrated efficacy in reducing apnea episodes, highlighting its significance in models of respiratory control . Beyond respiratory studies, this compound serves as a crucial tool in neuroscience and pharmacology research. It is known to enhance the release of neurotransmitters such as dopamine and norepinephrine, contributing to its psychostimulant effects . Researchers utilize this compound to investigate arousal, vigilance, and neurodevelopmental outcomes in preclinical models. Furthermore, it finds application in biochemical research due to its interaction with hepatic cytochrome P450 1A2 (CYP1A2), the major enzyme involved in its metabolism, making it a probe for studying drug metabolism and interactions . This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXSQPPHJPGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046938
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-22-7
Record name Caffeine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeine, citrated [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine, citrated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Caffeine Citrate in Neonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants characterized by cessation of breathing. Its therapeutic efficacy is primarily attributed to its role as a non-selective adenosine receptor antagonist in the central nervous system. By blocking the inhibitory effects of adenosine on respiratory centers, caffeine stimulates respiratory drive, enhances chemosensitivity to carbon dioxide, and improves diaphragmatic contractility. Secondary mechanisms, including phosphodiesterase inhibition and modulation of intracellular calcium mobilization, may also contribute to its pharmacological profile, particularly at higher concentrations. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in the neonatal population, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism of action of caffeine at therapeutic concentrations is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes, in the central nervous system.[1][2][3] Adenosine, an endogenous nucleoside, generally exerts an inhibitory effect on neuronal activity and respiration. By blocking these receptors, caffeine effectively disinhibits respiratory drive.

Role of Adenosine in Neonatal Respiration

In the neonate, particularly the premature infant, the expression and sensitivity of adenosine receptors in the brainstem's respiratory control centers are heightened. Adenosine, acting on A1 receptors, inhibits inspiratory neurons, leading to a depressant effect on breathing and contributing to apneic episodes.[4] The immature respiratory control system of the preterm infant is particularly susceptible to this adenosinergic inhibition.

Caffeine's Interaction with Adenosine Receptors

This compound, a methylxanthine, is structurally similar to adenosine, allowing it to bind to and block A1 and A2A receptors without activating them.[5][6] This antagonism leads to a cascade of downstream effects that collectively enhance respiratory stability:

  • Stimulation of the Medullary Respiratory Center: By blocking inhibitory A1 receptors in the brainstem, caffeine increases the firing rate of respiratory neurons, leading to a direct stimulation of the central respiratory drive.[7][8]

  • Increased Sensitivity to Carbon Dioxide: Caffeine enhances the sensitivity of central chemoreceptors to hypercapnia, resulting in a more robust ventilatory response to elevated CO2 levels.[1][2][3]

  • Enhanced Diaphragmatic Contractility: Caffeine improves the contractility of the diaphragm, the primary muscle of respiration, reducing muscle fatigue and improving the efficacy of each breath.[1][9]

The binding affinity of caffeine for A1 and A2A receptors is comparable, with inhibition constant (Ki) values around 44 µmol/L.[10]

Signaling Pathway: Adenosine Receptor Antagonism by Caffeine

cluster_PostSynaptic Postsynaptic Respiratory Neuron Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds & Activates AC Adenylate Cyclase A1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition (↓ Respiratory Drive) cAMP->Inhibition Caffeine This compound Caffeine->A1R Blocks

Caption: Adenosine Receptor Antagonism by Caffeine.

Secondary Mechanisms of Action

While adenosine receptor antagonism is the primary mechanism at therapeutic doses, other biochemical actions of caffeine may contribute to its effects, especially at higher plasma concentrations.

Phosphodiesterase (PDE) Inhibition

Caffeine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] Inhibition of PDE leads to an accumulation of intracellular cAMP, which can potentiate the effects of catecholamines and lead to bronchodilation and other stimulatory effects.[4][11] However, the concentrations required for significant PDE inhibition are generally higher than the therapeutic range for apnea of prematurity.

Signaling Pathway: Phosphodiesterase Inhibition by Caffeine

cluster_Cell Cell Interior AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Phosphorylates targets Caffeine Caffeine (High Concentration) Caffeine->PDE Inhibits

Caption: Phosphodiesterase Inhibition by Caffeine.

Intracellular Calcium Mobilization

Caffeine can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, by sensitizing ryanodine receptors.[7] This effect is generally observed at supraclinical concentrations but may play a role in caffeine's effects on muscle contractility, including the diaphragm.

Pharmacokinetics and Data Presentation

The pharmacokinetics of caffeine in neonates are markedly different from those in adults, primarily due to immature hepatic and renal function.[12] This results in a significantly prolonged half-life and reduced clearance.[10][12][13]

Table 1: Pharmacokinetic Parameters of Caffeine in Neonates vs. Adults
ParameterNeonatesAdultsReference(s)
Half-life (t½) 40 - 230 hours5 hours[10]
Clearance (CL) 0.116 - 0.14 mL/kg/min1.50 mL/kg/min[10]
Volume of Distribution (Vd) 0.87 ± 0.01 L/kg0.6 L/kg[10]
Metabolism Primarily renal excretion (approx. 85% unchanged)Hepatic (CYP1A2)[2][12]
Bioavailability (Oral) Rapid and completeRapid and complete[2][10]
Table 2: Dosing and Therapeutic Concentrations of this compound in Neonates
ParameterValueReference(s)
Loading Dose 20 - 25 mg/kg[10]
Maintenance Dose 5 - 10 mg/kg/day[10]
Therapeutic Plasma Concentration 5 - 20 mg/L[14]
Toxic Plasma Concentration > 40-50 mg/L[7]

Note: 2 mg of this compound is equivalent to 1 mg of caffeine base.[10]

Experimental Protocols

The mechanisms of caffeine's action have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of caffeine for the adenosine A1 receptor in neonatal brain tissue.

  • Tissue Preparation:

    • Euthanize neonatal rat pups (P2-P6) and rapidly dissect the brainstem.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [3H]DPCPX (a selective A1 antagonist radioligand) at a final concentration of ~1 nM, and 25 µL of varying concentrations of this compound or a known displacer (e.g., unlabeled DPCPX for non-specific binding).

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the caffeine concentration.

    • Determine the IC50 (concentration of caffeine that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow: Adenosine Receptor Binding Assay

start Start: Neonatal Brainstem Dissection homogenize Homogenization in Tris-HCl Buffer start->homogenize centrifuge1 Centrifugation (48,000 x g, 10 min, 4°C) homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation resuspend1->centrifuge2 resuspend2 Final Resuspension in Assay Buffer (Membrane Prep) centrifuge2->resuspend2 assay_setup Assay Setup: Membrane Prep + [3H]DPCPX + Caffeine (Varying Conc.) resuspend2->assay_setup incubation Incubation (25°C, 60 min) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis end End: Determine Caffeine Binding Affinity analysis->end

Caption: Workflow for Adenosine Receptor Binding Assay.

In Vivo Electrophysiological Recording of Brainstem Respiratory Neurons

This protocol outlines the methodology for recording the activity of respiratory neurons in the neonatal brainstem in response to caffeine administration.

  • Animal Preparation:

    • Anesthetize neonatal rat pups (P3-P12) with isoflurane.

    • Perform a tracheotomy and mechanically ventilate the pup.

    • Secure the animal in a stereotaxic frame and perform a craniotomy to expose the brainstem.

  • Electrophysiological Recording:

    • Advance a glass microelectrode into the pre-Bötzinger complex or other respiratory-related nuclei.

    • Record extracellular single-unit activity of respiratory neurons.

    • Establish a baseline recording of neuronal firing patterns.

  • Caffeine Administration and Data Collection:

    • Administer this compound intravenously at a clinically relevant dose.

    • Continuously record neuronal activity before, during, and after caffeine administration.

    • Simultaneously monitor respiratory parameters (e.g., phrenic nerve activity, tidal volume).

  • Data Analysis:

    • Analyze changes in neuronal firing rate, burst duration, and frequency in response to caffeine.

    • Correlate changes in neuronal activity with changes in respiratory output.

Assessment of Diaphragmatic Contractility via Ultrasonography

This non-invasive protocol is used to measure the direct effect of caffeine on diaphragmatic function in preterm infants.[12][15]

  • Patient Selection:

    • Enroll clinically stable preterm infants (e.g., ≤32 weeks' gestational age) requiring caffeine for apnea of prematurity.[12]

  • Ultrasonographic Measurement:

    • Using a high-frequency linear transducer, obtain images of the diaphragm in the zone of apposition.

    • Measure diaphragmatic thickness at the end of expiration and inspiration.

    • In M-mode, measure the amplitude of diaphragmatic excursion and the velocity of contraction.

  • Procedure:

    • Perform baseline ultrasonographic measurements before caffeine administration.

    • Administer a loading dose of this compound (e.g., 20 mg/kg) intravenously over 20-30 minutes.

    • Repeat the ultrasonographic measurements within 5-10 minutes after the completion of the caffeine infusion.[12][15]

  • Data Analysis:

    • Compare pre- and post-caffeine measurements of diaphragmatic thickness, excursion, and velocity using paired statistical tests.

Conclusion

The primary mechanism of action of this compound in neonates is the non-selective antagonism of adenosine A1 and A2A receptors, which leads to stimulation of the central respiratory drive, increased sensitivity to CO2, and enhanced diaphragmatic contractility. While secondary mechanisms such as phosphodiesterase inhibition and intracellular calcium mobilization may play a minor role, the clinical efficacy of caffeine in treating apnea of prematurity is overwhelmingly attributed to its adenosinergic effects. The unique pharmacokinetic profile in neonates, characterized by a prolonged half-life, necessitates a specific dosing regimen to maintain therapeutic concentrations while avoiding toxicity. Continued research into the nuanced effects of caffeine on the developing neonatal brain and other organ systems is crucial for optimizing its therapeutic use in this vulnerable population.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Caffeine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of caffeine citrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability testing, and understanding its mechanism of action.

Chemical and Physical Properties

This compound (C₁₄H₁₈N₄O₉) is a salt formed from the combination of caffeine, a xanthine derivative, and citric acid.[1][2] It is a white, crystalline powder with a bitter taste.[1] The presence of citric acid enhances the solubility of caffeine in aqueous solutions.[3] The percentage of caffeine in this compound is approximately 50%.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₄H₁₈N₄O₉[4]
(C₈H₁₀N₄O₂ • C₆H₈O₇)[1][2]
Molecular Weight 386.31 g/mol [2][4]
Appearance White crystalline powder[1][5]
Taste Bitter[1][5]
Melting Point 159 - 161 °C
160 °C[6]
173 - 176.5 °C[7]
Solubility Freely soluble in water[1]
Soluble in alcohol[1]
Sparingly soluble in ethanol at room temperature[5][8][9]
Slightly soluble in DMSO and methanol
pH (in solution) 4.2 - 5.2[1]
4.7[5][9][10]
pKa Data not available for the salt. The pKa of caffeine (as a weak base) is approximately 0.6 for the conjugate acid, and citric acid has pKa values of pKa₁=3.13, pKa₂=4.76, and pKa₃=6.40.
Hygroscopicity Highly hygroscopic powder, should be stored in tight containers.[1]
Stability

This compound oral solution (10 mg/mL) has demonstrated good stability, with no significant change in pH or caffeine content over a one-year period, even at elevated storage temperatures of 32°C and 45°C.[11] When stored at 22°C or 4°C and protected from light, an injectable solution of this compound (10 mg/mL) in sterile water was found to be stable for up to 342 days.[12] The compound is also stable in various intravenous admixtures and parenteral nutrition solutions at room temperature for 24 hours.[13] However, it should be protected from light and humidity and is incompatible with strong bases, strong oxidizers, and strong acids.[14] Thermal decomposition can generate carbon oxides, nitrogen oxides, and other toxic vapors.[14]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of caffeine, and by extension this compound, is the antagonism of adenosine receptors, specifically the A₁ and A₂ subtypes.[10] Adenosine is an endogenous nucleoside that modulates neurotransmission and has a generally inhibitory effect on the central nervous system. By blocking these receptors, caffeine promotes wakefulness, increases respiratory drive, and enhances skeletal muscle tone.[8][10]

caffeine_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_receptor A1 Receptor Adenosine->A1_receptor Binds & Inhibits A2A_receptor A2A Receptor Adenosine->A2A_receptor Binds & Activates AC Adenylyl Cyclase A1_receptor->AC Inhibits A2A_receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Increased Neuronal Activity/ Respiratory Drive PKA->Neuronal_Activity Phosphorylates targets leading to Caffeine Caffeine Caffeine->A1_receptor Antagonizes Caffeine->A2A_receptor Antagonizes

Caffeine's antagonism of adenosine receptors.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a substance like this compound.

Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15]

solubility_workflow start Start prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep agitate Agitate at Constant Temperature (e.g., 25°C or 37°C) prep->agitate equilibrate Allow to Equilibrate (e.g., 24-72 hours) agitate->equilibrate sample Withdraw Aliquot equilibrate->sample separate Separate Solid from Liquid (Centrifugation or Filtration) sample->separate analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis Spectroscopy) separate->analyze end End analyze->end

Workflow for solubility determination.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[15]

  • Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.22 µm filter) or centrifuged to remove any undissolved solid.[17]

  • Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16]

Determination of pKa

The pKa of a weak acid or base can be determined through potentiometric titration.[18][19]

pka_determination start Start dissolve Dissolve this compound in Water start->dissolve titrate Titrate with a Standardized Strong Base (e.g., NaOH) dissolve->titrate measure Record pH after each addition of titrant titrate->measure plot Plot pH vs. Volume of Titrant measure->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point (Volume at EP / 2) determine_ep->determine_hep pka_equals_ph At Half-Equivalence Point, pKa = pH determine_hep->pka_equals_ph end End pka_equals_ph->end

Workflow for pKa determination via titration.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.[20]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[20][21]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[22] The equivalence point (the point of inflection) is determined from the curve. The volume of titrant at the half-equivalence point is then found.[22]

  • pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acidic species.[20][21]

Determination of Melting Point

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[23][24]

melting_point_determination start Start prepare_sample Finely powder the crystalline This compound start->prepare_sample pack_capillary Pack the powder into a capillary tube (1-2 mm height) prepare_sample->pack_capillary place_in_apparatus Place the capillary tube in the melting point apparatus pack_capillary->place_in_apparatus heat_rapidly Heat rapidly to determine an approximate melting range place_in_apparatus->heat_rapidly heat_slowly Heat slowly (1-2 °C/min) through the approximate range place_in_apparatus->heat_slowly cool_down Allow apparatus to cool heat_rapidly->cool_down cool_down->place_in_apparatus New Sample observe_and_record Observe and record the temperature range from the first liquid formation to complete melting heat_slowly->observe_and_record end End observe_and_record->end

Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[25][26]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[23]

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[25] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.[25] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[23]

References

An In-depth Technical Guide to the Synthesis and Crystallization of Caffeine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine citrate, a cocrystal composed of caffeine and citric acid in a 1:1 molar ratio, is a critical therapeutic agent, primarily for the treatment of apnea of prematurity. Its efficacy and stability are intrinsically linked to its solid-state properties, which are determined by the synthesis and crystallization processes. This technical guide provides a comprehensive overview of the primary methods for the synthesis and crystallization of this compound, including solution-based and mechanochemical techniques. Detailed experimental protocols, quantitative data on process parameters, and characterization of the resulting polymorphs are presented to aid researchers and drug development professionals in the controlled preparation of this essential medicine.

Introduction

Caffeine, a methylxanthine alkaloid, is a widely consumed central nervous system stimulant. In pharmaceutical applications, it is often formulated as this compound to enhance its solubility and stability. This compound is not a simple salt but rather a cocrystal, where caffeine and citric acid molecules are held together in the crystal lattice by hydrogen bonds. The arrangement of these molecules can lead to different polymorphic forms, each with unique physicochemical properties, including melting point, solubility, and stability. Controlling the synthesis and crystallization process is therefore paramount to obtaining the desired polym orph with consistent quality.

This guide details the prevalent methods for this compound production: solution-based crystallization (including slow evaporation and slurry co-crystallization) and mechanochemical synthesis (neat and liquid-assisted grinding). It provides structured data on experimental conditions, discusses the influence of various parameters on the final product, and outlines analytical techniques for characterization.

Synthesis and Crystallization Methodologies

The formation of the caffeine-citrate cocrystal involves the reaction of caffeine and citric acid, typically in a 1:1 molar ratio. The choice of synthesis method significantly influences the resulting polymorphic form and crystal properties.

Solution-Based Crystallization

Solution-based methods involve dissolving caffeine and citric acid in a suitable solvent or solvent mixture and inducing crystallization through cooling, evaporation, or the addition of an anti-solvent.

In this method, equimolar amounts of caffeine and citric acid are dissolved in a solvent system, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.

Experimental Protocol: Slow Evaporation from Acetonitrile-Ethanol

  • Dissolution: Dissolve equimolar amounts of caffeine and citric acid in a 1:1 (v/v) mixture of acetonitrile and ethanol.

  • Evaporation: Allow the solution to stand at a controlled temperature (e.g., 30°C) for slow evaporation of the solvents.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Drying: Dry the collected crystals under vacuum or at ambient temperature.

Slurry co-crystallization involves suspending the starting materials in a solvent in which they are sparingly soluble. The system reaches a thermodynamic equilibrium, often yielding the most stable polymorphic form.

Experimental Protocol: Slurry Co-crystallization in Acetonitrile

  • Suspension: Suspend equimolar amounts of caffeine and citric acid in acetonitrile at room temperature in a sealed vial.

  • Agitation: Stir the suspension at a constant rate (e.g., 150 rpm) for an extended period (e.g., 24-48 hours) to allow for equilibration.[1]

  • Filtration: Filter the slurry to isolate the solid phase.

  • Washing and Drying: Wash the collected solids with a small amount of the same solvent and dry them under vacuum.[1]

Mechanochemical Synthesis

Mechanochemical methods offer a solvent-free or low-solvent alternative to solution-based techniques. These methods involve the input of mechanical energy, typically through grinding or milling, to induce the formation of the cocrystal.

Neat grinding involves the grinding of the solid reactants together without the addition of any liquid.

Experimental Protocol: Neat Grinding

  • Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.

  • Milling: Mill the mixture using a ball mill at a specific frequency (e.g., 10-30 Hz) for a defined duration (e.g., 20-180 minutes).[2] To prevent significant temperature increases, intermittent milling with cooling breaks may be employed for longer durations.[2]

  • Product Collection: Collect the resulting powder from the milling jar.

In liquid-assisted grinding, a small amount of a liquid is added to the solid reactants before or during milling. The liquid acts as a catalyst, accelerating the reaction rate and influencing the polymorphic outcome.

Experimental Protocol: Liquid-Assisted Grinding

  • Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.

  • Liquid Addition: Add a small, catalytic amount of a selected solvent (e.g., water, ethanol).

  • Milling: Mill the mixture at a specific frequency (e.g., 30 Hz) for a defined period (e.g., 20-60 minutes).

  • Product Collection and Drying: Collect the product and dry it to remove the residual liquid.

Quantitative Data and Process Parameters

The following tables summarize key quantitative data and process parameters for the synthesis and crystallization of this compound.

Table 1: Physicochemical Properties of this compound Polymorphs

PolymorphMelting Point (°C)Thermodynamic Stability
Form I141Less stable than Form II
Form II160Most stable form
Form III131Least stable form

Data sourced from Mukaida et al. (2015)[3]

Table 2: Parameters for Mechanochemical Synthesis of this compound

MethodMilling Frequency (Hz)Milling Time (min)AdditivesObserved Polymorph
Neat Grinding (NG)10, 25, 3020 - 180NoneAmorphous, converts to Form III upon heating
Liquid-Assisted Grinding (LAG)3020WaterForm I

Data compiled from UCL Discovery repository[2]

Table 3: Solubility of Caffeine in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water252.17
Water8018.0
Water10067.0
Ethanol251.5
Ethanol604.5
Chloroform2018.2
Acetone202.0

Note: This data is for caffeine. Solubility of this compound may differ. Data sourced from various literature.[4][5]

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and polymorphic form.

Analytical Techniques
  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorphic form. Each polymorph exhibits a unique diffraction pattern.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are characteristic properties of each polymorph. It can also be used to study polymorphic transformations.[3]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and hydrogen bonding within the cocrystal, allowing for the differentiation of polymorphs based on their unique spectral fingerprints.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized this compound and to quantify any impurities or unreacted starting materials.[6]

Process Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis and crystallization of this compound.

Synthesis_Workflow cluster_solution Solution-Based Methods cluster_mecha Mechanochemical Methods Caffeine + Citric Acid Caffeine + Citric Acid Dissolution in Solvent Dissolution in Solvent Caffeine + Citric Acid->Dissolution in Solvent Slow Evaporation Slow Evaporation Dissolution in Solvent->Slow Evaporation Evaporation Slurry Co-crystallization Slurry Co-crystallization Dissolution in Solvent->Slurry Co-crystallization Suspension & Agitation This compound Crystals This compound Crystals Slow Evaporation->this compound Crystals Slurry Co-crystallization->this compound Crystals Characterization Characterization This compound Crystals->Characterization Caffeine + Citric Acid Caffeine + Citric Acid Milling Milling Caffeine + Citric Acid ->Milling Mechanical Energy Neat Grinding Neat Grinding Milling->Neat Grinding No Liquid Liquid-Assisted Grinding Liquid-Assisted Grinding Milling->Liquid-Assisted Grinding With Liquid This compound Powder This compound Powder Neat Grinding->this compound Powder Liquid-Assisted Grinding->this compound Powder This compound Powder->Characterization Crystallization_Control cluster_properties Resulting Crystal Properties Process Parameters Process Parameters Solvent System Solvent System Process Parameters->Solvent System Cooling/Evaporation Rate Cooling/Evaporation Rate Process Parameters->Cooling/Evaporation Rate Stirring Rate Stirring Rate Process Parameters->Stirring Rate Milling Parameters Milling Parameters Process Parameters->Milling Parameters Crystal Properties Crystal Properties Solvent System->Crystal Properties Polymorphic Form Polymorphic Form Crystal Properties->Polymorphic Form Crystal Size & Morphology Crystal Size & Morphology Crystal Properties->Crystal Size & Morphology Purity Purity Crystal Properties->Purity Cooling/Evaporation Rate->Crystal Properties Stirring Rate->Crystal Properties Milling Parameters->Crystal Properties

References

The Pharmacokinetics of Caffeine Citrate in Premature Infants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants. Its efficacy is intrinsically linked to its unique pharmacokinetic profile in this vulnerable population. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in premature infants. Detailed summaries of quantitative pharmacokinetic parameters are presented in tabular format for straightforward comparison. Furthermore, this guide outlines the methodologies of key experimental protocols employed in pharmacokinetic studies of caffeine in neonates and presents visual representations of the primary signaling pathways and a typical experimental workflow using Graphviz DOT language. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in neonatal pharmacology and therapeutic development.

Introduction

Apnea of prematurity is characterized by the cessation of breathing for 20 seconds or longer, or a shorter pause accompanied by bradycardia or oxygen desaturation. It is primarily caused by the immaturity of the central respiratory control centers. Caffeine, a methylxanthine, acts as a non-selective adenosine receptor antagonist, stimulating the central nervous system and respiratory drive.[1] Its citrate salt is preferred due to its enhanced solubility and stability. Understanding the precise pharmacokinetic properties of this compound in premature infants is critical for optimizing dosing strategies to maximize efficacy while minimizing potential adverse effects.

Pharmacokinetics of this compound in Premature Infants

The pharmacokinetic profile of caffeine in premature infants differs significantly from that in adults, primarily due to the immaturity of their metabolic and renal functions.

Absorption

This compound is rapidly and almost completely absorbed following oral administration, with a bioavailability approaching 100%.[2] Peak plasma concentrations are typically reached within 30 minutes to 2 hours. Due to the near-complete oral bioavailability, dose adjustments are generally not required when switching between intravenous and oral administration routes.[2]

Distribution

Caffeine is a small, lipophilic molecule that distributes widely throughout the body's water compartments. It readily crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are similar to those in the plasma. The volume of distribution (Vd) is larger in premature infants (approximately 0.8-0.9 L/kg) compared to adults, which is attributed to the higher total body water content in neonates.[3]

Metabolism

In adults, caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme system, into various metabolites including paraxanthine, theophylline, and theobromine. However, in premature infants, the CYP1A2 enzyme system is underdeveloped.[3] Consequently, caffeine metabolism is significantly reduced. The primary metabolic pathway in neonates is N7-demethylation, which is also immature.[3] As a result, a substantial portion of caffeine is excreted unchanged.

Excretion

Due to the limited metabolic capacity, the primary route of caffeine elimination in premature infants is renal excretion of the unchanged drug. Approximately 85% of an administered dose is excreted in the urine as caffeine.[4] The renal clearance of caffeine is also reduced in this population due to immature glomerular filtration and tubular secretion, leading to a markedly prolonged elimination half-life.

Pharmacokinetic Parameters

The immaturity of both metabolic and renal functions in premature infants results in a significantly prolonged elimination half-life (t½) for caffeine, which can be as long as 100 hours or more in the most premature infants.[4] This is in stark contrast to the 3-5 hour half-life observed in adults. As the infant matures, both hepatic and renal functions develop, leading to a gradual decrease in the half-life. Clearance (CL) of caffeine is also markedly lower in premature infants and increases with postnatal and postmenstrual age.[1][4]

Table 1: Summary of Key Pharmacokinetic Parameters of Caffeine in Premature Infants

ParameterValueReference
Bioavailability (Oral) ~100%[2]
Time to Peak Concentration (Tmax) 0.5 - 2 hours[5]
Volume of Distribution (Vd) 0.8 - 0.9 L/kg[3]
Elimination Half-life (t½) 40 - 230 hours (highly variable and dependent on maturity)[6]
Clearance (CL) Markedly lower than adults; increases with postnatal and postmenstrual age.[1][4]
Primary Route of Elimination Renal excretion of unchanged drug (~85%)[4]
Therapeutic Plasma Concentration 5 - 20 mg/L[6]

Table 2: Representative Dosing Regimens for this compound in Premature Infants

Dose TypeDosageAdministrationReference
Standard Loading Dose 20 mg/kg this compoundIntravenous (IV) or Oral (PO)[6]
Standard Maintenance Dose 5 - 10 mg/kg/day this compoundIV or PO, once daily[6]
High Loading Dose (investigational) 40 - 80 mg/kg this compoundIV or PO[6]
High Maintenance Dose (investigational) >10 - 20 mg/kg/day this compoundIV or PO[6]

Experimental Protocols

The following sections outline a composite of typical methodologies employed in pharmacokinetic studies of caffeine in premature infants, based on published literature.

Study Population and Design
  • Inclusion Criteria: Premature infants with a confirmed diagnosis of apnea of prematurity, typically with a gestational age of less than 34 weeks, are enrolled. Parental informed consent is a mandatory prerequisite.[7]

  • Exclusion Criteria: Infants with major congenital anomalies, severe birth asphyxia, or clinical conditions that could interfere with the interpretation of pharmacokinetic data are typically excluded.[7]

  • Study Design: Studies are often designed as prospective, open-label, or sometimes blinded pharmacokinetic assessments. Population pharmacokinetic modeling is frequently utilized to analyze sparse data collected during routine clinical care.[1][8]

Dosing and Administration

Infants receive a loading dose of this compound (commonly 20 mg/kg) administered intravenously over 30 minutes or orally.[6] This is followed by a daily maintenance dose (typically 5-10 mg/kg) administered once daily.[6] All doses are meticulously recorded, along with the exact time of administration.

Sample Collection
  • Sample Type: Blood samples are the primary matrix for caffeine concentration analysis. Given the small blood volume of premature infants, sparse sampling strategies are often employed. Dried blood spots (DBS) are an increasingly popular alternative to plasma, requiring only a small volume of blood (e.g., a heel prick).[9][10]

  • Sampling Schedule: For population pharmacokinetic studies, 2 to 4 blood samples are typically collected from each infant at different time points relative to the dose administration.[4] Samples are often opportunistically collected during routine clinical blood draws to minimize additional invasive procedures. A pre-dose (trough) sample is commonly collected, with subsequent samples taken at various post-dose intervals to capture the absorption and elimination phases.

Analytical Methodology

A common method for quantifying caffeine in plasma involves reversed-phase HPLC with UV detection.[5]

  • Sample Preparation: Plasma samples are deproteinized, often using perchloric acid or acetonitrile.[11] An internal standard (e.g., theophylline or a structurally similar compound) is added to the sample prior to protein precipitation. The supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.[5]

    • Detection: UV detection is performed at a wavelength where caffeine has maximum absorbance, typically around 273 nm.[12]

  • Quantification: A calibration curve is generated using standards of known caffeine concentrations, and the concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS offers higher sensitivity and specificity, particularly for the analysis of caffeine in dried blood spots.[9][10]

  • Sample Preparation (DBS): A small disc (e.g., 3 mm) is punched from the dried blood spot and placed in a well of a microtiter plate. An extraction solvent, typically methanol containing an isotopically labeled internal standard (e.g., ¹³C₃-caffeine), is added to the well.[9] The plate is then agitated to facilitate the extraction of caffeine from the blood spot. The extract is subsequently analyzed.

  • LC-MS/MS Conditions:

    • Chromatography: Similar to HPLC, a reversed-phase C18 column is commonly used for separation.

    • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for caffeine and the internal standard are monitored to ensure highly selective and sensitive quantification.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Caffeine's primary mechanism of action is the competitive antagonism of adenosine A₁ and A₂A receptors. Adenosine is an endogenous nucleoside that generally has an inhibitory effect on neuronal activity and respiratory drive. By blocking these receptors, caffeine disinhibits neurons, leading to increased central nervous system stimulation and enhanced respiratory center output. Additionally, at higher concentrations, caffeine can inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can further modulate cellular activity.

Adenosine_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_caffeine_action Caffeine Action cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds to Inhibition_NT Neurotransmitter Release A1_Receptor->Inhibition_NT Inhibits Caffeine Caffeine Caffeine->A1_Receptor Blocks A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenosine_Post Adenosine Adenosine_Post->A2A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets Caffeine_Post Caffeine Caffeine_Post->A2A_Receptor Blocks

Caption: Caffeine's antagonism of adenosine A1 and A2A receptors.

Phosphodiesterase_Inhibition cluster_cAMP_metabolism cAMP Metabolism cluster_caffeine_pde Caffeine Action cluster_downstream Downstream Effects ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate for cAMP cAMP Adenylyl_Cyclase->cAMP Produces PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Increased_cAMP Increased cAMP AMP AMP PDE->AMP Produces Caffeine Caffeine Caffeine->PDE Inhibits PKA Protein Kinase A Increased_cAMP->PKA Activates Cellular_Effects Various Cellular Effects PKA->Cellular_Effects Leads to

Caption: Inhibition of phosphodiesterase by caffeine leads to increased cAMP.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of caffeine in premature infants.

PK_Workflow cluster_planning Study Planning cluster_enrollment Patient Enrollment cluster_execution Study Execution cluster_analysis Sample and Data Analysis cluster_reporting Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Screening of Eligible Infants Ethics->Screening Consent Informed Consent Screening->Consent Enrollment Patient Enrollment Consent->Enrollment Dosing This compound Administration Enrollment->Dosing Sampling Blood Sample Collection (Plasma/DBS) Dosing->Sampling Processing Sample Processing and Storage Sampling->Processing Bioanalysis Bioanalytical Assay (HPLC or LC-MS/MS) Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (e.g., NONMEM) Bioanalysis->PK_Modeling Stats Statistical Analysis PK_Modeling->Stats Report Final Study Report Stats->Report Publication Publication of Findings Report->Publication

Caption: Workflow of a typical pharmacokinetic study of caffeine.

Conclusion

The pharmacokinetics of this compound in premature infants are characterized by near-complete oral absorption, wide distribution, significantly reduced metabolism, and prolonged renal excretion of the unchanged drug. These factors result in a long elimination half-life that decreases with increasing postnatal and postmenstrual age. Understanding these unique pharmacokinetic properties is paramount for the safe and effective use of caffeine in treating apnea of prematurity. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust pharmacokinetic studies in this delicate population. Further research, including population pharmacokinetic modeling and studies on the long-term effects of caffeine exposure, will continue to refine our understanding and optimize therapeutic strategies for premature infants.

References

An In-depth Technical Guide to the Core Chemical Differences Between Caffeine Citrate and Caffeine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structures, physicochemical properties, and analytical methodologies pertaining to caffeine citrate and its parent compound, caffeine base. It is designed to serve as a comprehensive resource for professionals engaged in pharmaceutical research, formulation development, and clinical application.

Core Chemical Structures: From Base to Co-Crystal

The fundamental difference between caffeine base and this compound lies in their composition. Caffeine base is the pure, pharmacologically active alkaloid, while this compound is a molecular complex formed between caffeine and citric acid.

1.1 Caffeine Base

Caffeine, systematically named 1,3,7-trimethylxanthine, is a purine alkaloid.[1][2] Its structure consists of a fused pyrimidinedione and imidazole ring system with three methyl groups.[2] This anhydrous form is the molecule responsible for the physiological effects associated with caffeine.[1][3]

cluster_caffeine Caffeine Base (C₈H₁₀N₄O₂) Caffeine Caffeine

Caption: Chemical structure of caffeine base.

1.2 this compound

This compound (C₁₄H₁₈N₄O₉) is not a true salt but is technically a co-crystal, formed by combining anhydrous caffeine with citric acid, typically in a 1:1 molar ratio.[4][5] In aqueous solutions, this complex readily dissociates, releasing the active caffeine base and the citrate counter-ion.[4] The citrate component enhances the solubility of the caffeine molecule, which is a significant advantage in clinical formulations, particularly for intravenous and oral solutions.[6] The preparation involves combining anhydrous caffeine, citric acid, and sodium citrate.[4][7]

cluster_caffeine Caffeine Base cluster_citric_acid Citric Acid cluster_caffeine_citrate This compound (Co-Crystal) Caffeine Caffeine CaffeineCitrate CaffeineCitrate Caffeine->CaffeineCitrate + CitricAcid CitricAcid CitricAcid->CaffeineCitrate cluster_neuron Postsynaptic Neuron AdenosineReceptor Adenosine Receptor (A1, A2A) CellularResponse Inhibitory Cellular Response (e.g., Reduced Neuronal Firing) AdenosineReceptor->CellularResponse Activates Stimulation CNS Stimulation Increased Respiratory Drive CellularResponse->Stimulation Prevents Adenosine Adenosine Adenosine->AdenosineReceptor Binds to Caffeine Caffeine Caffeine->AdenosineReceptor Blocks start Start: Weigh Reagents (Caffeine, Citric Acid, Sodium Citrate) dissolve Dissolve in 90% volume of hot WFI (60-80°C) start->dissolve cool Cool to Room Temperature dissolve->cool adjust QS to 100% Volume with WFI & Mix cool->adjust filter Sterile Filtration (0.22 µm filter) adjust->filter fill Aseptic Filling into Vials filter->fill sterilize Terminal Sterilization (Autoclave 121°C, 15 min) fill->sterilize qc Final QC Testing (pH, Assay, Sterility) sterilize->qc end End: Product Release qc->end

References

adenosine receptor antagonism by caffeine citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Adenosine Receptor Antagonism by Caffeine Citrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caffeine, a methylxanthine and the most widely consumed psychoactive substance globally, exerts its primary pharmacological effects through the antagonism of adenosine receptors.[1][2] When formulated as this compound, it serves as a cornerstone therapy for apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by the cessation of breathing.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms, pharmacokinetics, and pharmacodynamics of this compound, with a focus on its interaction with adenosine receptors. It includes detailed experimental protocols for assessing receptor binding and functional antagonism, presents quantitative data in structured tables, and utilizes visualizations to elucidate key pathways and workflows, offering a critical resource for researchers in pharmacology and drug development.

Mechanism of Action: Adenosine Receptor Blockade

The central mechanism of caffeine's action is the competitive, non-selective blockade of adenosine receptors, primarily the A₁ and A₂ₐ subtypes, which are G-protein coupled receptors (GPCRs).[5][6] Endogenous adenosine is a neuromodulator that, upon binding to its receptors, typically produces inhibitory effects, including sedation and respiratory depression.[5]

  • A₁ Receptors: These are coupled to inhibitory G-proteins (Gᵢ), and their activation decreases the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylyl cyclase. A₁ receptor activation is associated with sedative and anticonvulsant effects.[6][7]

  • A₂ₐ Receptors: These are coupled to stimulatory G-proteins (Gₛ), and their activation increases cAMP production by stimulating adenylyl cyclase.[6] These receptors are highly expressed in areas of the brain that regulate arousal and motor control.[8]

Caffeine, having a structure similar to adenosine, binds to these receptors without activating them, thereby blocking the endogenous ligand, adenosine, from binding.[1] This antagonism prevents the inhibitory effects of adenosine, leading to increased neuronal firing, enhanced respiratory drive, and central nervous system stimulation.[4][5] Specifically in the context of AOP, caffeine's antagonism of adenosine receptors in the medulla stimulates the respiratory center and increases its sensitivity to carbon dioxide.[3][9]

cluster_A1 A1 Receptor (Gi-coupled) cluster_A2A A2A Receptor (Gs-coupled) cluster_ligands A1 Adenosine A1 R Gi Gi Protein A1->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down A2A Adenosine A2A R Gs Gs Protein A2A->Gs Activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up ↑ cAMP AC_stimulate->cAMP_up Adenosine Adenosine Adenosine->A1 Binds & Activates Adenosine->A2A Binds & Activates Caffeine This compound Caffeine->A1 Antagonizes Caffeine->A2A Antagonizes

Caption: Adenosine Receptor Signaling and Caffeine Antagonism.

Quantitative Data

Pharmacodynamics: Binding Affinity

Caffeine acts as a non-selective antagonist with similar affinity for A₁ and A₂ₐ adenosine receptors. The inhibition constant (Kᵢ) is a measure of the concentration required to produce 50% inhibition of the receptor.

Table 1: Binding Affinity of Caffeine for Adenosine Receptors

Receptor Subtype Inhibition Constant (Kᵢ) Species/Tissue Reference
Adenosine A₁ 44 µmol/L Central Nervous System [10]

| Adenosine A₂ₐ | 44 µmol/L | Central Nervous System |[10] |

Pharmacokinetics in Preterm Neonates

The pharmacokinetic profile of caffeine in preterm infants is markedly different from that in adults, primarily due to immature hepatic and renal function. This results in a significantly prolonged half-life, allowing for once-daily dosing.[4][11]

Table 2: Pharmacokinetic Parameters of Caffeine in Preterm Neonates

Parameter Value Notes Reference(s)
Half-life (t½) ~70 - 100 hours Decreases significantly with gestational and postnatal age. [4][10][12]
Clearance (Cl) ~1 mL/kg/min Markedly reduced compared to adults (1.50 mL/kg/min). [10]
Volume of Distribution (Vd) Increases with body weight Supports weight-adjusted dosing. [13][14]
Absorption Rapid and complete Following oral administration. [10][12]
Metabolism N-demethylation by CYP1A2 Hepatic enzyme pathways are immature in neonates. [10][11]

| Excretion | ~86% excreted unchanged in urine | Renal excretion is the primary route in the first weeks of life. |[11] |

Clinical Efficacy in Apnea of Prematurity

Multiple randomized controlled trials have established the efficacy and safety of this compound for treating AOP.

Table 3: Summary of Efficacy Data from a Key Clinical Trial for Apnea of Prematurity

Parameter This compound Group Placebo Group p-value Reference
Intervention Loading Dose: 20 mg/kg this compound¹Maintenance Dose: 5 mg/kg/day¹ Placebo N/A [13][14]
Primary Outcome
≥50% Reduction in Apnea Events (Day 6) Significantly more effective Less effective <0.05 [13][14]
Elimination of Apnea (Day 5) Significantly more effective Less effective <0.05 [13][14]
Additional Findings
Reduced need for mechanical ventilation Yes No N/A [9][15]
Reduced incidence of Bronchopulmonary Dysplasia (BPD) 36% 47% <0.001 [15]

¹Doses are for this compound; the caffeine base is half the dose of this compound.[16]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., caffeine) by measuring its ability to displace a known radiolabeled ligand from adenosine receptors.[17]

Objective: To determine the IC₅₀ and Kᵢ of caffeine at A₁ and A₂ₐ adenosine receptors.

Materials:

  • Membrane preparation from cells or tissues expressing the adenosine receptor of interest (e.g., HEK293 cells expressing recombinant human A₁ or A₂ₐ receptors).[18]

  • Radioligand: e.g., [³H]DPCPX for A₁ receptors or [³H]CGS-21680 for A₂ₐ receptors.[17][19]

  • Unlabeled test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radioactive competing ligand (e.g., 10 µM NECA).[19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

  • 96-well plates, glass fiber filters (e.g., GF/B or GF/C), cell harvester, scintillation counter.[19][20]

Methodology:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA assay.[20][21]

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200-250 µL:

    • 50 µL of increasing concentrations of unlabeled caffeine.

    • 50 µL of the radioligand at a fixed concentration (near its Kₔ).[17][20]

    • 100-150 µL of the membrane preparation (typically 20-50 µg protein).[17][20]

    • For total binding wells, add buffer instead of the unlabeled compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19][20]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

  • Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a scintillation counter.[20]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of caffeine.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of caffeine that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

prep 1. Membrane Preparation (Homogenization & Centrifugation) setup 2. Assay Setup (96-well plate) - Membranes - Radioligand ([L]) - Unlabeled Caffeine prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Rapid Vacuum Filtration (Separates bound from free [L]) incubate->filter wash 5. Filter Washing (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for Competitive Radioligand Binding Assay.
Protocol: cAMP Functional Assay

This functional assay measures the ability of caffeine to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.[17]

Objective: To quantify the functional antagonism of caffeine at Gₛ-coupled (A₂ₐ) or Gᵢ-coupled (A₁) receptors.

Materials:

  • Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).[19]

  • Adenosine receptor agonist (e.g., NECA for A₂ₐ, CPA for A₁).[17]

  • Antagonist: this compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

  • Adenylyl cyclase activator (e.g., forskolin) for studying Gᵢ-coupled receptors.[17]

  • cAMP detection kit (e.g., ELISA, HTRF, or chemiluminescent immunoassay).[17][22][23]

  • Cell lysis buffer.

Methodology:

  • Cell Culture: Plate cells in 96-well plates and grow to desired confluency.

  • Pre-incubation: Wash cells with buffer. Pre-incubate the cells with increasing concentrations of caffeine (or vehicle control) for 15-30 minutes. Include a PDE inhibitor in the buffer.[17]

  • Agonist Stimulation:

    • For A₂ₐ/A₂ᵦ Receptors (Gₛ-coupled): Add a dose-response range of a suitable agonist (e.g., NECA) to stimulate cAMP production.[17]

    • For A₁/A₃ Receptors (Gᵢ-coupled): Add a fixed concentration of an adenylyl cyclase activator like forskolin along with a dose-response range of a Gᵢ-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.[17]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[17]

  • Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Quantify the amount of intracellular cAMP in the cell lysates using a suitable immunoassay. This typically involves a competitive binding reaction between the sample cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[23][24]

  • Data Analysis:

    • Generate dose-response curves for the agonist in the presence and absence of different concentrations of caffeine.

    • For an antagonist like caffeine, the dose-response curve for the agonist will be right-shifted.

    • Calculate the Schild regression to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

culture 1. Cell Culture (Plate cells in 96-well plate) preincubate 2. Pre-incubation (Add caffeine + PDE inhibitor) culture->preincubate stimulate 3. Agonist Stimulation (Add A₂ₐ agonist (e.g., NECA) or Forskolin + A₁ agonist) preincubate->stimulate incubate 4. Incubation (e.g., 15 min at 37°C) stimulate->incubate lyse 5. Cell Lysis (Release intracellular cAMP) incubate->lyse detect 6. cAMP Detection (ELISA, HTRF, etc.) lyse->detect analyze 7. Data Analysis (Dose-response curves, Schild plot) detect->analyze

Caption: Workflow for cAMP Functional Assay.

Conclusion

This compound's therapeutic efficacy, particularly in the management of apnea of prematurity, is fundamentally rooted in its role as a non-selective adenosine receptor antagonist. By blocking A₁ and A₂ₐ receptors, caffeine effectively reverses the inhibitory neuromodulation of endogenous adenosine, leading to the stimulation of the central nervous and respiratory systems. Its unique pharmacokinetic profile in neonates, characterized by a long half-life, underpins its clinical utility. The experimental protocols detailed herein provide a robust framework for the continued investigation of caffeine and other novel adenosine receptor modulators, which remain a critical area of interest for drug development in neurological and respiratory medicine.

References

in vitro studies on caffeine citrate's cellular effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Cellular Effects of Caffeine Citrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a methylxanthine derivative, is a widely utilized therapeutic agent, particularly in neonatal medicine for the treatment of apnea of prematurity.[1][2] Its pharmacological effects extend beyond respiratory stimulation, impacting fundamental cellular processes. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, focusing on its influence on cell viability, proliferation, apoptosis, and cell cycle progression. It details the underlying molecular mechanisms, including adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium and key signaling pathways. This document synthesizes quantitative data from multiple studies into structured tables, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Action

Caffeine's cellular effects are primarily mediated through several key mechanisms. At therapeutic concentrations, the most significant is the antagonism of adenosine receptors.[2][3][4] At higher concentrations, other mechanisms become more prominent, including the inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular calcium release.[2][3]

Adenosine Receptor Antagonism

Caffeine acts as a non-selective competitive antagonist at A1 and A2A adenosine receptors.[1][3][4] Adenosine, an endogenous purine nucleoside, typically functions as an inhibitory neuromodulator.[3] By blocking these receptors, caffeine prevents adenosine from exerting its effects, leading to increased neuronal firing and stimulation of the central nervous system.[1][5] This antagonism is the principal mechanism behind its efficacy in treating apnea of prematurity by stimulating the medullary respiratory centers.[3][6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Caffeine Caffeine Citrate Adenosine Adenosine A_Receptor Adenosine Receptor (A1/A2A) Caffeine->A_Receptor Blocks Adenosine->A_Receptor Binds & Activates AC Adenylyl Cyclase A_Receptor->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Inhibited Downstream Inhibition of Downstream Effects (e.g., Sedation) cAMP->Downstream Caffeine This compound (High Concentration) PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits cAMP_active cAMP (Active) PDE->cAMP_active Degrades AMP_inactive AMP (Inactive) cAMP_active->AMP_inactive Degradation Blocked PKA Protein Kinase A (PKA) cAMP_active->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Caffeine Caffeine Citrate Bcl2 Bcl-2 (Anti-apoptotic) Caffeine->Bcl2 Downregulates Mito Mitochondrion Bcl2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Caffeine Caffeine Citrate Integrins Integrins (αv, β3) Caffeine->Integrins Downregulates pFAK p-FAK Caffeine->pFAK pAkt p-Akt Caffeine->pAkt MAPK MAPK Pathway (ERK, JNK, p38) Caffeine->MAPK FAK FAK Integrins->FAK Activates FAK->pFAK Phosphorylation Akt Akt Akt->pAkt Phosphorylation pFAK->Akt Activates pAkt->MAPK Activates Migration Cell Migration, Invasion, Proliferation MAPK->Migration Promotes A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent (Incubate ~4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F A 1. Culture & Treat Cells with this compound B 2. Harvest Cells (Trypsinization) A->B C 3. Fix with Cold 70% Ethanol B->C D 4. Stain with Propidium Iodide & RNase A C->D E 5. Incubate (~30 min, dark) D->E F 6. Analyze DNA Content via Flow Cytometry E->F

References

A Comprehensive Technical Guide to Preclinical Animal Models for Caffeine Citrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate, a methylxanthine, is a widely utilized therapeutic agent in neonatal intensive care units (NICUs). Its primary clinical application is the treatment of apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by cessation of breathing.[1][2] Beyond its well-established role in respiratory stimulation, emerging evidence from preclinical and clinical studies suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, potentially mitigating the long-term adverse outcomes associated with premature birth, such as bronchopulmonary dysplasia (BPD) and encephalopathy.[3][4][5] This technical guide provides an in-depth overview of the core preclinical animal models used to investigate the multifaceted therapeutic effects of this compound. It details experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Preclinical Indications and Corresponding Animal Models

The preclinical investigation of this compound primarily focuses on three key areas mirroring its clinical applications: Apnea of Prematurity (AOP), Bronchopulmonary Dysplasia (BPD), and Neuroprotection.

Apnea of Prematurity (AOP)

AOP is characterized by immature respiratory control, leading to recurrent episodes of breathing cessation.[1] Animal models for AOP aim to replicate this respiratory instability.

  • Neonatal Rodent Models (Rats and Mice): Newborn rat and mouse pups are frequently used due to their immature respiratory systems, which naturally exhibit apneic episodes.[6] These models are often exposed to intermittent hypoxia to exacerbate respiratory instability and mimic the conditions experienced by premature infants.[6]

  • Piglet and Lamb Models: Larger animal models, such as piglets and lambs, offer a closer physiological resemblance to human infants in terms of lung development and respiratory control. These models are particularly valuable for translational studies.

Bronchopulmonary Dysplasia (BPD)

BPD is a chronic lung disease in premature infants, often caused by prolonged oxygen therapy and mechanical ventilation.[3] Animal models of BPD typically involve exposing neonatal animals to hyperoxia to induce lung injury.[7][8][9]

  • Hyperoxia-Induced Lung Injury in Neonatal Rodents: Newborn mice or rats are placed in high-oxygen environments (typically >80% oxygen) for several days to weeks. This exposure leads to lung inflammation, impaired alveolar development (alveolar simplification), and fibrosis, which are hallmarks of BPD.[7][8][10]

  • Mechanical Ventilation-Induced Lung Injury: In some models, neonatal animals are subjected to mechanical ventilation to mimic the clinical scenario more closely and study the combined effects of volutrauma and oxygen toxicity.

Neuroprotection in Neonatal Brain Injury

Premature infants are at a high risk of brain injury due to factors like hypoxia-ischemia (HI) and inflammation.[4] Caffeine's neuroprotective effects are investigated in models that replicate these insults.[6]

  • Hypoxia-Ischemia (HI) Models in Neonatal Rodents: The Rice-Vannucci model is a widely used method where one common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (e.g., 8% oxygen).[11][12] This procedure results in unilateral brain injury, allowing for the uninjured hemisphere to serve as an internal control.

  • Inflammation-Induced Brain Injury: Administration of inflammatory agents like lipopolysaccharide (LPS) can be used to model infection-related brain injury in neonatal animals.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating this compound.

Table 1: Dosage Regimens of this compound in Preclinical Models
Animal ModelIndicationLoading Dose (mg/kg)Maintenance Dose (mg/kg/day)Route of AdministrationReference(s)
Neonatal RatBPD205-10Intraperitoneal (i.p.)[8]
Neonatal MouseBPD205-10Intraperitoneal (i.p.)[13]
Neonatal RatNeuroprotection (HI)20-405-20Intraperitoneal (i.p.), Oral (p.o.)[11][14][15]
Neonatal MouseNeuroprotection (HI)2015Oral (p.o.)[14]
PigletRespiratory StimulationN/A30 (oral)Oral (p.o.)[16]
LambRespiratory StimulationN/AN/AN/A[16]

Note: this compound doses are often reported, with 2 mg of this compound being equivalent to 1 mg of caffeine base.[17]

Table 2: Pharmacokinetic Parameters of Caffeine in Neonatal Models
Animal ModelHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Key FindingsReference(s)
Neonatal Rat~4.19 hours (adult)0.0109 L/h (adult)N/AHalf-life is significantly longer in neonates due to immature hepatic metabolism.[6]
Preterm Infant40-230 hours~1 mL/kg/min (at birth)~0.87 L/kgClearance increases non-linearly with postnatal age.[18][19]

Note: Pharmacokinetic data in neonatal animals is limited, and data from preterm infants is often used for comparison and dose selection.

Table 3: Key Efficacy Readouts in Preclinical Models
IndicationAnimal ModelKey Efficacy ReadoutEffect of this compoundReference(s)
BPDNeonatal RatLung Histology (alveolar simplification)Ameliorated hyperoxia-induced lung injury.[7]
BPDNeonatal RatInflammatory markers (e.g., TNF-α, IL-1β)Reduced expression of pro-inflammatory cytokines.[9]
NeuroprotectionNeonatal Rat (HI)Infarct Volume/Brain Tissue LossReduced brain tissue loss and ventricular enlargement.[4][11]
NeuroprotectionNeonatal Rat (HI)Microgliosis (Iba-1+ cells)Significantly reduced microgliosis in the cortex and hippocampus.[11]
AOPNeonatal RatApnea FrequencyReduced apnea frequency and increased minute volume.[6]

Experimental Protocols

Hyperoxia-Induced Bronchopulmonary Dysplasia (BPD) Model
  • Animal Model: Neonatal Sprague-Dawley rats or C57BL/6 mice (P0-P14).

  • Induction of BPD: Within hours of birth, litters are placed in a hyperoxia chamber with oxygen levels maintained at 85-95%. Dams are rotated between hyperoxia and normoxia every 24 hours to prevent oxygen toxicity.

  • This compound Administration: A loading dose of 20 mg/kg this compound is administered intraperitoneally (i.p.) on P0, followed by a daily maintenance dose of 5-10 mg/kg i.p. for the duration of hyperoxia exposure.

  • Key Assessments:

    • Lung Histology: At the end of the exposure period, lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Alveolar development is assessed by measuring the mean linear intercept (MLI) and radial alveolar count (RAC).

    • Immunohistochemistry: Lung sections are stained for markers of inflammation (e.g., CD68 for macrophages), cell proliferation (e.g., Ki67), and apoptosis (e.g., TUNEL assay).

    • qRT-PCR and Western Blot: Lung tissue homogenates are used to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines, and signaling proteins.

Neonatal Hypoxia-Ischemia (HI) Brain Injury Model (Rice-Vannucci)
  • Animal Model: Postnatal day 7 (P7) rat pups.

  • Induction of HI: Pups are anesthetized, and the left common carotid artery is permanently ligated. After a recovery period, the pups are placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 90 minutes).[11]

  • This compound Administration: this compound (e.g., 40 mg/kg) is administered i.p. either before or immediately after the hypoxic insult, followed by daily maintenance doses for a specified duration.[11]

  • Key Assessments:

    • Infarct Volume Measurement: At a designated time point post-HI (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize and quantify the extent of brain injury.

    • Immunohistochemistry: Brain sections are stained for markers of neuronal death (e.g., Fluoro-Jade), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).

    • Behavioral Testing: Long-term neurological outcomes are assessed using tests such as the Morris water maze for spatial learning and memory.[12]

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of this compound

Caffeine's primary mechanism of action is the non-selective antagonism of adenosine A1 and A2A receptors.[18][20][21] This action underlies its diverse therapeutic effects.

  • In Apnea of Prematurity: By blocking adenosine A1 receptors in the brainstem, caffeine stimulates the respiratory centers, increases sensitivity to carbon dioxide, and enhances diaphragmatic contractility.[20][22]

  • In Bronchopulmonary Dysplasia: Caffeine's antagonism of A2A receptors on immune cells has anti-inflammatory effects, reducing the influx of inflammatory cells into the lungs and decreasing the production of pro-inflammatory cytokines.[10] It also has antioxidant properties and can reduce endoplasmic reticulum stress.[7][10]

  • In Neuroprotection: Blockade of adenosine A1 receptors in the brain can reduce excitotoxicity and apoptosis following a hypoxic-ischemic insult.[4] Caffeine's anti-inflammatory effects, mediated through A2A receptor antagonism, also contribute to neuroprotection by reducing microglial activation and neuroinflammation.[11] Recent studies also point to the involvement of the AMPK/mTOR pathway in caffeine's neuroprotective effects.[11]

caffeine_signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine This compound A1R Adenosine A1 Receptor Caffeine->A1R Blocks A2AR Adenosine A2A Receptor Caffeine->A2AR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates AC_inhibition Adenylate Cyclase (Inhibition) A1R->AC_inhibition AC_stimulation Adenylate Cyclase (Stimulation) A2AR->AC_stimulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Respiratory_Stim ↑ Respiratory Drive cAMP_decrease->Respiratory_Stim Inhibits Apnea cAMP_increase ↑ cAMP AC_stimulation->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA NFkB ↓ NF-κB Activation PKA->NFkB CREB ↑ CREB Phosphorylation PKA->CREB Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Neuroprotection ↑ Neuroprotection CREB->Neuroprotection

Caption: Caffeine's primary mechanism via adenosine receptor antagonism.

Experimental Workflow for Preclinical this compound Studies

The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a preclinical animal model of neonatal disease.

experimental_workflow start Animal Model Selection (e.g., Neonatal Rats/Mice) disease_induction Disease Induction (e.g., Hyperoxia, Hypoxia-Ischemia) start->disease_induction randomization Randomization disease_induction->randomization treatment_group This compound Group (Loading + Maintenance Doses) randomization->treatment_group Treatment control_group Vehicle Control Group (e.g., Saline) randomization->control_group Control assessment Endpoint Assessment treatment_group->assessment control_group->assessment histology Histological Analysis (e.g., H&E, IHC) assessment->histology molecular Molecular Analysis (e.g., qRT-PCR, Western Blot) assessment->molecular behavioral Behavioral Testing (for Neuroprotection Models) assessment->behavioral data_analysis Data Analysis & Interpretation histology->data_analysis molecular->data_analysis behavioral->data_analysis

Caption: A generalized workflow for preclinical this compound research.

Conclusion

Preclinical animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of this compound beyond its established use for apnea of prematurity. Rodent models of hyperoxia-induced lung injury and hypoxia-ischemia have provided significant insights into caffeine's anti-inflammatory and neuroprotective properties. The data generated from these models, including effective dose ranges and molecular targets, are crucial for informing clinical trial design and optimizing therapeutic strategies for vulnerable preterm infants. Future research should continue to explore the long-term benefits of caffeine therapy and further refine our understanding of its complex signaling pathways to maximize its therapeutic impact.

References

A Technical Guide to the Solubility and Stability of Caffeine Citrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of caffeine citrate in aqueous solutions. The information is curated to assist researchers, scientists, and professionals in drug development in formulating and handling this compound preparations. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes.

Core Concepts: Solubility and Stability

Caffeine, a widely used central nervous system stimulant, exhibits limited solubility in water at room temperature. The formation of this compound, a co-crystal of caffeine and citric acid, significantly enhances its aqueous solubility, making it a preferred form for oral and injectable pharmaceutical preparations.[1][2] The stability of these aqueous solutions is paramount to ensure the safety, efficacy, and shelf-life of the final drug product.

Solubility of this compound

The presence of citric acid greatly improves the water solubility of caffeine. While caffeine's solubility in water is approximately 16.7 to 21.7 mg/mL at room temperature, the solubility of citrated caffeine can reach up to 250 mg/mL in warm water.[3] this compound is generally described as freely soluble in water.[2]

Impact of Temperature on Solubility

Table 1: Solubility of Caffeine and this compound in Aqueous Solutions

CompoundSolventTemperatureSolubility
CaffeineWaterRoom Temperature16.7 - 21.7 mg/mL[3]
CaffeineWater25°C21.7 mg/mL[4]
CaffeineWater100°C670 mg/mL[4]
This compoundWarm WaterNot Specified~250 mg/mL[3]
This compoundWaterNot SpecifiedFreely Soluble[2]

Stability of this compound in Aqueous Solutions

Aqueous solutions of this compound have demonstrated considerable stability under various storage conditions. The typical pH of commercially available this compound solutions is between 4.2 and 5.2.[2]

Effect of Temperature and Light

Studies have shown that this compound solutions maintain their potency over extended periods at both refrigerated and room temperatures. Exposure to light does not appear to adversely affect the stability of this compound in aqueous solutions.

Table 2: Stability of this compound in Aqueous Solutions

ConcentrationStorage ConditionsDurationStability ResultsReference
10 mg/mL20°C, continuous fluorescent light84 daysNo evidence of drug loss.[3]
10 mg/mL (as citrate)22°C and 4°C, protected from light342 daysNo loss of caffeine occurred.[3]
5 mg/mLRoom temperature in various IV solutions24 hoursConcentrations remained stable.[3]
10 mg/mLRoom temperature (20-23°C), fluorescent light180 daysNo loss of this compound occurred.[3]
10 mg/mL (oral)5, 25, 32, and 45°C1 yearNo loss of this compound.[3]
Effect of pH

The degradation of caffeine is influenced by pH. While this compound solutions are typically acidic, studies on caffeine have shown that degradation can occur under neutral and alkaline conditions. The hydrolysis of caffeine to caffeidine has been observed in alkaline solutions.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. For caffeine, it has been found to be unstable to photolysis and hydrolysis in water and acidic media.[6]

Experimental Protocols

This section details the methodologies for key experiments related to the solubility and stability of this compound.

Preparation of this compound Aqueous Solution

Objective: To prepare a this compound solution of a specific concentration for stability and solubility studies.

Materials:

  • This compound powder

  • Sterile Water for Injection (or other appropriate aqueous solvent)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of this compound powder based on the desired concentration and final volume.

  • Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the sterile water to the flask, approximately 70-80% of the final volume.

  • Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.

  • Once dissolved, add sterile water to the flask to reach the final volume mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • If required for sterile applications, the solution can be sterilized by filtration through a 0.22-µm filter.

Stability Testing of this compound Solution

Objective: To assess the chemical stability of a this compound aqueous solution over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • Storage containers (e.g., amber and clear glass vials)

  • Environmental chambers or incubators set to desired temperatures

  • Light source for photostability studies (as per ICH Q1B guidelines)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Dispense the prepared this compound solution into multiple storage containers.

  • Divide the samples into different groups for storage under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

  • Visually inspect the samples for any changes in color, clarity, or presence of particulate matter.

  • Measure the pH of the samples.

  • Determine the concentration of this compound in each sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

Table 3: Example of HPLC Method for this compound Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (1:9 v/v)
Flow Rate 0.9 mL/min
Injection Volume 20 µL
Detector UV at 273 nm
Internal Standard Theophylline (optional)

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound's solubility and stability.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6... months) cluster_results Results & Conclusion prep Prepare this compound Aqueous Solution package Package in Vials (Amber & Clear) prep->package temp Temperature (e.g., 4°C, 25°C, 40°C) package->temp light Light Exposure (ICH Q1B) package->light visual Visual Inspection (Color, Clarity) temp->visual light->visual ph pH Measurement visual->ph hplc HPLC Analysis (Concentration Assay) ph->hplc data Data Analysis hplc->data report Stability Report (Shelf-life Determination) data->report Caffeine_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products hydrolysis Hydrolysis (Acidic/Basic/Neutral) caffeidine Caffeidine (from hydrolysis) hydrolysis->caffeidine oxidation Oxidation (e.g., H2O2) other_products Other Degradants oxidation->other_products photolysis Photolysis (UV/Visible Light) photolysis->other_products caffeine This compound caffeine->hydrolysis H2O / H+ / OH- caffeine->oxidation [O] caffeine->photolysis

References

Methodological & Application

Application Notes and Protocols for Caffeine Citrate Dosage Calculation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering caffeine citrate dosages in animal studies. The information is intended to ensure accuracy, reproducibility, and the ethical treatment of research animals.

Introduction to this compound in Research

Caffeine, a methylxanthine, is a widely studied compound due to its effects as a central nervous system stimulant. This compound, a salt form of caffeine, is often preferred in research and clinical settings due to its enhanced solubility and stability in aqueous solutions. It's crucial to note that the dose of caffeine base is half the dose of this compound (e.g., 20 mg of this compound contains 10 mg of caffeine base).[1][2][3]

Dosage Calculation for Animal Studies

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a critical method for extrapolating drug doses between different animal species and from animals to humans. This method is based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner. Body surface area (BSA) is a more accurate basis for dose extrapolation than body weight alone.

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 1: Interspecies Dose Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.520

Source: Data compiled from multiple sources.

Recommended Dosage Ranges in Animal Studies

The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the route of administration. The following table summarizes some reported dosages from the literature.

Table 2: Reported Caffeine Dosages in Animal Studies

Animal ModelDosage Range (Caffeine Base)Route of AdministrationResearch ApplicationReference
Mouse20 mg/kgOral GavageLocomotor Activity[4]
Rat10 mg/kgIntraperitonealEndurance Exercise[5]
Rat50 mg/kg/daySubcutaneousReproductive Performance[2][6]
Ratup to 170 mg/kg/dayIn Drinking WaterCarcinogenicity Study[6]
Mouseup to 55 mg/kg/dayIn DietTumorigenicity Study[6]
Piglet20/10/10 mg/kg or 40/10/10 mg/kg (this compound)IntravenousHypoxia-Ischemia[7]

Note: It is imperative to conduct pilot studies to determine the optimal and safe dosage for your specific experimental conditions.

Experimental Protocols

Preparation of this compound Solution

This compound is commercially available as a sterile solution for injection or oral administration, typically at a concentration of 20 mg/mL (equivalent to 10 mg/mL caffeine base).[1][2] If preparing from powder, dissolve this compound in a suitable vehicle such as sterile saline or distilled water.[8] The pH of the solution is typically adjusted to around 4.7.[2][6]

Example Preparation (for a 2 mg/mL caffeine solution): Dissolve 2 mg of caffeine per 1 mL of deionized distilled water.[4]

Administration by Oral Gavage (Mouse/Rat)

Oral gavage is a common method for precise oral administration of substances.

Materials:

  • Appropriate size gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[9]

  • Syringe

  • This compound solution

Procedure:

  • Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.[9][10]

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube enters the esophagus.[9][10]

  • Administration: Once the needle is in place, administer the solution slowly and steadily.[10][11]

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[10]

Maximum Gavage Volumes:

  • Mouse: Up to 10 mL/kg[9][11]

  • Rat: 10-20 mL/kg[9]

Administration by Intraperitoneal (IP) Injection (Rat)

Materials:

  • Sterile syringe and needle (e.g., 23-25 gauge)

  • This compound solution

Procedure:

  • Animal Restraint: Properly restrain the rat to expose the lower abdominal quadrants.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is withdrawn before injecting the solution.

  • Administration: Inject the solution slowly.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Signaling Pathways of Caffeine

Caffeine's primary mechanism of action is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[12][13] This blockade leads to a cascade of downstream effects.

caffeine_signaling Caffeine Caffeine A1R A1 Adenosine Receptor Caffeine->A1R Blocks A2AR A2A Adenosine Receptor Caffeine->A2AR Blocks Ca Intracellular Ca²⁺ Release Caffeine->Ca Promotes PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PDE->cAMP Degrades

Caption: Caffeine's primary mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo animal study involving this compound administration.

experimental_workflow start Start: Hypothesis and Study Design iacuc IACUC Protocol Approval start->iacuc animal_acclimation Animal Acclimation iacuc->animal_acclimation randomization Randomization into Treatment Groups animal_acclimation->randomization dose_prep This compound Dose Preparation randomization->dose_prep administration Drug Administration (e.g., Oral Gavage) dose_prep->administration monitoring Behavioral and Physiological Monitoring administration->monitoring data_collection Data Collection (e.g., Blood Samples, Tissue Harvesting) monitoring->data_collection analysis Data Analysis data_collection->analysis end End: Conclusion and Reporting analysis->end

Caption: A generalized experimental workflow.

These notes and protocols are intended as a guide. Researchers should always adhere to their institution's specific guidelines and regulations for animal care and use.

References

Application Notes and Protocol for Dissolving Caffeine Citrate for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate, a stable salt combining caffeine and citric acid, is a widely used compound in biomedical research. It serves as a central nervous system stimulant and, notably, as a non-selective antagonist of adenosine A1 and A2A receptors.[1][2] This activity makes it a valuable tool for in vitro studies investigating signaling pathways, cell cycle regulation, and cellular responses to stress.[3][4] This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.

Mechanism of Action: Adenosine Receptor Antagonism

Caffeine's primary mechanism of action at physiological concentrations is the competitive antagonism of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine, a purine nucleoside, signals through these G protein-coupled receptors to modulate various cellular processes, often leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, caffeine prevents adenosine binding, thereby inhibiting its downstream effects and stimulating cellular activity.[1][2]

caffeine_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AdenosineReceptor Adenosine Receptor (A1/A2A) Downstream Downstream Signaling (e.g., cAMP modulation) AdenosineReceptor->Downstream Signal Transduction Adenosine Adenosine Adenosine->AdenosineReceptor Caffeine Caffeine (from this compound) Caffeine->AdenosineReceptor Antagonism

This compound acts by blocking adenosine receptors.

Data Summary

Quantitative data for the preparation and use of this compound solutions are summarized in the tables below for easy reference.

Table 1: Properties of this compound

Property Value Reference
Molecular Weight 386.31 g/mol [1]
Composition 1:1 molar ratio of caffeine and citric acid [1]
Caffeine Base Content ~50% by weight [1][2][5][6]

| Appearance | White crystalline powder |[1] |

Table 2: Solubility Data

Solvent Solubility Notes
Water Freely soluble Commercial preparations often use Sterile Water for Injection.[1]
Ethanol Sparingly soluble [1]

| Cell Culture Media (e.g., DMEM) | Soluble | Caffeine is dissolved directly in the medium for working solutions.[7] |

Table 3: Recommended Concentrations for Stock and Working Solutions

Solution Type Concentration Range Notes Reference
Stock Solution 20-50 mM in ddH₂O or PBS A 50 mM stock in ddH₂O has been successfully used.[8] [8]

| Working Solution | 0.05 - 10 mM | Concentration is highly dependent on the cell type and experimental endpoint. Studies have used concentrations from 50 µM to 10 mM.[3][9][10] |[3][4][7][9][10] |

Table 4: Stability of this compound Solutions

Storage Condition Stability Period Notes Reference
20-25°C (Room Temp) At least 24 hours in IV admixtures Vials should be for single use as they are preservative-free.[2][11] [2][11]

| 20-25°C (Room Temp) | Up to 1 year for a 10 mg/mL oral solution | This formulation contained a preservative.[11] |[11] |

Experimental Protocol: Preparation of this compound Solution for Cell Culture

This protocol details the steps for preparing a sterile stock solution of this compound from powder and its subsequent dilution for use in cell culture experiments.

Materials
  • This compound powder (MW: 386.31 g/mol )

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Biological safety cabinet (BSC)

Experimental Workflow

caffeine_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent (DPBS or Water) weigh->dissolve vortex 3. Vortex until Dissolved dissolve->vortex sterilize 4. Sterilize with 0.22 µm Filter vortex->sterilize aliquot 5. Aliquot and Store sterilize->aliquot thaw 6. Thaw Stock Solution aliquot->thaw dilute 7. Dilute in Cell Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat

Workflow for preparing this compound solutions.
Procedure

Part 1: Preparation of a 50 mM this compound Stock Solution

  • Calculation: To prepare 10 mL of a 50 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.050 mol/L × 0.010 L × 386.31 g/mol = 0.1932 g

  • Weighing: In a biological safety cabinet, accurately weigh 193.2 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving: Add 10 mL of sterile DPBS or cell culture grade water to the conical tube.

  • Mixing: Securely cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.[1][2]

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile 15 mL conical tube. This is a critical step to ensure the sterility of your stock solution.[8]

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Part 2: Preparation of a 1 mM Working Solution in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: To prepare 10 mL of a 1 mM working solution, perform a 1:50 dilution of the stock solution in your complete cell culture medium.

    • Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock solution = (1 mM × 10 mL) / 50 mM = 0.2 mL (or 200 µL)

  • Mixing: In a sterile conical tube, add 200 µL of the 50 mM stock solution to 9.8 mL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.

  • Application: The 1 mM working solution is now ready to be added to your cell cultures.

Note on pH: Commercial sterile solutions of this compound are typically adjusted to a pH between 4.2 and 5.2.[1][2][12][13] When preparing a stock solution in unbuffered water, the pH will be acidic. However, for most applications, the high buffering capacity of cell culture media will accommodate the small volume of acidic stock solution added, maintaining a stable physiological pH. For experiments sensitive to minor pH fluctuations, it is advisable to prepare the stock solution in a buffered solution like DPBS and to verify the final pH of the working solution.

Concluding Remarks

This protocol provides a reliable method for preparing this compound solutions for in vitro research. Adherence to sterile techniques is paramount to prevent contamination of cell cultures. The provided concentration ranges should be used as a starting point, with optimal concentrations determined empirically for each specific cell line and experimental design.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Caffeine Citrate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine, a widely consumed central nervous system stimulant, is clinically administered as caffeine citrate for the treatment of apnea of prematurity in neonates.[1][2] Accurate quantification of caffeine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of caffeine in human plasma. The described method is based on a protein precipitation extraction procedure and offers excellent sensitivity, specificity, and reproducibility.

Principle

This method involves the extraction of caffeine and an internal standard (IS) from a plasma matrix via protein precipitation with an organic solvent. The separated compounds are then quantified using an isocratic RP-HPLC system with a C18 column and UV detection at a specific wavelength. The concentration of caffeine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • Antipyrine (Internal Standard) or other suitable IS[3][4]

  • HPLC-grade Acetonitrile[3][4]

  • HPLC-grade Methanol[5][6]

  • Perchloric Acid (70%)[3][4]

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • HPLC-grade Water

  • Drug-free Human Plasma

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Waters Atlantis C18, 4.6 x 150 mm, 5 µm (or equivalent)[4]

  • Mobile Phase: 15 mM Potassium Phosphate buffer (pH 3.5, adjusted with phosphoric acid) and Acetonitrile (83:17, v/v)[3][4]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[6]

  • Injection Volume: 20 µL

  • Detection Wavelength: 274 nm[3][4]

  • Run Time: Approximately 10 minutes[3]

3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 15 mM solution. Adjust the pH to 3.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in an 83:17 (v/v) ratio and degas before use.[3][4]

  • Stock Solution Preparation:

    • Caffeine: Accurately weigh and dissolve this compound in water to prepare a stock solution of 100 µg/mL of caffeine.[3]

    • Internal Standard (Antipyrine): Prepare a stock solution of antipyrine in water at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare working standard solutions of caffeine by serial dilution of the stock solution with drug-free human plasma to achieve concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20 µg/mL).[3][4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.15, 10, and 18 µg/mL) from a separate stock solution.[3]

  • Precipitating Solution: Prepare a 30% (v/v) perchloric acid solution containing the internal standard (antipyrine) at a concentration of 40 µg/mL.[3]

4. Sample Preparation Protocol

  • Label microcentrifuge tubes for standards, QCs, and unknown plasma samples.

  • To 200 µL of plasma (standard, QC, or unknown sample), add 100 µL of the precipitating solution (30% perchloric acid with 40 µg/mL antipyrine).

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValueReference
Retention Time of Caffeine~4.7 min[3]
Retention Time of Antipyrine (IS)~8.8 min[3]
Total Run Time10 min[3]

Table 2: Method Validation Summary

Validation ParameterResultReference
Linearity Range0.05 - 20 µg/mL[4]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[3]
Inter-run Precision (CV%)≤ 5.4%[4]
Inter-run Accuracy (Bias%)≤ 3%[4]
Mean Extraction Recovery (Caffeine)~91%[3][4]
Mean Extraction Recovery (IS)~86%[3][4]

Table 3: Stability of Caffeine in Human Plasma

Stability ConditionDurationStabilityReference
Room Temperature24 hoursStable[3][4]
Freeze-Thaw Cycles (-20°C to RT)3 cyclesStable[3][4]
Long-term Storage at -20°C12 weeksStable[3][4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing P Plasma Sample (200 µL) IS Add Precipitating Solution (100 µL 30% Perchloric Acid with IS) P->IS V Vortex (30 sec) IS->V C Centrifuge (10,000 rpm, 10 min) V->C S Collect Supernatant C->S I Inject Supernatant (20 µL) S->I H HPLC System (C18 Column, Isocratic Elution) I->H D UV Detection (274 nm) H->D Chrom Obtain Chromatogram D->Chrom Integ Peak Integration (Analyte and IS) Chrom->Integ Ratio Calculate Peak Area Ratio Integ->Ratio Quant Quantify Caffeine Concentration Ratio->Quant Calib Construct Calibration Curve Calib->Quant

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_precision Precision Types cluster_stability Stability Tests Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate FT Freeze-Thaw Stability->FT ST Short-Term (Room Temp) Stability->ST LT Long-Term (Frozen) LT->Stability

Caption: Logical relationships of bioanalytical method validation parameters.

References

Application Notes and Protocols for the Preparation of Caffeine Citrate Solutions for Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate is a methylxanthine derivative used as a central nervous system and respiratory stimulant. It is primarily indicated for the short-term treatment of apnea of prematurity in infants.[1][2][3] The intravenous (IV) route of administration is common in neonatal intensive care units, necessitating the availability of sterile, stable, and accurately formulated this compound solutions. These application notes provide detailed protocols for the preparation and quality control of a 20 mg/mL this compound solution for intravenous administration, equivalent to 10 mg/mL of caffeine base.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and quality control of this compound intravenous solutions.

Table 1: Formulation for 1 Liter of 20 mg/mL this compound IV Solution

ComponentQuantity (g)Purpose
Caffeine Anhydrous, USP10.0Active Pharmaceutical Ingredient
Citric Acid Monohydrate, USP5.0Forms citrate salt in situ
Sodium Citrate Dihydrate, USP8.3Buffering agent
Water for Injection, USPq.s. to 1000 mLVehicle

This formulation results in a solution where each mL contains 20 mg of this compound, which is equivalent to 10 mg of caffeine base. The final pH of the solution is typically adjusted to 4.7.[5][6][7]

Table 2: Quality Control Specifications for Final Product

ParameterSpecification
AppearanceClear, colorless solution, free of visible particulate matter
pH4.2 - 5.2[8][9]
This compound Assay90.0% - 110.0% of labeled amount (18.0 - 22.0 mg/mL)[8][9]
SterilityMust meet the requirements of the membrane filtration test for sterility[8][9]
Bacterial EndotoxinsNot more than 0.25 USP Endotoxin Unit per mg of caffeine[10]

Table 3: Stability of this compound Solutions

Concentration & DiluentStorage ConditionDurationStability (% of initial concentration)
20 mg/mL in glass vialsRoom Temperature (22°C), protected from light342 days>90%[11]
20 mg/mL in glass vialsRefrigerated (4°C), protected from light342 days>90%[11]
1 mg/mL in 0.9% Sodium ChlorideRoom Temperature (22°C)48 hours90.0% - 113.6%[12]
12.5 mg/mL in 0.9% Sodium ChlorideRoom Temperature (22°C)48 hours90.0% - 113.6%[12]
1 mg/mL in 5% GlucoseRoom Temperature (22°C)48 hours95.4% - 113.9%[12]
12.5 mg/mL in 5% GlucoseRoom Temperature (22°C)48 hours95.4% - 113.9%[12]

Experimental Protocols

Preparation of 20 mg/mL this compound IV Solution (1 Liter Batch)

This protocol describes the extemporaneous compounding of a 1-liter batch of this compound injection. All operations should be performed using aseptic techniques in a suitable cleanroom environment (ISO Class 5 or better for critical operations).[13]

Materials and Equipment:

  • Caffeine Anhydrous, USP

  • Citric Acid Monohydrate, USP

  • Sodium Citrate Dihydrate, USP

  • Water for Injection (WFI), USP

  • Sterile, depyrogenated glass beaker or vessel (2 L capacity)

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Sterile 0.22-micron filter

  • Sterile receiving vessel (1 L capacity)

  • Sterile glass vials and stoppers

  • Autoclave

Procedure:

  • Component Weighing: Accurately weigh 10.0 g of caffeine anhydrous, 5.0 g of citric acid monohydrate, and 8.3 g of sodium citrate dihydrate.

  • Dissolution: In a sterile, depyrogenated vessel, add approximately 800 mL of WFI. While stirring, add the weighed components. Stir until all solids are completely dissolved. The use of slightly warmed WFI (e.g., 60-80°C) can facilitate dissolution.[14]

  • Volume Adjustment: Add WFI to bring the final volume to 1000 mL and mix thoroughly.

  • Sterile Filtration: Aseptically filter the solution through a sterile 0.22-micron filter into a sterile receiving vessel.

  • Filling: Aseptically fill the filtered solution into sterile glass vials of the desired volume (e.g., 3 mL). Loosely place sterile stoppers on the vials.

  • Terminal Sterilization: Place the filled and partially stoppered vials into an autoclave. Sterilize using a validated cycle, typically at 121°C for 15 minutes.[4][14]

  • Sealing: After the autoclave cycle is complete and the vials have cooled, fully seat the stoppers and apply seals.

Quality Control Testing Protocols

3.2.1. Visual Inspection:

  • Procedure: Visually inspect each vial against a black and a white background for any particulate matter, haze, or discoloration.

  • Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.[10]

3.2.2. pH Measurement:

  • Procedure: Aseptically withdraw a sample from a vial and measure the pH using a calibrated pH meter.

  • Acceptance Criteria: The pH should be between 4.2 and 5.2.[8][9]

3.2.3. Assay for this compound (HPLC Method) This is a general protocol; the specific column, mobile phase, and instrument parameters should be optimized and validated.

  • Chromatographic System:

    • Column: L1 packing (e.g., C18), 4.6-mm x 15-cm, 5-µm particle size.[9]

    • Detector: UV at 275 nm.[9]

    • Mobile Phase: A filtered and degassed mixture of 0.01 M sodium acetate, acetonitrile, and tetrahydrofuran (191:5:4), adjusted to a pH of 4.5 with glacial acetic acid.[9]

  • Standard Preparation: Prepare a standard solution of USP Caffeine RS of known concentration.

  • Sample Preparation: Dilute an accurately measured volume of the this compound injection with water to a suitable concentration for analysis.

  • Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph. Calculate the quantity of this compound in the sample by comparing the peak area of caffeine with that of the standard.

  • Acceptance Criteria: The result should be between 90.0% and 110.0% of the labeled concentration.[8][9]

3.2.4. Sterility Testing:

  • Procedure: Perform sterility testing according to USP <71> guidelines, using the membrane filtration method.

  • Acceptance Criteria: No evidence of microbial growth.

3.2.5. Bacterial Endotoxin Testing (LAL Test):

  • Procedure: Perform the bacterial endotoxin test according to USP <85> guidelines.

  • Acceptance Criteria: Not more than 0.25 USP Endotoxin Unit per mg of caffeine.[10]

Visualizations

G cluster_prep Preparation Phase raw_materials Weigh Raw Materials (Caffeine, Citric Acid, Sodium Citrate) dissolution Dissolve in Water for Injection raw_materials->dissolution qs Adjust to Final Volume (q.s.) dissolution->qs filtration Sterile Filtration (0.22 µm) qs->filtration filling Aseptic Filling into Vials filtration->filling sterilization Terminal Sterilization (Autoclave 121°C, 15 min) filling->sterilization sealing Sealing and Labeling sterilization->sealing

Caption: Workflow for the preparation of intravenous this compound solution.

G cluster_qc Quality Control Checks in_process In-Process Controls ph_check pH Measurement in_process->ph_check clarity_check Clarity & Color in_process->clarity_check final_product Final Product Testing assay Assay (HPLC) final_product->assay sterility Sterility Test final_product->sterility endotoxin Endotoxin Test (LAL) final_product->endotoxin particulate Particulate Matter final_product->particulate

Caption: Quality control workflow for this compound intravenous solution.

References

Application Notes and Protocols for Studying Neuroprotection by Caffeine Citrate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Caffeine Citrate in Neuroprotection

Caffeine, a methylxanthine, has been a subject of extensive research for its neuroprotective properties.[1][2] In the clinical setting, this compound is widely used to treat apnea of prematurity in preterm infants and has been associated with improved neurodevelopmental outcomes.[3] Its neuroprotective effects are attributed to a multifaceted mechanism of action, making it a compelling compound for in vitro investigation in the context of various neurodegenerative models.[1]

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several key pathways:

  • Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[4] The neuroprotective effects are primarily linked to the blockade of the A2A receptor.[5][6] Adenosine A2A receptor activation can trigger downstream signaling cascades that lead to inflammation and neuronal damage. By blocking these receptors, caffeine can mitigate these detrimental effects.[5][7][8]

  • Anti-Inflammatory Effects: Caffeine has been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.

  • Reduction of Oxidative Stress: In vitro studies have demonstrated that caffeine can reduce the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[2][9] It can attenuate lipid peroxidation and preserve the integrity of neuronal membranes.[2][10]

  • Anti-Apoptotic Properties: Caffeine has been observed to inhibit neuronal apoptosis by modulating key apoptotic regulators.[1][2][11] This includes the reduction of caspase-3 activity, a key executioner caspase in the apoptotic cascade.[2][11]

  • Modulation of Intracellular Calcium: Caffeine can influence intracellular calcium levels, which plays a crucial role in neuronal signaling and excitotoxicity.[1][12]

In Vitro Models for Studying this compound Neuroprotection

A variety of in vitro models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific research question and the desired level of complexity.

  • Primary Neuronal Cultures: Cultures of primary neurons, such as those derived from the cortex or hippocampus of embryonic rats, provide a physiologically relevant model for studying neuronal function and neurotoxicity.[5][6][13] These cultures allow for the investigation of caffeine's effects on specific neuronal populations.

  • Neuronal Cell Lines:

    • SH-SY5Y: This human neuroblastoma cell line is widely used in neurotoxicity and neuroprotection studies.[1][3][14] These cells can be differentiated into a more mature neuronal phenotype, making them a suitable model for studying neurodegenerative processes.[14]

    • PC12: Derived from a rat pheochromocytoma, PC12 cells can be differentiated into neuron-like cells with nerve growth factor (NGF).[10][15][16][17] They are a valuable tool for studying neurite outgrowth and neuronal survival.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: For human-specific studies, neurons derived from iPSCs offer a powerful platform to model neurodegenerative diseases and screen for neuroprotective compounds like this compound.[18]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile Water for Injection or cell culture grade water

  • Sterile filters (0.22 µm)

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL). Note that this compound is a 1:1 molar salt of caffeine and citric acid, meaning 20 mg of this compound contains approximately 10 mg of caffeine.[3][19]

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile water.[20][21]

  • Gently mix until the powder is completely dissolved.[22]

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile conical tube.[22]

  • Aliquot the stock solution into smaller, sterile tubes and store at -20°C for long-term use. For frequent use, a working stock can be stored at 4°C for a limited time.[23]

In Vitro Model of Glutamate-Induced Excitotoxicity

This protocol outlines a method for inducing excitotoxicity in primary cortical neurons using glutamate, a common model for studying neuroprotective agents.[18][24][25][26]

Materials:

  • Primary rat cortical neurons (cultured for 7-10 days in vitro)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid

  • This compound working solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primary rat cortical neurons on poly-D-lysine coated plates.

  • On the day of the experiment, remove half of the culture medium from each well.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (medium only).

  • Prepare a stock solution of L-glutamic acid in sterile water.

  • Induce excitotoxicity by adding L-glutamic acid to the culture medium to a final concentration of 50-100 µM.[18] Include a control group that does not receive glutamate.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, assess cell viability using the MTT assay (Protocol 4) or apoptosis using the Caspase-3 assay (Protocol 5).

In Vitro Model of Oxidative Stress

This protocol describes the induction of oxidative stress in SH-SY5Y cells using hydrogen peroxide (H₂O₂), a widely used method to screen for antioxidant neuroprotective compounds.[27][28][29][30]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • This compound working solution

  • Serum-free medium

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.[9]

  • Replace the growth medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Prepare a fresh dilution of H₂O₂ in serum-free medium.

  • Induce oxidative stress by adding H₂O₂ to the wells to a final concentration of 100-300 µM.[30] Include a control group that does not receive H₂O₂.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the MTT assay (Protocol 4).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][8][11][23][31][32][33]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the treatment period (from Protocol 2 or 3), carefully remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][31]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[23]

  • Measure the absorbance at 570 nm using a microplate reader.[11][33]

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Caspase-3 Colorimetric Assay for Apoptosis

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[4][7][32][33][34]

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Following treatment (from Protocol 2 or 3), collect the cells (both adherent and floating).

  • Centrifuge the cells at 600 x g for 5 minutes and discard the supernatant.[7]

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[4][34]

  • Incubate on ice for 10 minutes.[4][34]

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[34]

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[4][34]

  • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).[34]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[7][34]

  • Measure the absorbance at 405 nm using a microplate reader.[7]

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated control.

Data Presentation

Table 1: Effect of this compound on Neuronal Viability in a Glutamate Excitotoxicity Model

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control-100± 5.2
Glutamate (100 µM)-45.3± 4.8
Glutamate + this compound152.1± 5.5
Glutamate + this compound1068.7± 6.1
Glutamate + this compound5085.2± 7.3
Glutamate + this compound10092.5± 6.9

Table 2: Effect of this compound on Caspase-3 Activity in an Oxidative Stress Model

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Standard Deviation
Control-1.0± 0.1
H₂O₂ (200 µM)-3.8± 0.4
H₂O₂ + this compound13.2± 0.3
H₂O₂ + this compound102.1± 0.2
H₂O₂ + this compound501.4± 0.2
H₂O₂ + this compound1001.1± 0.1

Visualizations

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Neuroprotective Outcomes Caffeine Caffeine Citrate A2AR Adenosine A2A Receptor Caffeine->A2AR Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition Ca Intracellular Ca2+ Release Caffeine->Ca Modulation AntiInflam Anti-inflammation A2AR->AntiInflam AntiOx Reduced Oxidative Stress PDE->AntiOx AntiApop Reduced Apoptosis Ca->AntiApop G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis start Seed Neuronal Cells (e.g., Primary Neurons, SH-SY5Y) pretreat Pre-treat with This compound start->pretreat induce Induce Neurotoxicity (e.g., Glutamate, H₂O₂) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt caspase Caspase-3 Assay (Apoptosis) induce->caspase analyze Quantify and Compare Results to Controls mtt->analyze caspase->analyze

References

Application Notes and Protocols for Caffeine Citrate Administration in Rodent Models of Apnea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apnea of prematurity is a significant clinical challenge in neonatal care, characterized by cessation of breathing for more than 20 seconds, often accompanied by bradycardia and oxygen desaturation. Caffeine citrate is the standard of care for this condition, acting as a respiratory stimulant.[1][2] Rodent models, particularly neonatal rats and mice, are invaluable tools for investigating the pathophysiology of apnea and for the preclinical evaluation of therapeutic interventions like caffeine. These models allow for controlled studies on the mechanisms of action, dose-response relationships, and potential long-term effects of such treatments.

This document provides detailed application notes and protocols for the administration of this compound in rodent models of apnea. It covers experimental design, drug preparation, administration techniques, and methods for assessing respiratory outcomes.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from published studies on this compound administration in rodent models of apnea.

Table 1: this compound Dosage and Administration in Rodent Models

Rodent ModelAge of AnimalsThis compound Dose (mg/kg)Route of AdministrationStudy FocusReference
Sprague-Dawley Rat PupsPostnatal Days 3-1220Intraperitoneal (i.p.)Effects on apnea frequency and ventilation in a chronic intermittent hypoxia model.[3]
Sprague-Dawley Rat PupsPostnatal Days 1, 4, 1210Intraperitoneal (i.p.)Age-dependent respiratory stimulant effects.[4]
Sprague-Dawley Rat PupsPostnatal Days 3-127.5 (daily)Oral GavageChronic treatment mimicking clinical use.[4]
C57BL/6 Mouse PupsPostnatal Days 1-1020 (daily)Intraperitoneal (i.p.)Long-term effects on vascular reactivity.[5][6]
Jcl:ICR Mice (adult)8 weeks0.1 - 1.0 mg/mouse/dayIntraperitoneal (i.p.)Effects on oocyte and embryo development.[7]

Table 2: Models of Apnea Induction in Neonatal Rodents

Model TypeGas CompositionDuration/CyclingRodent SpeciesKey FeaturesReference
Chronic Intermittent Hypoxia5% O₂ for 100s, followed by 21% O₂6 cycles/hour, 24 hours/day for 10 daysRatMimics hypoxemic exposure in apneic neonates.[3]
Acute Sustained Hypoxia12% O₂20 minutesRatAssesses peripheral and central hypoxic response.[3]
Acute Brief Hypoxia5% O₂60 seconds, 10 episodes every 8 minutesRatAssesses ventilatory long-term facilitation.[3]
Anoxia100% N₂~20 minutes (until gasping)RatInvestigates long-lasting effects on ventilatory control.[8]
Daily Anoxia100% N₂10 minutes daily for 6 daysRatAssesses adaptation to recurrent severe hypoxia.[9]

Table 3: Respiratory Outcome Measures in Rodent Apnea Models

ParameterMethod of MeasurementDefinitionCommon Findings with Caffeine
Apnea FrequencyWhole-Body PlethysmographyNumber of respiratory pauses (typically >2-3 seconds) per unit time.Decreased
Apnea DurationWhole-Body PlethysmographyThe length of each respiratory pause.No significant change in some studies
Minute Ventilation (VE)Whole-Body PlethysmographyThe total volume of gas inhaled or exhaled from the lungs per minute (Tidal Volume x Respiratory Rate).Increased
Tidal Volume (VT)Whole-Body PlethysmographyThe volume of air moved into or out of the lungs during a single breath.Increased
Respiratory Rate (f)Whole-Body PlethysmographyThe number of breaths taken per minute.Increased
Hypoxic Ventilatory Response (HVR)Whole-Body Plethysmography with gas mixingThe change in ventilation in response to a hypoxic challenge.No significant change in some studies

Experimental Protocols

Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for parenteral administration.

Materials:

  • This compound powder (USP grade)

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Laminar flow hood

  • Analytical balance and weigh boats

  • Sterile syringes and needles

Protocol:

  • Calculation: Determine the required concentration of the this compound solution. A common concentration is 20 mg/mL. Note that a 20 mg/mL this compound solution is equivalent to 10 mg/mL of caffeine base.

  • Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolving: Add the weighed powder to a sterile vial. Using a sterile syringe, add the calculated volume of WFI to the vial. For example, to make 10 mL of a 20 mg/mL solution, add 200 mg of this compound to 10 mL of WFI.

  • Mixing: Gently agitate the vial until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Labeling and Storage: Label the vial with the name of the solution, concentration, date of preparation, and store at room temperature (15-30°C).

Administration of this compound

a) Intraperitoneal (IP) Injection in Neonatal Rodents

Objective: To administer a precise dose of this compound into the peritoneal cavity of a neonatal mouse or rat.

Materials:

  • Prepared sterile this compound solution

  • Insulin syringes (28-30 gauge needle)

  • Heating pad

  • 70% ethanol

  • Gauze pads

Protocol:

  • Animal Preparation: Weigh the neonatal rodent to calculate the exact volume of the this compound solution to be injected. The maximum injection volume should not exceed 10 mL/kg.

  • Handling and Restraint: Gently restrain the pup. For a one-person technique, hold the pup in the non-dominant hand, securing the head between the thumb and forefinger. The pup should be in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, creating a safer injection space.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.

  • Injection Procedure:

    • Insert the needle at a 30-45 degree angle into the identified injection site. The needle should only be inserted deep enough to penetrate the peritoneum (approximately 2-3 mm).

    • Do not aspirate, as this can damage the small organs of the neonate.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly.

  • Post-injection Care: Return the pup to its home cage on a heating pad to maintain body temperature. Observe the pup for any signs of distress. To prevent maternal cannibalism, ensure the pup is clean and dry and place it amongst its littermates, covering them with bedding from the home cage.

b) Oral Gavage in Neonatal Rodents

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • Prepared sterile this compound solution

  • Flexible polyethylene or polyurethane feeding tube (size appropriate for neonatal rodents, e.g., 1.25 mm ball diameter, 24 gauge)

  • 1 mL syringe

Protocol:

  • Animal Preparation: Weigh the pup for accurate dose calculation.

  • Measure Tube Length: Measure the distance from the tip of the pup's nose to the last rib to estimate the length of tubing needed to reach the stomach. Mark this length on the feeding tube.

  • Restraint: Gently restrain the pup, ensuring its head and body are in a straight line to facilitate the passage of the tube down the esophagus.

  • Tube Insertion:

    • Moisten the tip of the gavage tube with sterile water or saline.

    • Gently introduce the tube into the pup's mouth, aiming for the side of the mouth to avoid the incisors.

    • Advance the tube slowly and gently down the esophagus to the pre-measured mark. The pup should swallow the tube. If any resistance is met, or if the pup shows signs of respiratory distress (e.g., cyanosis), the tube is likely in the trachea and must be immediately withdrawn.

  • Administration: Once the tube is correctly positioned, slowly administer the this compound solution.

  • Tube Removal and Recovery: After administration, gently remove the tube and return the pup to its cage, monitoring for any adverse effects.

Induction of Apnea via Intermittent Hypoxia

Objective: To induce apnea in neonatal rodents to model apnea of prematurity.

Materials:

  • Plexiglass chamber with inlet and outlet ports

  • Gas cylinders (Nitrogen, Oxygen, compressed air)

  • Gas flow meters and blenders

  • Oxygen analyzer

  • Whole-body plethysmography system

Protocol:

  • Acclimatization: Place the neonatal rodent(s) in the plethysmography chamber and allow them to acclimatize for at least 20-30 minutes under normoxic conditions (21% O₂). Maintain the ambient temperature within the thermoneutral zone for the pups (approximately 32-34°C).

  • Baseline Recording: Record baseline respiratory parameters for 10-15 minutes under normoxic conditions.

  • Hypoxic Challenge:

    • Chronic Intermittent Hypoxia: For long-term studies, expose the pups to a cyclical pattern of hypoxia (e.g., 5% O₂ for 100 seconds) followed by a return to normoxia (21% O₂). This can be repeated for several hours a day over multiple days.[3]

    • Acute Hypoxia: For acute studies, introduce a hypoxic gas mixture (e.g., 10% or 5% O₂) into the chamber for a defined period (e.g., 1-20 minutes).[3][9]

  • Gas Exchange: Ensure a sufficient flow rate of the gas mixture through the chamber to rapidly change the oxygen concentration and prevent the buildup of CO₂. A typical flow rate is 500-1000 mL/min for a small neonatal chamber.

  • Monitoring: Continuously monitor the oxygen concentration within the chamber using an oxygen analyzer. Record respiratory parameters throughout the hypoxic exposure and the subsequent recovery period in normoxia.

Respiratory Monitoring and Data Analysis using Whole-Body Plethysmography

Objective: To non-invasively measure and quantify respiratory parameters, including apnea.

Protocol:

  • System Setup: Place the unrestrained, conscious pup in a sealed plethysmography chamber. A constant bias flow of air is typically passed through the chamber to prevent CO₂ accumulation.

  • Calibration: Calibrate the system by injecting a known volume of air (e.g., 100 µL) into the chamber and recording the resulting pressure change.

  • Data Acquisition: The system records the pressure changes in the chamber that result from the warming and humidification of inhaled air. These pressure fluctuations are proportional to the tidal volume. The software calculates respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).

  • Apnea Quantification:

    • Definition: An apnea is typically defined as a cessation of breathing for a period that is at least two to three times the duration of the preceding baseline respiratory cycle.

    • Analysis: Visually inspect the respiratory waveform or use software with an apnea detection algorithm. Count the number of apneas over a defined period to determine the apnea frequency (events/hour). Measure the duration of each apneic event.

Anesthesia and Euthanasia

Anesthesia: For any procedures requiring anesthesia, isoflurane administered via a precision vaporizer is the recommended method for neonatal rodents.[10] Hypothermia can be used for short, minor procedures in pups up to 5 days of age. Injectable anesthetics are generally not recommended due to a narrow safety margin.

Visualization of Signaling Pathways and Workflows

Caffeine_Mechanism

Caption: Mechanism of action of caffeine in respiratory neurons.

// Workflow Edges P1 -> M2 [color="#4285F4"]; P2 -> M1 [color="#4285F4"]; M1 -> A1 [color="#4285F4"]; M2 -> A1 [label="After appropriate\ntime interval", color="#4285F4"]; A1 -> A2 [color="#4285F4"]; A2 -> A3 [color="#4285F4"]; A3 -> D1 [color="#4285F4"]; D1 -> D2 [color="#4285F4"]; D2 -> D3 [color="#4285F4"]; } .dot

Caption: General experimental workflow for studying caffeine in rodent apnea models.

References

Application Notes and Protocols for Long-Term Caffeine Citrate Treatment in Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of long-term caffeine citrate treatment protocols utilized in developmental studies, with a focus on premature infants. The information is intended to guide researchers in designing and implementing studies to investigate the developmental effects of this compound.

Introduction

This compound is a methylxanthine widely used in neonatal intensive care units (NICUs) to treat apnea of prematurity.[1][2] Its therapeutic benefits extend beyond respiratory stimulation, with growing evidence suggesting neuroprotective effects.[1][3] Long-term developmental studies are crucial to understanding the full impact of this therapy on various physiological systems and neurodevelopmental outcomes. Caffeine's primary mechanism of action is the antagonism of adenosine receptors, which plays a role in neurotransmitter release and inflammation.[1][2][4]

Data Presentation: Quantitative Outcomes of Long-Term this compound Treatment

The following tables summarize key quantitative data from clinical trials and systematic reviews on the long-term effects of this compound treatment in premature infants.

Table 1: Effects of this compound on Clinical Outcomes in Preterm Infants

OutcomeEffect of Caffeine vs. Placebo/No TreatmentCertainty of EvidenceCitations
Apnea of PrematurityReduced incidence (Risk Ratio: 0.59)Very Low[2][5]
Bronchopulmonary Dysplasia (BPD)Reduced incidence (Risk Ratio: 0.77)Moderate[2][5]
Patent Ductus Arteriosus (PDA)Reduced incidence (Risk Ratio: 0.67)Moderate[5]
Survival without Neurodevelopmental Disability (at 18-21 months)Improved-[6]

Table 2: Neurodevelopmental Outcomes of this compound Treatment in Preterm Infants

OutcomeEffect of Caffeine vs. Placebo/No TreatmentAge at AssessmentCertainty of EvidenceCitations
Cerebral PalsyReduced incidence (Odds Ratio: 0.58)18-21 months-[6]
Cognitive Delay (MDI <85)Reduced incidence (Odds Ratio: 0.81)18-21 months-[6]
Neurocognitive ImpairmentNo significant effectEarly Childhood (1-5 years)-[2][5]
Motor ImpairmentPossible benefit (Risk Ratio: 0.72)Middle Childhood (6-11 years)Moderate[2][5]

Experimental Protocols

These protocols are synthesized from various clinical trial methodologies and research articles. They are intended as a guide and should be adapted to specific research questions and animal models.

Protocol 1: Prophylactic this compound Administration in Preterm Infants

Objective: To evaluate the long-term neurodevelopmental and respiratory outcomes of prophylactic this compound administration in very-low-birth-weight infants.

Study Population: Infants with a birth weight of 500 to 1250 g.[6]

Materials:

  • This compound injection, USP (20 mg/mL, equivalent to 10 mg/mL caffeine base)

  • Sterile saline for dilution (if required)

  • Infusion pump

  • Oral syringes

Procedure:

  • Randomization: Within the first 10 days of life, randomly assign infants to either the this compound group or a placebo group.[7]

  • Loading Dose:

    • Caffeine Group: Administer a loading dose of 20 mg/kg this compound intravenously over 30 minutes.[8][9][10]

    • Placebo Group: Administer an equivalent volume of sterile saline intravenously over 30 minutes.

  • Maintenance Dose:

    • Caffeine Group: Begin a daily maintenance dose of 5 mg/kg this compound 24 hours after the loading dose.[9][10] This can be administered intravenously over 30 minutes or orally.[9] The dose may be increased to 10 mg/kg per day if apnea persists.[8][9]

    • Placebo Group: Administer an equivalent volume of sterile saline daily.

  • Treatment Duration: Continue treatment until therapy for apnea of prematurity is no longer needed, typically around 33-34 weeks postmenstrual age.[11]

  • Monitoring:

    • Continuously monitor for apnea, bradycardia, and oxygen saturation.

    • Monitor heart rate; consider holding a dose if the heart rate is consistently >180 bpm.[10]

    • Monitor for adverse effects such as tachycardia, restlessness, and vomiting.[10]

  • Long-Term Follow-up: Conduct neurodevelopmental assessments at corrected ages of 18-21 months and 5 years using standardized tools like the Bayley Scales of Infant Development.[6][12]

Protocol 2: High-Dose vs. Standard-Dose this compound for Apnea of Prematurity

Objective: To compare the efficacy and safety of a high loading dose versus a standard loading dose of this compound for the treatment of apnea of prematurity.

Study Population: Very-low-birth-weight neonates.[13]

Materials:

  • This compound injection, USP (20 mg/mL)

  • Infusion pump

Procedure:

  • Randomization: Within the first 24 hours of life, randomize infants to a high-dose or standard-dose group.[13]

  • Loading Dose:

    • High-Dose Group: Administer a single loading dose of 80 mg/kg this compound intravenously.[13]

    • Standard-Dose Group: Administer a single loading dose of 20 mg/kg this compound intravenously.[13]

  • Maintenance Dose: Both groups receive a standard maintenance dose of 10 mg/kg this compound every 24 hours, adjusted weekly for growth.[13]

  • Treatment Duration: Continue until the resolution of apnea of prematurity as determined by the attending physician.[13]

  • Outcomes Assessment:

    • Short-term: Monitor the frequency of apneic episodes and the need for respiratory support.

    • Long-term: Conduct neurodevelopmental and socioemotional assessments at 5 years of age.[13]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The neuroprotective effects of caffeine are mediated through several pathways, primarily involving the antagonism of adenosine receptors.

Caffeine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine This compound A1R Adenosine A1 Receptor Caffeine->A1R Antagonism A2AR Adenosine A2A Receptor Caffeine->A2AR Antagonism Inflammation Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Caffeine->Inflammation Leads to Adenosine Adenosine Adenosine->A1R Activation Adenosine->A2AR Activation AC Adenylyl Cyclase A1R->AC Inhibition A2AR->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (cAMP response element-binding protein) PKA->CREB Phosphorylates Gene Gene Transcription (Neuroprotection, Anti-inflammation) CREB->Gene Promotes

Caption: this compound acts as an antagonist to adenosine receptors, influencing downstream signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term developmental study investigating this compound.

Experimental_Workflow cluster_recruitment Phase 1: Enrollment and Treatment cluster_followup Phase 2: Long-Term Follow-Up cluster_analysis Phase 3: Data Analysis P1 Identify Eligible Preterm Infants P2 Obtain Informed Consent P1->P2 P3 Randomize to Caffeine or Placebo Group P2->P3 P4 Administer Loading Dose (IV) P3->P4 P5 Administer Daily Maintenance Dose (IV or Oral) P4->P5 P6 Monitor for Adverse Events and Clinical Response P5->P6 F1 Discontinue Treatment based on Clinical Criteria P6->F1 F2 Neurodevelopmental Assessment (18-21 months corrected age) F1->F2 F3 Motor Function and Cognitive Assessment (5 years corrected age) F2->F3 F4 Further Follow-up (e.g., 11 years) F3->F4 A1 Collect and Compile Data on all Outcomes F4->A1 A2 Statistical Analysis (Comparison between groups) A1->A2 A3 Disseminate Findings A2->A3

Caption: A generalized workflow for a randomized controlled trial of this compound in preterm infants.

References

Establishing a Therapeutic Range for Caffeine Citrate in Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate is a methylxanthine derivative widely used as a respiratory stimulant, particularly for the treatment of apnea of prematurity in neonates. Establishing a safe and effective therapeutic range in preclinical research models is a critical step in the development of novel therapeutic applications and for understanding its mechanism of action. These application notes provide a comprehensive guide to establishing a therapeutic range for this compound in common laboratory animal models, supported by detailed experimental protocols and quantitative data. The established therapeutic range for caffeine in human neonates is typically 5-20 mg/L, with some studies suggesting potential benefit at supratherapeutic levels of 20-60 mg/L, while levels exceeding 60 mg/L are considered toxic.[1] This human data serves as a valuable benchmark for preclinical studies.

Mechanism of Action

This compound's primary mechanism of action involves the non-selective antagonism of adenosine A1 and A2A receptors.[2] Adenosine is an endogenous nucleoside that modulates neuronal activity and has sedative and respiratory-depressant effects. By blocking these receptors, caffeine stimulates the central nervous system, enhances respiratory drive, and increases diaphragmatic contractility.[1] At higher concentrations, caffeine can also inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP, and can mobilize intracellular calcium.

Data Presentation: Pharmacokinetics and Toxicity

The following tables summarize key pharmacokinetic and toxicity data for caffeine across various species to aid in the selection of appropriate research models and initial dose-finding studies.

Table 1: Comparative Pharmacokinetics of Caffeine

SpeciesModelHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Route of AdministrationReference
Human (Neonate)-~3-4 days--IV[3][4][5]
Human (Adult)-~5 hours--IV[3][4][5]
Mouse (Adult)CD2F1/Crl BR---IV/Oral[6]
Rat (Adult)Albino3.8 hours--Oral[7]
Rat (Neonate)-Significantly longer than adults--SC[8][9]
Rabbit (Adult)New Zealand White3.8 hours0.20 L/kg/hr0.82 L/kgIV[7]
Piglet (Neonate)-Slower elimination compared to other species--Oral[10]

Table 2: Comparative Toxicity of Caffeine

SpeciesModelLD50NOAELRoute of AdministrationReference
MouseICR185 mg/kg (oral)22 mg/kg/day (oral)Oral[11]
MouseCD2F1/Crl BR62 mg/kg (IV), 340 mg/kg (oral)-IV/Oral[11]
RatAlbino367 mg/kg (oral)-Oral[9][12]
Rat (Female)Albino150 mg/kg (100-day oral)110 mg/kg/day (100-day oral)Oral[13]
Rat (Adult)-265 mg/kg (SC)-SC[8][9]
Rat (Neonate)-155-220 mg/kg (SC)-SC[8][9]
Rabbit--20-25 mg/kg/day (developmental toxicity)Oral[14]
Dog-120-200 mg/kg (toxic dose)--[14]
Piglet---Oral[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound powder (USP grade)

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired concentration. Note that this compound is a 1:1 mixture of caffeine and citric acid, meaning 20 mg of this compound contains 10 mg of caffeine base.[1]

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in Sterile WFI to the desired final concentration (e.g., 20 mg/mL of this compound).

  • Gently agitate the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at room temperature, protected from light.

Protocol 2: Oral Gavage Administration in Mice and Rats

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[17]

  • Syringes

  • Animal scale

  • Permanent marker

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[17]

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle with a permanent marker.[18]

  • Gently restrain the animal, ensuring the head and body are in a straight line.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-measured mark. Do not force the needle.[18]

  • Administer the this compound solution slowly and steadily.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 3: Intravenous (Tail Vein) Injection in Rats

Materials:

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile needles (25-27 gauge)[19]

  • Syringes

  • 70% ethanol or isopropanol

  • Sterile gauze

Procedure:

  • Warm the rat's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[19]

  • Place the rat in a restrainer.

  • Clean the tail with a 70% alcohol wipe.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. A "flash" of blood in the hub of the needle may indicate successful placement.[12]

  • Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned. The maximum recommended bolus injection volume is 5 ml/kg.[20]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 4: Blood Sample Collection from the Marginal Ear Vein in Rabbits

Materials:

  • Rabbit restrainer

  • Topical anesthetic cream (e.g., EMLA)

  • Sterile needles (23-25 gauge) or butterfly catheter

  • Blood collection tubes (e.g., EDTA or serum separator tubes)

  • 70% ethanol or isopropanol

  • Sterile gauze

Procedure:

  • Place the rabbit in a restrainer.

  • Apply a topical anesthetic cream to the marginal ear vein and allow it to take effect (approximately 30 minutes).[21]

  • Wipe the ear with a 70% alcohol wipe to clean the area and improve visualization of the vein.

  • Gently warm the ear to further dilate the vein.

  • Occlude the vein at the base of the ear.

  • Insert the needle or butterfly catheter into the marginal ear vein.[22]

  • Collect the desired volume of blood. Up to 10 ml of blood can be collected depending on the size of the rabbit.[19]

  • After collection, remove the needle and apply firm pressure to the site with sterile gauze until bleeding stops.[19]

  • Return the rabbit to its cage and monitor.

Protocol 5: Quantification of Caffeine in Plasma/Serum by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying caffeine in biological samples. The method involves protein precipitation, separation of caffeine from other plasma components on a C18 column, and detection by UV absorbance.

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Perchloric acid or other protein precipitating agent

  • Caffeine standard

  • Internal standard (e.g., theophylline)

  • Centrifuge

  • Vortex mixer

Procedure (General Overview):

  • Sample Preparation:

    • To a known volume of plasma or serum (e.g., 100 µL), add a known amount of internal standard.

    • Precipitate proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

    • Vortex the sample and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the sample using a mobile phase (e.g., a mixture of water, acetonitrile, and an acid).

    • Detect caffeine and the internal standard using a UV detector at an appropriate wavelength (e.g., 273-280 nm).

  • Quantification:

    • Create a standard curve by analyzing known concentrations of caffeine.

    • Determine the concentration of caffeine in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Visualization of Pathways and Workflows

Caffeine_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Caffeine This compound A1R A1 Receptor Caffeine->A1R Antagonism A2AR A2A Receptor Caffeine->A2AR Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition (High Conc.) Ca ↑ Intracellular Ca²⁺ Caffeine->Ca Mobilization (High Conc.) Adenosine Adenosine Adenosine->A1R Agonism Adenosine->A2AR Agonism AC Adenylyl Cyclase A1R->AC Inhibition A2AR->AC Stimulation cAMP ↓ cAMP Stimulation CNS Stimulation & Respiratory Drive cAMP->Stimulation Leads to PDE->cAMP Degrades Ca->Stimulation Contributes to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analysis Model Select Animal Model Dose Determine Dose Range (Based on PK/Tox Data) Model->Dose Route Choose Route of Administration Dose->Route Prep Prepare this compound Solution Route->Prep Admin Administer Drug Prep->Admin Sample Collect Blood Samples (Time-course) Admin->Sample Observe Monitor for Efficacy and Adverse Effects Sample->Observe HPLC Quantify Caffeine Levels (HPLC) Sample->HPLC PD Pharmacodynamic Analysis (Dose-Response) Observe->PD PK Pharmacokinetic Analysis (t½, CL, Vd) HPLC->PK Range Establish Therapeutic Range PK->Range PD->Range

Caption: General workflow for establishing a therapeutic range.

References

Application Notes and Protocols for Measuring Caffeine Citrate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of caffeine and its primary metabolites—paraxanthine, theobromine, and theophylline—in biological matrices. The protocols are designed for researchers in clinical pharmacology, drug metabolism, and therapeutic drug monitoring.

Introduction

Caffeine, administered clinically as caffeine citrate, is a widely used therapeutic agent, particularly in neonates for the treatment of apnea of prematurity.[1][2][3] Accurate measurement of caffeine and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic pathways.[4][5][6][7] The primary metabolites, paraxanthine, theobromine, and theophylline, also exhibit pharmacological activity and contribute to the overall therapeutic and potential toxic effects of the drug.[4]

Caffeine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2 through demethylation.[8][9] Other enzymes, such as N-acetyltransferase 2 (NAT2), are also involved in its metabolic pathways.[8] The maturation of these enzymatic pathways is delayed in infants, leading to a significantly longer half-life of caffeine compared to adults.[8][10][11]

This document outlines validated analytical methods for the simultaneous quantification of caffeine and its major metabolites, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Caffeine

The metabolism of caffeine primarily occurs in the liver, involving a series of demethylation and oxidation reactions. The major metabolic pathways are illustrated in the diagram below.

caffeine_metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Major metabolic pathways of caffeine.

Analytical Techniques and Protocols

A variety of analytical methods are available for the quantification of caffeine and its metabolites. The choice of technique often depends on the required sensitivity, selectivity, and the available instrumentation. High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.[4][12][13] However, HPLC with UV detection remains a robust and more accessible alternative.[1][14] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analytes.[15][16][17]

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous quantification of caffeine and its metabolites in plasma and urine.[4][12][13]

A. Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method for sample cleanup.[4]

protein_precipitation_workflow start Plasma/Serum Sample (30 µL) add_is Add 100 µL Methanol with Internal Standard and 125 mM HCOOH start->add_is vortex Vortex for 5 min add_is->vortex centrifuge Centrifuge at 17,900 x g for 5 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 10 µL into HPLC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma/serum samples.

Experimental Protocol:

  • Pipette 30 µL of plasma or serum into a microcentrifuge tube.[4]

  • Add 100 µL of methanol containing the internal standard (e.g., caffeine-d9, paraxanthine-d3) and 125 mM formic acid. The addition of formic acid can help to improve the purity of the analytes in the supernatant.[4]

  • Vortex the mixture for 5 minutes.[4]

  • Centrifuge at 17,900 x g for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC-MS/MS system.[4]

B. Sample Preparation: Solid Phase Extraction (SPE) (for Urine)

SPE is a more rigorous cleanup method that can be beneficial for complex matrices like urine.[13][18]

spe_workflow start Urine Sample (100 µL) dilute Dilute with 10 mL of 0.1% Acetic Acid with Internal Standard start->dilute load Load 1 mL onto a Pre-activated Sep-Pak C18 Cartridge dilute->load wash Wash with 1 mL of 0.1% Formic Acid (x2) load->wash elute Elute with 1 mL of Methanol wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL into HPLC-MS/MS reconstitute->inject

Caption: Solid phase extraction workflow for urine samples.

Experimental Protocol:

  • Pipette 100 µL of urine into a tube and dilute with 10 mL of 0.1% acetic acid containing the internal standard.[18]

  • Pre-activate a Sep-Pak C18 cartridge.[18]

  • Load 1 mL of the diluted urine sample onto the cartridge.[18]

  • Wash the cartridge twice with 1 mL of 0.1% formic acid.[19]

  • Elute the analytes with 1 mL of methanol.[19]

  • Dry the eluate under a stream of nitrogen gas.[19]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[19]

  • Inject 5 µL into the HPLC-MS/MS system.[19]

C. HPLC-MS/MS Parameters

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, increase to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. Total run time: 6 minutes.[4]
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transitions Caffeine: 195.1 -> 138.1; Paraxanthine: 181.1 -> 124.1; Theobromine: 181.1 -> 124.1; Theophylline: 181.1 -> 124.1

Quantitative Data Summary (HPLC-MS/MS)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Caffeine4.1 - 3000[4]4.1[4]0.55 - 6.24[4]1.96 - 9.12[4]97.7 - 109[4]
Paraxanthine4.1 - 3000[4]4.1[4]0.55 - 6.24[4]1.96 - 9.12[4]97.7 - 109[4]
Theobromine4.1 - 3000[4]4.1[4]0.55 - 6.24[4]1.96 - 9.12[4]97.7 - 109[4]
Theophylline4.1 - 3000[4]4.1[4]0.55 - 6.24[4]1.96 - 9.12[4]97.7 - 109[4]
II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A cost-effective and reliable method suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.[1][14]

A. Sample Preparation: Solid Phase Extraction (SPE) (for Plasma/Serum)

Experimental Protocol:

  • To 150 µL of plasma, add 100 µL of the internal standard working solution.[1]

  • Add 350 µL of 10% (v/v) acetic acid and 400 µL of water.[1]

  • Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

  • Load the supernatant onto a pre-activated SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.[1]

  • Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.[1]

  • Dry the eluate under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 50 µL of mobile phase, filter, and inject 15 µL into the HPLC system.[1]

B. HPLC-UV Parameters

ParameterSetting
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[14]
Mobile Phase Methanol and water (80:20)[14]
Flow Rate 1.0 mL/min[20]
Detection Wavelength 210 nm[14] or 273 nm[21]
Column Temperature Ambient

Quantitative Data Summary (HPLC-UV)

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%)
Caffeine0.1 - 40[1][2]0.1[2]< 10[1][2]< 10[1][2]96.5 - 105.2[1][2]102[1]
Paraxanthine0.1 - 40[1][2]0.1[2]< 10[1][2]< 10[1][2]96.5 - 105.2[1][2]96[1]
Theobromine0.1 - 40[1][2]0.1[2]< 10[1][2]< 10[1][2]96.5 - 105.2[1][2]92[1]
Theophylline0.1 - 40[1][2]0.1[2]< 10[1][2]< 10[1][2]96.5 - 105.2[1][2]95[1]
III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific method for the analysis of caffeine and its metabolites, though it typically requires a derivatization step.[15][16][17]

A. Sample Preparation and Derivatization (for Urine)

Experimental Protocol:

  • Adjust the pH of the urine sample to 6.

  • Perform solid-phase extraction.

  • Elute with dichloromethane-isopropanol (90:10).[15][17]

  • Derivatize the dried eluate with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[15][16][17]

B. GC-MS Parameters

ParameterSetting
GC System Standard GC with a mass selective detector
Column Capillary column suitable for drug analysis (e.g., HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of derivatized analytes
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

Quantitative Data Summary (GC-MS)

AnalyteLinearity RangePrecision (%RSD)Accuracy (%)
Caffeine and MetabolitesCorrelation coefficient >0.99[15]Within 15% acceptance range[15]Within 15% acceptance range[15]

Conclusion

The choice of analytical method for the determination of caffeine and its metabolites should be based on the specific requirements of the study. HPLC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies and the analysis of low-concentration samples. HPLC-UV provides a robust and cost-effective alternative for routine therapeutic drug monitoring. GC-MS is a highly specific method, particularly useful when dealing with complex matrices, although it involves an additional derivatization step. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate methods for the accurate quantification of caffeine and its major metabolites.

References

Application Notes: Caffeine Citrate in Respiratory Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate, a methylxanthine, is a cornerstone therapy for apnea of prematurity (AOP) and has demonstrated significant benefits in reducing the incidence of bronchopulmonary dysplasia (BPD) in preterm infants.[1][2][3] Its well-characterized effects on the central nervous system and respiratory muscles make it an invaluable tool in preclinical and clinical respiratory research.[4] These notes provide a comprehensive overview of the application of this compound in various research models, detailing its mechanisms of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action

This compound's primary mechanism involves the non-selective competitive antagonism of adenosine A1 and A2A receptors.[5][6][7] Adenosine typically exerts an inhibitory effect on inspiratory neurons; by blocking these receptors, caffeine stimulates the central respiratory drive.[1][7]

Key downstream effects relevant to respiratory research include:

  • Central Respiratory Stimulation: Direct stimulation of the medullary respiratory centers.[4][6]

  • Enhanced Chemosensitivity: Increased sensitivity of central chemoreceptors to carbon dioxide (CO₂), a critical factor in regulating breathing.[2][6]

  • Improved Diaphragmatic Function: Enhancement of diaphragmatic contractility and electrical activity, which improves respiratory muscle strength and reduces fatigue.[5][8][9]

  • Anti-Inflammatory and Protective Effects: In models of lung injury, caffeine has been shown to reduce inflammation, oxidative stress, and apoptosis, offering protection against hyperoxia-induced damage, a key factor in BPD development.[10][11][12][13]

caffeine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_physiological Physiological Outcomes A1R Adenosine A1 Receptor RespCenter ↑ Respiratory Center Stimulation A1R->RespCenter Reverses Inhibition CO2_Sens ↑ CO2 Sensitivity A1R->CO2_Sens Reverses Inhibition A2AR Adenosine A2A Receptor cAMP ↓ cAMP A2AR->cAMP Inhibits Pathway PKA ↓ PKA cAMP->PKA GCH1 ↑ GCH1 / ↑ BH4 eNOS ↑ eNOS activity GCH1->eNOS Angiogenesis ↑ Angiogenesis eNOS->Angiogenesis NFkB ↓ NF-κB Pathway LungInjury ↓ Lung Injury & Inflammation NFkB->LungInjury NLRP3 ↓ NLRP3 Inflammasome NLRP3->LungInjury ROS ↓ ROS / ↓ Apoptosis ROS->LungInjury Diaphragm ↑ Diaphragm Contractility Angiogenesis->LungInjury Caffeine This compound Caffeine->A1R Blocks Caffeine->A2AR Blocks Caffeine->GCH1 Caffeine->NFkB Caffeine->NLRP3 Caffeine->ROS Caffeine->Diaphragm Direct Effect Adenosine Adenosine Adenosine->A1R Binds & Inhibits Adenosine->A2AR Binds & Inhibits

Caption: Key signaling pathways modulated by this compound in respiratory research.

Data Presentation: Quantitative Effects

Table 1: Summary of this compound Dosing in Preclinical Respiratory Models
Research ModelCondition InvestigatedThis compound DoseRouteKey Quantitative Findings & References
Neonatal Rat PupsApnea of Prematurity (AOP)20 mg/kgi.p.Increased minute ventilation; negatively correlated with apnea frequency (r² = 0.52).[7][14]
Neonatal Rat PupsHyperoxia-Induced Lung Injury (BPD Model)20 mg/kg/dayi.p.Ameliorated impaired lung growth; increased levels of cAMP, phosphorylated eNOS, and BH4 in lung tissue.[13][15]
Neonatal MiceHyperoxia-Induced Lung Injury (BPD Model)10-20 mg/kg/dayi.p.Reduced oxidative stress and inflammatory infiltration; inhibited NLRP3 inflammasome and NF-κB pathways.[12]
Human Respiratory Epithelial Cells (in vitro)Mucociliary Clearance1-10 mMApicalProduced a concentration-dependent increase in ciliary beat frequency (CBF).[16]
Type II Alveolar Epithelial Cells (in vitro)Hyperoxia-Induced Injury50 µMIn mediumInhibited apoptosis, promoted proliferation, and reduced oxidative stress by inhibiting the A2AR/cAMP/PKA signaling pathway.[17]
Table 2: Effects of this compound on Respiratory Parameters in Preterm Neonates

| Parameter Measured | this compound Dose | Observed Effect | References | | :--- | :--- | :--- | | Diaphragmatic Electrical Activity (Edi) | 20 mg/kg (Loading Dose) | 68% increase in the inspiratory peak Edi.[6][18] | | Central Apnea (>5s) | 20 mg/kg (Loading Dose) | Significant reduction in the number of 5-to-10-second-long central apneas (from 12±11 to 7±7 episodes/30 min).[19][20] | | Extubation Failure | 5-10 mg/kg/day (Maintenance) | Reduced risk of extubation failure and duration of mechanical ventilation.[21][22] | | Incidence of BPD | Early Initiation (≤2 days of life) | Significantly decreased incidence of BPD or all-cause mortality (64% vs. 88% in late initiation group).[23][24] |

Experimental Protocols & Workflows

Protocol 1: Neonatal Rat Model of Apnea (Chronic Intermittent Hypoxia)

This model is designed to mimic the recurrent hypoxemic episodes experienced by preterm infants with apnea.[14]

Methodology:

  • Animals: Use neonatal Sprague-Dawley or Wistar rat pups, starting from postnatal day 3 (P3) to P12.

  • Hypoxia Exposure: Place pups in a specialized chamber with computer-controlled gas levels. Expose them to chronic intermittent hypoxia (CIH). A typical cycle is 5% O₂ for 100 seconds, followed by a rapid return to 21% O₂ for 10 minutes. This cycle is repeated 6 times per hour, 24 hours a day.[14]

  • Caffeine Administration: On the day of measurement (e.g., P12), administer a single intraperitoneal (i.p.) injection of this compound (20 mg/kg) or an equivalent volume of saline for the control group.[14]

  • Respiratory Measurement: Following injection, place the pup in a whole-body plethysmography chamber to measure respiratory parameters. Record minute ventilation, tidal volume, respiratory rate, and the frequency and duration of apneic events under normoxic conditions.

  • Data Analysis: Compare the respiratory parameters between the caffeine-treated and saline-treated groups.

protocol_1 start Start: Neonatal Rat Pups (P3-P12) hypoxia Chronic Intermittent Hypoxia (e.g., 5% O2 for 100s every 10 min) start->hypoxia injection Day of Experiment: Administer this compound (20 mg/kg, i.p.) or Saline Control hypoxia->injection pleth Whole-Body Plethysmography injection->pleth analysis Measure & Record: - Minute Ventilation - Apnea Frequency - Apnea Duration pleth->analysis end End: Compare Treatment vs. Control analysis->end

Caption: Workflow for the neonatal rat model of chronic intermittent hypoxia.

Protocol 2: Neonatal Rodent Model of Bronchopulmonary Dysplasia (Hyperoxia-Induced Lung Injury)

This is the most common model used to study the pathogenesis of BPD and evaluate therapeutic interventions like caffeine.[12][15]

Methodology:

  • Animals: Use newborn (<24 hours old) Sprague-Dawley rat pups or C57BL/6 mice and their dams.

  • Hyperoxia Exposure: Place the animals in a sealed chamber continuously exposed to high oxygen concentration (e.g., 85-95% O₂) for 10 to 21 days. Control litters are kept in room air (21% O₂). Dams are rotated between hyperoxia and normoxia every 24 hours to prevent oxygen toxicity.

  • Caffeine Administration: Treat pups daily with an i.p. injection of this compound (e.g., 20 mg/kg) or saline.[15]

  • Tissue Collection: At the end of the exposure period (e.g., day 10 or 21), euthanize the pups and harvest the lungs.

  • Analysis:

    • Histology: Fix one lung in formalin for paraffin embedding. Perform Hematoxylin and Eosin (H&E) staining to assess alveolar simplification (measured by radial alveolar count and mean linear intercept).

    • Molecular Analysis: Snap-freeze the other lung in liquid nitrogen for subsequent protein and RNA analysis. Use Western blotting or ELISA to quantify proteins in relevant pathways (e.g., eNOS, GCH1, NF-κB) and assess markers of oxidative stress and apoptosis.[10][12][15]

protocol_2 start Start: Newborn Rat/Mouse Pups (<24h) exposure Hyperoxia Exposure (85-95% O2) for 10-21 Days start->exposure treatment Daily i.p. Injection: - this compound (e.g., 20 mg/kg) - Saline Control exposure->treatment During Exposure harvest Euthanize & Harvest Lungs treatment->harvest End of Exposure analysis Perform Analysis harvest->analysis histo Histology (H&E Staining) - Radial Alveolar Count analysis->histo molecular Molecular Analysis - Western Blot / ELISA - Oxidative Stress Markers analysis->molecular end End: Evaluate Lung Protection histo->end molecular->end

Caption: Workflow for the rodent model of hyperoxia-induced lung injury.

Protocol 3: In Vitro Hyperoxia Model Using Lung Epithelial Cells

This protocol allows for the investigation of direct cellular and molecular mechanisms of caffeine's protective effects, independent of systemic physiological responses.[10][17]

Methodology:

  • Cell Culture: Culture a suitable lung epithelial cell line (e.g., mouse Type II alveolar epithelial cells, MLE-12) in standard culture medium until they reach approximately 70-80% confluency.

  • Experimental Groups: Divide cells into groups:

    • Normoxia Control (21% O₂)

    • Hyperoxia Control (e.g., 95% O₂, 5% CO₂)

    • Hyperoxia + this compound (e.g., 50 µM)[17]

  • Exposure: Place the hyperoxia plates in a sealed, humidified incubator flushed with the hyperoxic gas mixture for a specified duration (e.g., 24-48 hours).

  • Analysis:

    • Cell Viability: Use assays like MTT or CCK8 to quantify cell survival.[10]

    • Apoptosis: Measure apoptosis using flow cytometry (Annexin V/PI staining) or by Western blot analysis of key apoptotic proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2).[10]

    • Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[10]

    • Signaling Pathways: Analyze protein expression and phosphorylation in target pathways (e.g., A2AR/cAMP/PKA) via Western blot.[17]

protocol_3 start Start: Culture Lung Epithelial Cells (e.g., MLE-12) treatment Treat with Caffeine (e.g., 50 µM) or Vehicle Control start->treatment exposure Expose to Hyperoxia (95% O2) or Normoxia for 24-48h treatment->exposure analysis Perform Cellular & Molecular Assays exposure->analysis viability Cell Viability (MTT/CCK8) analysis->viability apoptosis Apoptosis (Flow Cytometry, Western Blot) analysis->apoptosis ros Reactive Oxygen Species (ROS) analysis->ros end End: Determine Direct Cellular Effects viability->end apoptosis->end ros->end

Caption: Workflow for an in vitro hyperoxia model using lung epithelial cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caffeine Citrate Dosing for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing caffeine citrate dosage for maximal therapeutic effect. The following information is intended for research and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing regimen for this compound in premature infants with apnea?

A standard and widely accepted dosing regimen for this compound in the treatment of apnea of prematurity is an initial loading dose of 20 mg/kg, followed by a daily maintenance dose of 5 mg/kg.[1][2][3] This regimen has been the basis for FDA approval for this indication.[1][4] It is important to note that the dose of caffeine base is half the dose of this compound; for example, 20 mg of this compound is equivalent to 10 mg of caffeine base.[2][5]

Q2: When should a higher maintenance dose of this compound be considered?

Higher maintenance doses may be considered if the infant persists in having apneic episodes.[5] Some studies have explored maintenance dosages ranging from 10 mg/kg/day to as high as 20 mg/kg/day.[1][5] In neonates younger than 28 weeks gestational age, maintenance doses greater than 7.9 mg/kg/day have been shown to be safe and associated with a decreased need for clinical interventions.[6][7]

Q3: What is the primary mechanism of action of this compound?

This compound acts as a central nervous system stimulant.[8][9] Its primary mechanism is the antagonism of adenosine receptors, specifically the A1 and A2A subtypes.[8][10][11] By blocking these receptors, caffeine reduces the inhibitory effects of adenosine, leading to increased respiratory drive and stimulation of the medullary respiratory centers.[8][9][11]

Q4: What are the target therapeutic plasma concentrations for caffeine?

The therapeutic plasma concentration range for caffeine is generally considered to be between 8 and 30 mg/L.[2] Some studies suggest a target trough concentration of 15 mg/L for efficacy.[12] Serious toxicity has been associated with serum levels exceeding 50 mg/L.[13]

Q5: How should this compound levels be monitored during an experiment?

Periodic monitoring of serum caffeine concentrations can help avoid toxicity.[13] Blood samples for monitoring caffeine levels should be obtained just before the next dose (trough level) in cases of inadequate response, and 2 to 4 hours after the previous dose (peak level) when toxicity is suspected.[2] Baseline serum caffeine levels should be measured in infants previously treated with theophylline and in those born to mothers who consumed caffeine before delivery.[2][13]

Troubleshooting Guide

Issue: The subject is not responding to the standard this compound dose.

  • Possible Cause: Sub-therapeutic plasma concentrations due to individual variations in metabolism and clearance.[3]

  • Troubleshooting Steps:

    • Confirm adherence to the prescribed dosing regimen.

    • Measure trough plasma caffeine concentration to ensure it is within the therapeutic range (8-30 mg/L).[2]

    • If levels are sub-therapeutic, consider a gradual increase in the maintenance dose, for example, to 10 mg/kg/day, with careful monitoring for adverse effects.[5]

    • For persistent apnea, a second loading dose of 10 mg/kg may be considered.[9]

Issue: The subject is exhibiting signs of caffeine toxicity (e.g., tachycardia, jitteriness, feeding intolerance).

  • Possible Cause: Supra-therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Withhold the next dose of this compound.[5]

    • Measure peak plasma caffeine concentration to confirm toxicity (levels > 50 mg/L are considered toxic).[13]

    • Monitor vital signs, particularly heart rate.[5]

    • Once symptoms resolve and plasma levels decline to a safe range, consider restarting at a lower maintenance dose.

Issue: Unexpected variability in subject response to the same dose.

  • Possible Cause: Genetic variations in the enzymes responsible for caffeine metabolism (e.g., CYP1A2) and in adenosine receptors can contribute to interindividual variability in clinical response.[3][10]

  • Troubleshooting Steps:

    • If available, consider pharmacogenetic testing to identify polymorphisms that may affect caffeine metabolism and response.

    • Individualize dosing based on therapeutic drug monitoring rather than relying solely on weight-based calculations.

Data Presentation

Table 1: Recommended Dosing Regimens for this compound in Apnea of Prematurity

Dose TypeStandard RegimenHigher Dose Regimen
Loading Dose 20 mg/kg20 mg/kg
Maintenance Dose 5 mg/kg/day10-20 mg/kg/day

Table 2: Therapeutic and Toxic Plasma Concentrations of Caffeine

Concentration TypePlasma Level (mg/L)
Therapeutic Range 8 - 30
Levels Associated with Toxicity > 50

Experimental Protocols

Protocol 1: Measurement of Plasma Caffeine Concentration using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters may need to be optimized based on the available equipment and reagents.

  • Sample Preparation:

    • Collect a blood sample (e.g., 0.5-1 mL) in a tube containing an appropriate anticoagulant.

    • Centrifuge the sample to separate the plasma.

    • Perform a solid-phase or liquid-liquid extraction to isolate caffeine from plasma proteins and other interfering substances. A simple method involves protein precipitation with an organic solvent like methanol.[14]

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).[14]

    • Stationary Phase: A C18 reversed-phase column is typically used.

    • Injection: Inject a fixed volume of the extracted sample into the HPLC system.

    • Detection: Use a UV detector set at a wavelength of approximately 254 nm or 273 nm.[15]

    • Quantification: Create a standard curve using known concentrations of caffeine. Calculate the caffeine concentration in the plasma sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Caffeine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds Caffeine This compound Caffeine->A1_Receptor Blocks Caffeine->A2A_Receptor Blocks AC Adenylyl Cyclase A1_Receptor->AC Inhibits AC_stim Adenylyl Cyclase A2A_Receptor->AC_stim Stimulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Inhibition Inhibitory Cellular Response (e.g., ↓ Respiration) PKA->Cellular_Response_Inhibition cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim ↑ PKA cAMP_stim->PKA_stim Cellular_Response_Stimulation Stimulatory Cellular Response (e.g., ↑ Respiration) PKA_stim->Cellular_Response_Stimulation

Caption: this compound Signaling Pathway

Dose_Optimization_Workflow start Start: Apnea of Prematurity Diagnosis loading_dose Administer Loading Dose (20 mg/kg this compound) start->loading_dose maintenance_dose Initiate Maintenance Dose (5 mg/kg/day) loading_dose->maintenance_dose monitor_response Monitor for Apnea Resolution and Adverse Effects maintenance_dose->monitor_response adequate_response Adequate Response: Continue Maintenance Dose monitor_response->adequate_response Yes inadequate_response Inadequate Response: Persistent Apnea monitor_response->inadequate_response No toxicity Signs of Toxicity? monitor_response->toxicity Adverse Effects end End of Treatment adequate_response->end check_levels Measure Trough Caffeine Level inadequate_response->check_levels subtherapeutic Level < 8 mg/L check_levels->subtherapeutic increase_dose Increase Maintenance Dose (e.g., to 10 mg/kg/day) subtherapeutic->increase_dose Yes reassess Re-evaluate Response subtherapeutic->reassess No (Therapeutic Level) increase_dose->reassess reassess->monitor_response toxicity->monitor_response No hold_dose Withhold Dose & Measure Peak Level toxicity->hold_dose Yes restart_lower Restart at Lower Dose When Safe hold_dose->restart_lower restart_lower->monitor_response

References

issues with caffeine citrate solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for caffeine citrate solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a salt formed from the combination of caffeine and citric acid.[1][2] The addition of citric acid significantly enhances the aqueous solubility and stability of caffeine, which is otherwise only sparingly soluble in water at room temperature.[1][3][4][5] This improved solubility is crucial for the preparation of liquid formulations suitable for oral or intravenous administration in research and clinical settings, ensuring accurate dosing and bioavailability.[1][5]

Q2: I'm observing precipitation in my this compound solution. What are the common causes?

A2: Precipitation in this compound solutions can be attributed to several factors:

  • Temperature Fluctuations: this compound's solubility is temperature-dependent, with significantly higher solubility in warmer water.[4][6] If a solution is prepared at an elevated temperature and then cooled, the this compound may precipitate out as the solution becomes supersaturated at the lower temperature.

  • Incorrect pH: The optimal pH for a stable this compound solution is typically between 4.2 and 5.2.[2][7] Deviations from this range can affect the ionization state of both caffeine and citric acid, potentially reducing solubility.

  • High Concentration: Attempting to prepare a solution with a concentration exceeding the solubility limit at a given temperature will result in undissolved solid or precipitation upon cooling.

  • Interaction with Other Components: If other substances are added to the solution, they may interact with the this compound, leading to the formation of less soluble complexes.

Q3: Can I use solvents other than water to dissolve this compound?

A3: While this compound is freely soluble in water, it is also reported to be soluble in alcohol.[7] However, for most biological and pharmaceutical applications, sterile water for injection is the recommended and most common solvent.[7][8] The use of other solvents would require validation to ensure the stability and compatibility of the this compound for the intended experiment.

Q4: How does pH affect the stability of a this compound solution?

A4: The pH of the solution is critical for maintaining the stability of this compound and the efficacy of any preservatives used. A pH range of 4.2 to 5.2 is generally recommended.[2][7] For instance, if potassium sorbate is used as a preservative, it is most effective at a pH below 6.[7] Sodium citrate is often used as a buffering agent to maintain the pH within the optimal range.[4][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudy or Hazy Solution Incomplete dissolution of this compound.1. Gently warm the solution while stirring continuously. 2. Ensure the pH is within the optimal range (4.2-5.2). 3. If the issue persists, consider preparing a more dilute solution.
Crystals form upon cooling The solution is supersaturated at room temperature.1. Prepare the solution at the temperature it will be stored and used, if possible. 2. If heating is necessary for dissolution, cool the solution slowly while stirring to prevent rapid crystallization. 3. Consider preparing a less concentrated stock solution and diluting it as needed.
Difficulty dissolving the powder Insufficient solvent or low temperature.1. Increase the volume of the solvent. 2. Gently heat the solvent (e.g., to 60-80°C) before or during the addition of the this compound powder.[9] 3. Ensure vigorous and continuous mixing.[8]
Solution appears viscous or sticky High concentration leading to a syrupy consistency.1. This can occur when evaporating the solvent to obtain solid this compound.[10] 2. Dilute the solution with additional solvent to reduce the viscosity.

Quantitative Solubility Data

The solubility of caffeine and this compound is influenced by the solvent and temperature. The presence of citric acid markedly increases the aqueous solubility of caffeine.

Compound Solvent Temperature Solubility Reference
CaffeineWaterRoom Temperature~16.7 - 21.7 mg/mL[4]
CaffeineWaterBoiling~667 mg/mL[6]
CaffeineEthanolRoom Temperature~15.2 mg/mL[4]
This compound WaterRoom Temperature~660 mg/mL (66 g/100 mL)[2]
This compound Warm Water-~250 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Standard 20 mg/mL this compound Oral/IV Solution

This protocol is adapted from pharmaceutical preparations for clinical use and can be scaled for experimental purposes.[3][7][11]

Materials:

  • Caffeine (anhydrous), USP grade

  • Citric Acid (monohydrate), USP grade

  • Sodium Citrate (dihydrate), USP grade (for pH adjustment)

  • Sterile Water for Injection, USP

Procedure:

  • Calculate Quantities: For each mL of final solution, you will need:

    • 10 mg Caffeine (anhydrous)

    • 5 mg Citric Acid (monohydrate)

    • 8.3 mg Sodium Citrate (dihydrate)

  • Dissolution: a. In a sterile container, measure approximately 80% of the final required volume of Sterile Water for Injection. b. While stirring, gently heat the water to between 60-80°C to aid dissolution.[9] c. Sequentially add the caffeine, citric acid, and sodium citrate to the warm water, ensuring each component is fully dissolved before adding the next.[8]

  • pH Adjustment: a. Allow the solution to cool to room temperature. b. Measure the pH of the solution. It should be between 4.2 and 5.2.[7][8] c. If necessary, adjust the pH with a dilute solution of citric acid or sodium citrate.

  • Final Volume Adjustment: a. Add Sterile Water for Injection to reach the final desired volume. b. Mix the solution thoroughly.

  • Sterilization: a. For sterile applications, filter the solution through a 0.22-µm sterile filter into a sterile container.[7][8]

Protocol 2: Simple Preparation of this compound Solution from Powder

This is a simplified protocol for research applications where pharmaceutical-grade formulation is not required.

Materials:

  • This compound powder

  • Sterile deionized water

Procedure:

  • Determine Concentration: Decide on the final concentration of your solution. Be aware of the solubility limits at your working temperature.

  • Weigh Powder: Accurately weigh the required amount of this compound powder.

  • Dissolution: a. In a suitable container, add the weighed this compound to approximately 80% of the final volume of sterile water. b. Stir the mixture. Gentle warming can be applied if dissolution is slow.

  • Final Volume: Once the powder is completely dissolved, add sterile water to reach the final desired volume and mix well.

Visualizations

Signaling Pathway of Caffeine

Caffeine's primary mechanism of action is as an antagonist of adenosine receptors, which leads to a stimulant effect on the central nervous system and respiratory system.[1][12][13][14]

caffeine_pathway cluster_receptor Postsynaptic Neuron Adenosine Adenosine A1_A2A Adenosine Receptors (A1 & A2A) Adenosine->A1_A2A Binds to AC Adenylate Cyclase A1_A2A->AC Inhibits cAMP ↓ cAMP AC->cAMP Stimulation ↓ Neuronal Inhibition ↑ Neurotransmitter Release (e.g., Dopamine, Norepinephrine) Caffeine Caffeine Caffeine->A1_A2A Blocks

Caption: Mechanism of action of caffeine as an adenosine receptor antagonist.

Experimental Workflow for Preparing a Sterile this compound Solution

This workflow outlines the key steps for preparing a sterile this compound solution for experimental use.

experimental_workflow start Start calculate 1. Calculate Quantities (Caffeine, Citric Acid, Water) start->calculate weigh 2. Weigh Components calculate->weigh dissolve 3. Dissolve in ~80% Heated Sterile Water weigh->dissolve cool 4. Cool to Room Temperature dissolve->cool ph_check 5. Check pH (Target: 4.2-5.2) cool->ph_check adjust_ph Adjust pH if necessary ph_check->adjust_ph pH out of range final_volume 6. Add Sterile Water to Final Volume ph_check->final_volume pH OK adjust_ph->ph_check filter 7. Sterile Filter (0.22 µm) final_volume->filter end End: Sterile Solution filter->end

Caption: Workflow for the preparation of a sterile this compound solution.

References

Technical Support Center: Managing Caffeine Citrate-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering caffeine citrate-induced tachycardia in animal models.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind this compound-induced tachycardia in animal models?

This compound primarily induces tachycardia through the blockade of adenosine receptors, particularly the A1 and A2A subtypes.[1][2][3] Adenosine normally exerts a negative chronotropic (heart rate slowing) effect.[1] By antagonizing these receptors, caffeine removes this natural brake, leading to an increased heart rate.[1][3] Additionally, caffeine can alter intracellular calcium homeostasis by inhibiting phosphodiesterase, which contributes to its positive inotropic and chronotropic effects.[1]

2. Is the tachycardic response to this compound dose-dependent?

Yes, this compound induces a dose-dependent increase in heart rate.[1][4] Higher doses generally produce a more pronounced and sustained tachycardic effect.[4] However, very high doses can lead to more complex cardiovascular responses, including arrhythmias.[4][5]

3. What are the typical doses of this compound that induce tachycardia in common animal models?

The dose required to induce tachycardia varies depending on the animal model and route of administration. For instance, in Wistar rats, a single oral dose of 45 mg/kg has been shown to cause a significant and lasting increase in heart rate.[4] In another study with Wistar rats, an intraperitoneal injection of 50 mg/kg of caffeine led to a significant increase in heart rate.[6][7] In murine hearts, a concentration of 1 mM caffeine increased the frequency of ventricular tachycardia.[8]

4. How can I monitor for this compound-induced tachycardia in my animal models?

The most common method for monitoring tachycardia is through electrocardiogram (ECG) recordings.[4][6][7] This can be achieved using telemetry transmitters for continuous monitoring in conscious, freely moving animals, or with surface electrodes in anesthetized animals.[4] Key parameters to analyze include the heart rate (beats per minute) and any changes in the ECG waveform, such as shortened RR, QRS, and QT intervals.[6][7]

5. What are the potential interventions to manage or reverse this compound-induced tachycardia in an experimental setting?

Several pharmacological interventions can be considered:

  • Beta-blockers: β1-selective blockers like esmolol and metoprolol have been shown to be effective in treating caffeine-induced tachydysrhythmias.[9] They work by blocking the effects of catecholamines on the heart.

  • Adenosine Receptor Agonists: Since caffeine is an adenosine antagonist, administering an adenosine agonist can help to counteract its effects. However, their short half-life can be a limitation.[10]

  • Calcium Channel Blockers: Agents like diltiazem have been shown to suppress caffeine-induced arrhythmogenic effects by modulating intracellular calcium release.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant tachycardia observed after this compound administration. Insufficient Dose: The administered dose may be too low for the specific animal model, strain, or age.Increase the dose of this compound in a stepwise manner in a pilot study to determine the optimal dose for inducing tachycardia. Review literature for established dose ranges in your specific model.[1][4]
Route of Administration: The absorption and bioavailability of caffeine can vary significantly with the route of administration (e.g., oral, intraperitoneal, intravenous).Consider a different route of administration that ensures more rapid and complete absorption, such as intraperitoneal or intravenous injection.[1][4]
Animal Strain/Species Differences: There can be significant metabolic and physiological differences between animal strains and species.Consult literature specific to your animal model to ensure you are using an appropriate strain and that your expectations are aligned with published findings.
Excessive tachycardia or arrhythmias leading to animal distress or mortality. Caffeine Overdose: The administered dose is too high, leading to cardiotoxicity.Immediately discontinue caffeine administration. Administer supportive care. Consider the use of a short-acting beta-blocker like esmolol to control heart rate.[9][11] Reduce the this compound dose in subsequent experiments.
Interaction with Anesthesia: Some anesthetics can sensitize the myocardium to the arrhythmogenic effects of caffeine.If using anesthesia, select an agent with minimal cardiovascular side effects. If possible, use telemetry in conscious animals to avoid the confounding effects of anesthesia.[4]
Variability in tachycardic response between animals. Individual Animal Differences: Biological variability is inherent in animal studies.Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions for all animals (e.g., time of day, fasting state).
Inaccurate Dosing: Errors in calculating or administering the dose can lead to variability.Double-check all dose calculations and ensure accurate administration techniques.

Quantitative Data Summary

Table 1: Effect of this compound on Heart Rate in Wistar Rats

Dose (Oral) Mean Heart Rate (bpm) ± SD (Control) Mean Heart Rate (bpm) ± SD (Caffeine Treated) p-value Reference
50 mg/kg (IP)249.2 ± 21.26303.7 ± 7.194p=0.0004[6][7]

Table 2: Dose-Dependent Effects of Caffeine on Cardiovascular Parameters in Rats

Caffeine Dose (Oral) Effect on Heart Rate Effect on Blood Pressure Reference
5 mg/kgEarly, dose-dependent increaseEarly, dose-dependent increase[4]
15 mg/kgEarly, dose-dependent increaseEarly, dose-dependent increase[4]
45 mg/kgEarly, pronounced, and prolonged increaseBiphasic response: early increase followed by a decrease[4]

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Tachycardia in Wistar Rats (Telemetry)

  • Animal Model: Male adult Wistar rats (230-250g).[6][7]

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Implant a telemetry transmitter in the peritoneal cavity.[4]

    • Place the pressure catheter in the aorta for blood pressure measurement.[4]

    • Subcutaneously place electrodes for ECG recording.[4]

    • Allow for a post-operative recovery period of at least one week.

  • Caffeine Administration:

    • Administer a single oral dose of this compound (e.g., 5, 15, or 45 mg/kg) or an intraperitoneal injection (e.g., 50 mg/kg).[4][6][7]

    • A control group should receive a vehicle (e.g., saline).

  • Data Acquisition and Analysis:

    • Continuously record ECG and blood pressure data using the telemetry system.

    • Analyze the data to determine heart rate (bpm), and observe any changes in the ECG waveform.

    • Compare the data from the caffeine-treated group to the control group.

Protocol 2: Evaluation of an Intervention for Caffeine-Induced Tachycardia

  • Induction of Tachycardia:

    • Follow the procedures in Protocol 1 to induce tachycardia with a predetermined effective dose of this compound.

  • Intervention Administration:

    • Once tachycardia is established, administer the therapeutic agent (e.g., esmolol, diltiazem) via an appropriate route (e.g., intravenous).

    • A control group should receive a vehicle for the therapeutic agent.

  • Data Monitoring and Analysis:

    • Continuously monitor ECG and blood pressure.

    • Analyze the data to determine the effect of the intervention on heart rate and any arrhythmias.

    • Compare the response in the intervention group to the control group.

Visualizations

Caffeine_Signaling_Pathway cluster_cell Cardiomyocyte Caffeine This compound AdenosineReceptor Adenosine Receptor (A1/A2A) Caffeine->AdenosineReceptor Blocks PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits G_Protein G-protein AdenosineReceptor->G_Protein Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates cAMP->PDE Degrades Ca_Channels Calcium Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Tachycardia Tachycardia Ca_Influx->Tachycardia Experimental_Workflow start Start: Animal Model Selection surgery Telemetry Implantation (Optional) start->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline ECG/BP Recording recovery->baseline grouping Randomization into Groups (Control vs. Caffeine) baseline->grouping control_admin Vehicle Administration grouping->control_admin Control caffeine_admin This compound Administration grouping->caffeine_admin Treatment monitoring Continuous ECG/BP Monitoring control_admin->monitoring caffeine_admin->monitoring intervention Intervention (e.g., Beta-blocker) or Vehicle monitoring->intervention post_intervention_monitoring Post-Intervention Monitoring intervention->post_intervention_monitoring data_analysis Data Analysis post_intervention_monitoring->data_analysis end End: Results Interpretation data_analysis->end

References

Technical Support Center: Protocol Adjustments for Age-Dependent Caffeine Citrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding protocol adjustments for age-dependent caffeine citrate metabolism.

Frequently Asked Questions (FAQs)

Q1: Why is age a critical factor in determining this compound dosage?

A1: Age is a primary determinant of this compound dosage due to significant developmental changes in drug metabolism, particularly in neonates and infants. The hepatic enzyme system, primarily cytochrome P450 1A2 (CYP1A2), is immature in newborns, leading to a drastically slower clearance of caffeine.[1][2][3] In premature infants, the half-life of caffeine can be up to 100 hours, compared to just 3-5 hours in adults.[1][4][5] As infants mature, CYP1A2 activity increases, and by 3-4.5 months of age, caffeine metabolism approaches adult levels.[1] Children from one year to adolescence metabolize caffeine about twice as fast as non-smoking adults.[6] These age-dependent variations necessitate careful dose adjustments to maintain therapeutic concentrations while avoiding toxicity.

Q2: What are the standard loading and maintenance doses for this compound in neonates for apnea of prematurity?

A2: The standard dosing regimen for this compound in neonates for the treatment of apnea of prematurity typically consists of a loading dose followed by a daily maintenance dose. The recommended loading dose is 20 mg/kg of this compound (equivalent to 10 mg/kg of caffeine base), administered intravenously over 30 minutes.[7][8][9] The maintenance dose, starting 24 hours after the loading dose, is typically 5 mg/kg of this compound once daily.[7][8][9] This regimen is designed to rapidly achieve and then maintain therapeutic plasma concentrations.

Q3: Is therapeutic drug monitoring (TDM) for this compound always necessary?

A3: Routine therapeutic drug monitoring (TDM) for this compound is a subject of debate.[2][3][10] Due to its wide therapeutic index, many clinicians argue that for standard dosing regimens in neonates, routine monitoring is unnecessary as most infants will achieve therapeutic levels.[2][3] However, TDM may be beneficial in specific clinical scenarios, such as lack of therapeutic response, suspected toxicity, presence of renal or hepatic impairment, or when using higher-than-standard doses.[3][7] The generally accepted therapeutic range for caffeine in neonates is 5-20 mg/L, although some suggest a wider range of 8-40 mg/L may be more appropriate.[7][10]

Q4: What are the primary metabolic pathways for caffeine, and how do they differ with age?

A4: Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation. In adults, less than 2% of caffeine is excreted unchanged in the urine.[11] In contrast, due to the immaturity of hepatic enzymes, approximately 85% of a caffeine dose is excreted unchanged in the urine of neonates.[11] The main metabolic pathways include:

  • N-demethylation: This process, primarily mediated by CYP1A2, is significantly reduced in neonates and matures with postnatal age.[1]

  • 8-hydroxylation: This pathway also contributes to caffeine metabolism.

  • Acetylation: This is another metabolic route that shows age-dependent maturation.[10]

The maturation of these pathways is more dependent on postnatal age than gestational age.[1][10]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Sub-therapeutic plasma caffeine concentrations despite standard dosing. 1. Increased caffeine clearance due to maturing liver function in older infants. 2. Dosing error. 3. Drug interactions (e.g., with phenobarbital or phenytoin which can increase caffeine elimination).[12]1. Consider a modest increase in the maintenance dose (e.g., to 8-10 mg/kg/day) with careful clinical monitoring. 2. Verify the dose calculation, preparation, and administration. 3. Review concomitant medications for potential interactions. 4. Perform therapeutic drug monitoring to guide dose adjustment.
Signs of caffeine toxicity (e.g., tachycardia, irritability, jitteriness). 1. Impaired caffeine clearance due to immature liver or renal function, especially in very premature infants. 2. Dosing error or overdose. 3. Drug interactions that inhibit caffeine metabolism (e.g., cimetidine, ketoconazole).[12]1. Withhold the next dose and notify the responsible clinician. 2. Monitor vital signs closely. 3. Obtain a stat plasma caffeine level to confirm toxicity. 4. Review all medication administration records. 5. In severe cases of overdose, exchange transfusion may be considered to reduce caffeine levels.[7]
Recurrence of apnea after cessation of caffeine therapy. The infant's respiratory control system may not be fully mature.1. Restart this compound at the previous effective dose.[11] 2. Continue cardiorespiratory monitoring for 5-7 days after stopping caffeine to ensure apnea has resolved.[11] 3. Dose tapering is generally not required due to the long half-life of caffeine in neonates.[11]
Inconsistent results in caffeine quantification assays (e.g., HPLC). 1. Improper sample collection, handling, or storage. 2. Interference from endogenous or exogenous substances in the plasma. 3. Issues with the analytical method (e.g., column degradation, mobile phase inconsistency).1. Ensure blood samples are collected at the correct time (trough levels just before the next dose). 2. Use validated sample preparation techniques like protein precipitation or solid-phase extraction. 3. Run quality control samples with each batch of unknown samples. 4. Consult a detailed, validated HPLC protocol.

Data Presentation: Pharmacokinetic Parameters of Caffeine

Parameter Premature Neonates Term Neonates Infants (3-12 months) Children (1-12 years) Adults
Half-life (t½) 40 - 230 hours~80 hours3 - 4 hours~2.5 - 4.5 hours3 - 5 hours
Clearance Very low (increases with postnatal age)LowApproaches adult valuesHigher than adults (approx. 2x)[6]1.5 - 4.4 mL/kg/min
Volume of Distribution (Vd) ~0.8 - 0.9 L/kg~0.8 L/kg~0.7 L/kg~0.7 L/kg~0.6 L/kg
Primary Route of Elimination Renal (as unchanged drug, ~85%)[11]Renal (as unchanged drug)Hepatic metabolismHepatic metabolismHepatic metabolism

Experimental Protocols

Protocol: Quantification of Caffeine in Plasma using HPLC

This protocol provides a general methodology for the determination of caffeine in plasma samples. Researchers should validate the method in their own laboratory.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL plasma sample, add 200 µL of acetonitrile containing an internal standard (e.g., theophylline).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 273 nm.

  • Run Time: Approximately 10 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards of caffeine in blank plasma.

  • Process the calibration standards and quality control samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of caffeine to the internal standard against the concentration of caffeine.

  • Determine the concentration of caffeine in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

Caffeine_Metabolism_Pathway Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Simplified caffeine metabolism pathway via CYP1A2.

TDM_Workflow Start Initiate this compound Therapy (Loading & Maintenance Dose) Clinical_Assessment Clinical Assessment of Patient Response Start->Clinical_Assessment Good_Response Therapeutic Response Achieved Clinical_Assessment->Good_Response Good Poor_Response Inadequate Response or Suspected Toxicity Clinical_Assessment->Poor_Response Poor/Toxic Continue_Therapy Continue Standard Therapy & Clinical Monitoring Good_Response->Continue_Therapy Continue_Therapy->Clinical_Assessment End Continue Monitoring Continue_Therapy->End TDM Perform Therapeutic Drug Monitoring (TDM) (Measure Plasma Level) Poor_Response->TDM Interpret_Level Interpret Caffeine Level TDM->Interpret_Level Subtherapeutic Sub-therapeutic Interpret_Level->Subtherapeutic < 5-8 mg/L Therapeutic Therapeutic Interpret_Level->Therapeutic 5-20 mg/L Toxic Toxic Interpret_Level->Toxic > 20 mg/L Adjust_Dose_Up Adjust Maintenance Dose Upward Subtherapeutic->Adjust_Dose_Up Consider_Other_Causes Consider Other Causes for Symptoms Therapeutic->Consider_Other_Causes Adjust_Dose_Down Withhold/Reduce Dose Toxic->Adjust_Dose_Down Adjust_Dose_Up->Clinical_Assessment Consider_Other_Causes->Clinical_Assessment Adjust_Dose_Down->Clinical_Assessment

Caption: Clinical workflow for therapeutic drug monitoring of caffeine.

References

Technical Support Center: Troubleshooting Variability in Caffeine Citrate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeine citrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: this compound is formed by combining equal parts of caffeine and citric acid.[1] Its solubility in water is significantly higher than that of caffeine alone.[1] However, precipitation can still occur under certain conditions.

  • Check the concentration and solvent: Ensure your desired concentration does not exceed the solubility limit in your chosen solvent. While highly soluble in water, using hydro-alcoholic solutions might alter its solubility.

  • Verify the pH: The pH of this compound solutions is typically acidic, ranging from 4.2 to 5.2.[2] If the pH of your solution has shifted significantly due to the addition of other components, it could affect solubility.

  • Temperature: Ensure the solution is stored at the recommended temperature. Although stable over a wide range of temperatures, drastic fluctuations could promote precipitation.[3]

  • Preparation: When preparing the solution from powder, ensure complete dissolution by stirring continuously.[4]

Troubleshooting Steps:

  • Gently warm the solution while stirring to see if the precipitate redissolves.

  • If warming doesn't work, filter the solution through a 0.22 µm filter to remove the precipitate.

  • Re-assay the concentration of the filtered solution using a validated method like HPLC to determine the actual concentration before use.

Q2: I'm observing inconsistent results in my cell-based assays (e.g., viability, proliferation). What are the potential causes related to this compound?

A2: Variability in cell-based assays is a common challenge.[5] When using this compound, several factors can contribute to inconsistent results:

  • pH shifts in culture medium: this compound solutions are acidic.[2] Adding a significant volume of a concentrated, unbuffered this compound solution to your cell culture medium could lower the pH, affecting cell health and proliferation.[6] This can be visually monitored if your medium contains phenol red, which will turn yellow in acidic conditions.[4] However, be aware that phenol red itself can interfere with some assays.[2][7]

  • Interaction with assay reagents: Caffeine has antioxidant properties.[1] In viability assays that use tetrazolium salts like MTT or XTT, reducing agents can directly reduce the dye, leading to a false-positive signal for cell viability.[1][8]

  • Concentration-dependent effects: Caffeine can have differential, concentration-specific effects on cells.[9][10] Low concentrations might have a different or even opposite effect compared to high concentrations. Inconsistent pipetting or errors in serial dilutions can lead to significant variability.

  • Cell line specific sensitivity: Different cell lines can have varying sensitivities to caffeine.[9] Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.

Q3: My HPLC results for caffeine concentration show shifting retention times and/or peak tailing. How can I troubleshoot this?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying caffeine.[11][12] However, issues like retention time shifts and poor peak shape can indicate problems with your method or instrument.

  • Mobile phase preparation: Inconsistent mobile phase composition is a common cause of retention time variability. Ensure accurate measurement and thorough mixing of solvents. The pH of the mobile phase should be consistent between runs.

  • Column equilibration: The column must be properly equilibrated with the mobile phase before each run. Insufficient equilibration can lead to drifting retention times.

  • Column contamination: Accumulation of contaminants from samples can lead to peak tailing and increased backpressure. Use a guard column and appropriate sample preparation techniques to protect your analytical column.

  • Flow rate fluctuations: Inconsistent flow rates from the pump will cause proportional changes in retention times. Check for leaks in the system and ensure the pump is functioning correctly.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (MTT/XTT)

This guide provides a systematic approach to troubleshooting variability when using this compound in tetrazolium-based cell viability assays.

Observed Problem Potential Cause Recommended Solution
High background signal in "no-cell" control wells with this compound Direct reduction of MTT/XTT by caffeine.[1][8]1. Run a "caffeine-only" control (media + this compound + assay reagent) to quantify the level of direct reduction. 2. Subtract the background absorbance from your experimental wells. 3. Consider washing the cells with PBS after the treatment period and before adding the assay reagent to remove residual caffeine.[8]
Unexpectedly high cell viability at high this compound concentrations Direct reduction of the tetrazolium dye by caffeine is masking cytotoxicity.As above, run appropriate controls and consider a cell wash step. It is also advisable to confirm results with an alternative viability assay that does not rely on cellular redox potential, such as a crystal violet assay or a trypan blue exclusion assay.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during this compound addition or serial dilutions. 3. "Edge effect" in the microplate.[5]1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider preparing a master mix for each concentration. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[5]
Culture medium turns yellow after adding this compound The acidic nature of the this compound solution is lowering the pH of the culture medium.[6]1. Prepare this compound stock solutions in a buffered solution (e.g., PBS) or adjust the pH of the stock solution. 2. Use a smaller volume of a more concentrated stock solution to minimize the impact on the final culture volume's pH. 3. Consider using phenol red-free medium to avoid pH indicator interference with colorimetric assays and potential estrogenic effects.[2][7]
Guide 2: Variability in HPLC Quantification of Caffeine

This guide addresses common issues encountered during the HPLC analysis of this compound samples.

Observed Problem Potential Cause Recommended Solution
Shifting retention times 1. Inconsistent mobile phase composition. 2. Insufficient column equilibration time. 3. Fluctuations in column temperature. 4. Pump malfunction causing flow rate instability.1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use. 2. Equilibrate the column for at least 15-30 minutes or until a stable baseline is achieved. 3. Use a column oven to maintain a consistent temperature. 4. Check for leaks in the pump and tubing. Purge the pump to remove air bubbles.
Peak tailing or broadening 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the stationary phase.1. Use a guard column. If the analytical column is contaminated, try flushing with a strong solvent. If performance does not improve, replace the column. 2. Dissolve samples in the mobile phase whenever possible. 3. Adjust the pH of the mobile phase to suppress ionization of caffeine or citrate if necessary.
High or unstable baseline 1. Contaminated mobile phase or system. 2. Air bubbles in the detector. 3. Detector lamp is failing.1. Use HPLC-grade solvents and filter the mobile phase. Flush the system with a strong solvent. 2. Purge the detector to remove air bubbles. Ensure the mobile phase is properly degassed. 3. Check the lamp's usage hours and replace if necessary.
Inconsistent peak areas for the same concentration 1. Inconsistent injection volume. 2. Sample degradation. 3. Leaks in the system.1. Check the autosampler for air bubbles in the syringe. Ensure the injection loop is completely filled. 2. Prepare fresh standards and samples regularly. Store them appropriately. This compound solutions are generally stable, but microbial contamination can occur in non-sterile solutions.[13] 3. Inspect all fittings for signs of leakage.

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a stock solution suitable for cell culture experiments. Note that this compound is composed of approximately 50% caffeine base.[14] A 10 mg/mL this compound solution contains 5 mg/mL of caffeine.

Materials:

  • This compound powder (USP grade)

  • Sterile Water for Injection or sterile cell culture grade water

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of this compound powder.

  • Transfer the powder to the sterile 50 mL conical tube.

  • Add sterile water to a final volume of 50 mL.

  • Cap the tube tightly and mix by vortexing or inverting until the powder is completely dissolved. The solution should be clear and colorless.[15]

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into sterile, appropriately labeled storage vials.

  • Store the stock solution at room temperature or 4°C, protected from light. The solution is stable for extended periods under these conditions.[3]

Protocol 2: Cell Migration Scratch Assay

This protocol provides a general procedure for a wound-healing assay to assess the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Phosphate-Buffered Saline (PBS), sterile

  • Microscope with a camera

Procedure:

  • Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]

  • Incubate the cells until they reach ~95-100% confluency.

  • Optional: To inhibit cell proliferation, which can confound migration results, you may serum-starve the cells for 12-24 hours or treat with an anti-proliferative agent like Mitomycin C.[17]

  • Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[16]

  • Gently wash the wells twice with sterile PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same volume of solvent used for the this compound stock).

  • Image the scratches at time 0.

  • Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Analyze the images to quantify the rate of wound closure.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Caffeine Analysis
ParameterTypical Value/ConditionReference(s)
Column C18 (Reversed-Phase)[11][12]
Mobile Phase Methanol/Water or Acetonitrile/Water mixtures, often with a pH modifier like acetic acid.[11][12]
Flow Rate 0.5 - 1.5 mL/min[11][12]
Detection Wavelength ~273 nm[11]
Injection Volume 10 - 20 µL[11]
Column Temperature 25 - 40 °C[11]
Table 2: Recommended Concentration Ranges for In Vitro Experiments
Assay TypeCell Line ExampleRecommended Concentration RangeEffectReference(s)
Cell Viability/Proliferation MCF-7 (Breast Cancer)10 µM - 5 mMBimodal: proliferation at low µM, cytotoxic at high µM/mM concentrations.[10][18]
Cell Viability A549 (Lung Epithelial)0.05 mM - 1 mM0.05 mM was protective, while 1 mM was deleterious in hyperoxic conditions.[9]
Cell Migration NCI-H23 (Lung Cancer)250 µM - 500 µMInhibition of cell migration.
Apoptosis Induction U87MG (Glioblastoma)~0.5 mMInduction of apoptosis.

Visualizations

G cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) G_Protein G-Protein Coupling (Gi/Gs) Adenosine_Receptor->G_Protein Caffeine Caffeine Caffeine->Adenosine_Receptor Antagonist (Blocks) Adenosine Adenosine Adenosine->Adenosine_Receptor Agonist (Activates) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates Activity cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) PKA->Downstream_Effects Phosphorylation Cascade

Caption: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock 1. Prepare Sterile This compound Stock Solution Serial_Dilute 2. Perform Serial Dilutions in Culture Medium Prepare_Stock->Serial_Dilute Treat_Cells 4. Treat Cells with This compound Dilutions Serial_Dilute->Treat_Cells Seed_Cells 3. Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate 5. Incubate for Desired Time Period Treat_Cells->Incubate Perform_Assay 6. Perform Assay (e.g., MTT, HPLC) Incubate->Perform_Assay Acquire_Data 7. Acquire Data (e.g., Plate Reader, HPLC Software) Perform_Assay->Acquire_Data Analyze_Results 8. Analyze and Interpret Results Acquire_Data->Analyze_Results

Caption: General experimental workflow for in vitro studies with this compound.

G Start Inconsistent Experimental Results Check_Solution Is the this compound solution clear and correctly prepared? Start->Check_Solution Remake_Solution Remake and/or filter-sterilize the solution. Verify concentration. Check_Solution->Remake_Solution No Check_Assay Are you seeing assay-specific artifacts (e.g., high background)? Check_Solution->Check_Assay Yes Remake_Solution->Check_Assay Run_Controls Run 'reagent-only' and other appropriate controls. Consider a different assay type. Check_Assay->Run_Controls Yes Check_Cells Are the cells healthy and at a consistent passage number? Check_Assay->Check_Cells No Run_Controls->Check_Cells Review_Culture Review cell culture technique. Use a fresh vial of cells. Check_Cells->Review_Culture No Check_Protocol Is the experimental protocol (e.g., pipetting, incubation time) consistent? Check_Cells->Check_Protocol Yes Review_Culture->Check_Protocol Standardize_Protocol Standardize all steps. Use calibrated equipment. Check_Protocol->Standardize_Protocol No End Consistent Results Check_Protocol->End Yes Standardize_Protocol->End

Caption: Logical troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Caffeine Citrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the impact of pH on the stability of caffeine citrate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a this compound solution?

A1: The optimal pH for a this compound solution is between 4.2 and 5.2.[1][2] Commercial formulations of this compound for injection or oral administration are typically adjusted to a pH of 4.7.[3][4][5][6] This acidic pH is attributed to the citric acid component, which helps to enhance the solubility of caffeine.[1]

Q2: Why is my this compound solution cloudy or showing precipitation?

A2: Cloudiness or precipitation in a this compound solution can be caused by a few factors, primarily related to pH and solubility. Caffeine itself is a weak base and is only sparingly soluble in water at room temperature.[3][5][6] The formulation with citric acid creates this compound, a salt that is much more soluble.[1][2] If the pH of the solution shifts outside the optimal acidic range (4.2-5.2), the equilibrium can shift back towards the less soluble free base form of caffeine, leading to precipitation. Always ensure your solution is within the recommended pH range.

Q3: How does an incorrect pH affect the chemical stability of this compound?

A3: While caffeine is known to be a relatively stable molecule, significant deviations from the optimal pH range can affect its long-term stability.[7][8] Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the caffeine molecule, although this is generally a slow process under typical storage conditions. The primary role of pH control in this compound solutions is to maintain solubility and prevent precipitation, which is a more immediate concern than chemical degradation.[9] Studies have shown that aqueous solutions of this compound stored at room temperature show no appreciable change in caffeine content over extended periods, indicating good chemical stability within the proper pH range.[7][8][10]

Q4: Can I adjust the pH of my this compound solution? If so, how?

A4: Yes, the pH can be adjusted if it falls outside the target range of 4.2-5.2. To lower the pH, a dilute solution of citric acid can be added dropwise while monitoring the pH.[11] To raise the pH, a dilute solution of sodium citrate can be used.[2] It is crucial to use components already in the formulation to avoid introducing new variables that could affect stability or compatibility. Always make adjustments slowly and with continuous stirring to ensure homogeneity.

Troubleshooting Guide

Issue: Unexpected Precipitation or Cloudiness in Solution

Potential Cause Verification Step Recommended Solution
Incorrect pH Use a calibrated pH meter to check if the solution is within the 4.2-5.2 range.Adjust pH back into the optimal range using a dilute citric acid or sodium citrate solution.[11]
Low Temperature Observe if precipitation occurs upon refrigeration or exposure to cold.Gently warm the solution to room temperature (20-25°C). This compound is highly soluble at room temperature.[1]
Incorrect Concentration Review preparation records to ensure the ratio of caffeine to citric acid and solvent is correct.Prepare a new solution, carefully verifying all measurements. The 1:1 combination of caffeine and citric acid is key to its solubility.[1]

Issue: Suspected Chemical Degradation or Loss of Potency

Potential Cause Verification Step Recommended Solution
Extreme pH Exposure Review the solution's history. Was it exposed to highly acidic or alkaline conditions?Perform a stability-indicating HPLC analysis to quantify the caffeine concentration and detect any degradation products.[7][8] Discard the solution if potency is below 90% of the initial concentration.[12]
Light Exposure Check if the solution was stored in clear containers or exposed to direct light for prolonged periods.Use amber or light-resistant containers for storage.[2][8] While caffeine is relatively stable, protection from light is a standard precaution.[1]
Extended Storage The solution has been stored beyond its recommended beyond-use date.Verify the preparation date. A typical shelf-life for an extemporaneously compounded solution is 28 days unless sterility testing is performed.[8] For tested formulations, stability can extend for a year.[10]

Data & Experimental Protocols

pH Stability Profile of this compound Solutions

The following table summarizes the pH of extemporaneously prepared this compound solutions at various concentrations stored at room temperature over a three-month period. The data indicates that the solutions remain within a stable, acidic pH range.

Concentration Baseline pH pH at 1 Month pH at 3 Months
5 mg/mL2.43 (±0.16)2.49 (±0.05)2.31 (±0.03)
10 mg/mL2.15 (±0.01)2.33 (±0.02)2.09 (±0.01)
15 mg/mL2.06 (±0.03)2.23 (±0.02)1.91 (±0.02)
20 mg/mL1.90 (±0.06)2.09 (±0.02)1.85 (±0.04)
Data adapted from a stability study of extemporaneously prepared solutions.[8]
Protocol: Stability Testing via HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of caffeine.

  • Instrumentation: An Agilent 1260 HPLC system or equivalent with a UV photodiode array (PDA) detector.[8]

  • Column: Kinetex C18 (5 µm, 4.6 × 150 mm).[8]

  • Mobile Phase: A mixture of acetonitrile and water (1:9 v/v).[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Detection Wavelength: 273 nm.[8]

  • Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the calibrated range (e.g., 0.3–50 µg/mL).[7][8]

  • Analysis: Run the prepared sample. The concentration is determined by comparing the peak area of the caffeine analyte to a standard curve. Stability is confirmed if the concentration remains within 90-110% of the initial value and no significant degradation peaks appear.[8][12]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Cloudiness, Potency Loss) check_ph Measure pH of Solution start->check_ph Physical Instability check_potency Perform HPLC Potency Assay start->check_potency Suspected Degradation ph_in_range pH is within 4.2 - 5.2 check_ph->ph_in_range Yes ph_out_range pH is out of range check_ph->ph_out_range No check_storage Review Storage Conditions (Temp/Light) storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No potency_ok Potency >90% check_potency->potency_ok Pass potency_bad Potency <90% check_potency->potency_bad Fail ph_in_range->check_storage action_adjust_ph Action: Adjust pH with Citric Acid/ Sodium Citrate ph_out_range->action_adjust_ph solution_ok Solution is Stable and Ready for Use storage_ok->solution_ok action_correct_storage Action: Store at RT in Amber Container storage_bad->action_correct_storage potency_ok->solution_ok action_discard Action: Discard Batch and Re-prepare potency_bad->action_discard action_adjust_ph->check_ph Re-test

Caption: Troubleshooting workflow for unstable this compound solutions.

DegradationPathway cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH cluster_high_ph High pH (Alkaline) low_ph pH < 4.0 stable High Solubility Minimal Degradation low_ph->stable optimal_ph pH 4.2 - 5.2 caffeine_citrate Stable this compound Salt (Protonated Caffeine + Citrate) optimal_ph->caffeine_citrate unstable Decreased Solubility (Precipitation of Caffeine Base) Potential for Hydrolysis high_ph pH > 6.0 high_ph->unstable

Caption: Impact of pH on the physical and chemical state of this compound.

LogicalRelationship ph Solution pH equilibrium Caffeine-Citrate Equilibrium ph->equilibrium Governs degradation Chemical Degradation Rate ph->degradation Influences solubility Caffeine Solubility equilibrium->solubility Determines stability Overall Solution Stability (Physical & Chemical) solubility->stability Major Factor degradation->stability Minor Factor (at extremes)

Caption: Relationship between pH and the overall stability of the solution.

References

avoiding precipitation of caffeine citrate in parenteral solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with parenteral solutions of caffeine citrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in parenteral solutions?

A1: this compound is a salt formed from caffeine and citric acid.[1] It is a central nervous system and respiratory stimulant commonly used to treat apnea of prematurity in newborn infants.[2][3][4] The citrate salt enhances the solubility of caffeine in aqueous solutions, making it suitable for intravenous administration.[1][4] A 20 mg dose of this compound is equivalent to 10 mg of caffeine base.[1][5][6]

Q2: What are the common signs of this compound precipitation in a parenteral solution?

A2: Precipitation of this compound can manifest as visible particulate matter, haze, or discoloration in the solution.[5][6][7] It is crucial to visually inspect the solution for any of these changes before administration.[5][6]

Q3: What is the optimal pH for a this compound parenteral solution to maintain stability?

A3: Commercially available this compound injections are typically adjusted to a pH of around 4.7.[5][6][8][9] A 1% aqueous solution of this compound has a pH between 4.2 and 5.2.[1][10] Maintaining the solution within this acidic pH range is important for its stability.

Q4: Can temperature fluctuations cause precipitation of this compound?

A4: this compound is generally stable at room temperature (20-25°C or 68-77°F).[1][6] While some studies have shown stability at refrigerated temperatures (4°C) and for extended periods, significant temperature deviations could potentially affect solubility and lead to precipitation, although this is not a primary cause of precipitation under normal handling conditions.[11]

Q5: Is this compound sensitive to light?

A5: While this compound in solution is noted to be sensitive to light and moisture, studies have shown that it does not appear to be adversely affected by exposure to fluorescent light.[1][12] However, as a general good practice for parenteral solutions, protection from light is recommended.[1]

Troubleshooting Guide

Problem: I have observed precipitation after mixing this compound with another drug for co-administration.

Cause: This is the most common reason for this compound precipitation. This compound is physically incompatible with several other intravenous drugs. The citrate component can interact with other drugs, leading to the formation of an insoluble precipitate.[13]

Solution:

  • Consult the Compatibility Table: Immediately refer to the drug compatibility table below to check if the co-administered drug is known to be incompatible with this compound.

  • Do Not Administer: If precipitation is observed, the solution is not safe for parenteral administration and should be discarded immediately.[5][7]

  • Alternative Administration: If co-administration is necessary, consider the following options:

    • Administer the drugs sequentially, flushing the intravenous line with a compatible solution (like Dextrose 5% in Water or 0.9% Sodium Chloride) between administrations.

    • Use a separate intravenous line for each medication.

    • Consider using caffeine base instead of this compound, as it has been shown to be compatible with a wider range of drugs.[2][13][14]

Data Presentation

Table 1: Physicochemical Compatibility of this compound with Secondary Intravenous Drugs

Secondary DrugConcentration TestedResult with this compound (10 mg/mL & 20 mg/mL)Reference
Aciclovir5 mg/mLIncompatible (Precipitation)[2][13][14]
Amphotericin (liposomal)2 mg/mLIncompatible (Precipitation)[2][13][14]
Furosemide0.2 mg/mL and 1 mg/mLIncompatible (Precipitation)[2][13][14]
Glyceryl trinitrateNot specifiedIncompatible [15]
Hydrocortisone1 mg/mLCompatible[2][13]
IbuprofenHigh-end clinical concentrationsIncompatible (Precipitation)[2][13][14]
Ibuprofen lysineHigh-end clinical concentrationsIncompatible (Precipitation)[2][13][14]

Note: This table is not exhaustive. Always consult the latest drug compatibility information before co-administering any medication with this compound.

Experimental Protocols

1. Protocol for Visual Evaluation of Physical Compatibility

This protocol is used to visually assess for physical incompatibilities such as precipitation when mixing this compound with another drug solution.

  • Materials:

    • This compound injection (e.g., 10 mg/mL or 20 mg/mL)

    • Secondary drug solution at the desired concentration

    • Sterile glass test tubes or vials

    • Black and white background for observation

    • Polarised light source (optional)

  • Methodology:

    • In a sterile glass test tube, mix equal volumes (e.g., 1:1 ratio) of the this compound solution and the secondary drug solution to simulate Y-site co-administration.[2][13][14]

    • Gently agitate the mixture.

    • Immediately inspect the solution visually against a black and a white background for any signs of precipitation, haze, color change, or gas evolution.[2][13][14]

    • Continue to observe the mixture for a specified period, typically up to 2 hours, for any delayed incompatibility reactions.[13][14]

    • For a more detailed examination, observe the solution under a polarised light source, which can help in detecting micro-precipitates.[13][14]

2. Protocol for Determination of Caffeine Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the concentration of caffeine in parenteral solutions and assess for chemical incompatibility.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a UV detector.

    • C18 analytical column.

  • Reagents and Standards:

    • Mobile phase: A mixture of 0.01 M sodium acetate, acetonitrile, and tetrahydrofuran (191:5:4), adjusted to a pH of 4.5 with glacial acetic acid.[16]

    • Caffeine reference standard.

    • Internal standard (e.g., Sodium benzoate).[11]

    • Sterile water for injection.

  • Methodology:

    • Sample Preparation: Prepare the test sample by mixing this compound with the secondary drug solution in the desired ratio. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.[17] Dilute the sample with the mobile phase to a concentration within the linear range of the assay.[11]

    • Standard Preparation: Prepare a series of standard solutions of caffeine reference standard in the mobile phase at known concentrations.

    • Chromatographic Conditions:

      • Set the UV detector to a wavelength of 254 nm.[11]

      • Set the flow rate of the mobile phase (e.g., 2 mL/min).[11]

      • Inject equal volumes of the sample and standard solutions into the HPLC system.

    • Data Analysis:

      • Identify and integrate the peak corresponding to caffeine in the chromatograms.

      • Construct a calibration curve by plotting the peak area of the caffeine standards against their known concentrations.

      • Determine the concentration of caffeine in the test sample by interpolating its peak area on the calibration curve.

      • A significant decrease (typically >10%) in the initial caffeine concentration is indicative of chemical instability.

Visualizations

Troubleshooting_Caffeine_Citrate_Precipitation cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Visual Inspection of Parenteral Solution Precipitation_Observed Precipitation, Haze, or Discoloration Observed? Start->Precipitation_Observed No_Precipitation Solution is Clear Precipitation_Observed->No_Precipitation No Stop STOP! Do Not Administer Precipitation_Observed->Stop Yes Administer Proceed with Administration No_Precipitation->Administer Check_Compatibility Check Drug Compatibility Table Stop->Check_Compatibility Incompatible Drug is Incompatible Check_Compatibility->Incompatible Incompatible Compatible Drug is Compatible Check_Compatibility->Compatible Compatible Discard Discard Solution Incompatible->Discard Investigate_Other Investigate Other Causes (e.g., pH, Temperature) Compatible->Investigate_Other Separate_Admin Administer Separately or Use Different IV Line Discard->Separate_Admin Use_Caffeine_Base Consider Using Caffeine Base Discard->Use_Caffeine_Base

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Leading_to_Precipitation cluster_root Root Cause cluster_factors Contributing Factors cluster_outcome Outcome Drug_Interaction This compound Solution Incompatible_Drug Co-administration with Incompatible Drug Drug_Interaction->Incompatible_Drug pH_Shift Significant pH Shift (Outside 4.2-5.2 range) Drug_Interaction->pH_Shift Temp_Extreme Extreme Temperature Fluctuation Drug_Interaction->Temp_Extreme Precipitation Precipitation of This compound Incompatible_Drug->Precipitation pH_Shift->Precipitation Temp_Extreme->Precipitation

Caption: Factors contributing to this compound precipitation.

References

Technical Support Center: Oral Caffeine Citrate Administration and Feeding Intolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oral caffeine citrate in experimental settings, with a focus on minimizing feeding intolerance.

Troubleshooting Guides

Issue: Increased gastric residuals, vomiting, or abdominal distension observed after initiating oral this compound.

Potential Cause Troubleshooting Steps Rationale
Gastric Irritation 1. Administer this compound with or during a feed rather than on an empty stomach. 2. If using a concentrated solution, consider diluting the dose with sterile water or formula prior to administration.Giving caffeine with feeds may help to buffer the stomach lining and reduce direct irritation.[1][2] Dilution decreases the concentration of the solution, which may also lessen local irritation.
Delayed Gastric Emptying 1. For bolus administrations, consider administering the dose more slowly over a longer period (e.g., 10-30 minutes) via a syringe pump. 2. If feasible within the experimental protocol, explore dividing the total daily dose into smaller, more frequent administrations (e.g., every 12 hours instead of every 24 hours).[3]Slower administration may prevent a sudden high concentration of caffeine in the stomach, potentially mitigating its effect on gastric motility.[4][5] Divided dosing can lead to more stable plasma concentrations and may reduce peak gastrointestinal side effects.
Dosage Too High 1. Review the current dosage to ensure it aligns with established protocols (typically a loading dose of 20 mg/kg followed by a maintenance dose of 5-10 mg/kg/day).[2][6] 2. If signs of intolerance persist and the experimental design allows, consider a trial of a lower maintenance dose within the therapeutic range.While some studies show no significant difference in feeding intolerance between high and low doses, individual subjects may be more sensitive.[7][8] Monitoring for other signs of caffeine toxicity (e.g., tachycardia, jitteriness) is also crucial.[9]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which oral this compound causes feeding intolerance?

A1: The gastrointestinal side effects of this compound are thought to be multifactorial. Caffeine is a methylxanthine that acts as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[2]

  • Adenosine Receptor Antagonism: By blocking A1 and A2A adenosine receptors in the gut, caffeine can alter intestinal motility.[10][11][12][13][14] Endogenous adenosine generally has an inhibitory effect on intestinal contractions and propulsion.[10][11] Antagonizing these receptors can lead to dysregulated gut motility, potentially contributing to feeding intolerance.

  • Phosphodiesterase (PDE) Inhibition: Caffeine can inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[15][16][17] In smooth muscle, this can interfere with normal contractile processes, potentially leading to relaxation and altered motility.[15][16]

  • Delayed Gastric Emptying: Studies have shown that caffeine can delay gastric emptying time in preterm neonates, which can manifest as increased gastric residuals and vomiting.[4][5]

  • Increased Gastric Secretion: Caffeine may also increase gastric acid secretion, which can lead to gastric irritation.[18]

Q2: Is there a difference in the incidence of feeding intolerance between this compound and other methylxanthines like aminophylline?

A2: Yes. Meta-analyses have shown that this compound is associated with a lower incidence of feeding intolerance compared to aminophylline.[19][20] This is one of the reasons this compound is often the preferred methylxanthine for the treatment of apnea of prematurity.[6]

Q3: Does the timing of oral this compound administration in relation to feeds affect tolerance?

A3: While large-scale comparative trials are limited, clinical guidelines and pharmacological literature often recommend administering oral this compound with feeds to reduce the potential for gastric irritation.[1][2] The rationale is that the presence of milk or formula can act as a buffer.

Q4: Can necrotizing enterocolitis (NEC) be a side effect of this compound?

A4: The relationship between this compound and NEC is complex and has been a subject of extensive research. While some studies have suggested a potential association, particularly with early administration in very low birth weight infants, larger randomized controlled trials and meta-analyses have generally not found a significant increase in the risk of NEC with caffeine use compared to placebo.[21][22][23][24][25] It is crucial to monitor for all signs of gastrointestinal distress, including those that may indicate NEC (e.g., bloody stools, severe abdominal distension, lethargy), during this compound administration.[26]

Data Presentation

Table 1: Incidence of Feeding Intolerance with Different Methylxanthines

Methylxanthine Number of Studies (Infants) Odds Ratio (95% CI) Conclusion
This compound vs. Aminophylline4 (363)0.40 (0.23–0.70)Preterm infants treated with this compound had a significantly lower probability of feeding intolerance compared to those treated with aminophylline.[19]

Table 2: Effect of this compound on Gastric Emptying Time and GI Complications

Parameter Caffeine Treatment No Caffeine Treatment p-value Conclusion
Gastric Emptying Time (minutes, median)44.5 (in infants 1000-1500g)27.0 (in infants 1000-1500g)0.002Caffeine treatment significantly delayed gastric emptying time.[4][5]
Incidence of GI Complications27% (6/22 infants)4.6% (1/22 infants)0.039The incidence of gastrointestinal complications was significantly greater in neonates receiving caffeine.[4][5]

Table 3: High vs. Low Maintenance Dose of this compound and Feeding Intolerance

Study High Maintenance Dose Low Maintenance Dose Incidence of Feeding Intolerance Conclusion
Yang et al.10 mg/kg/day5 mg/kg/day3.7% vs. 5.3%A higher maintenance dose of this compound did not significantly increase the incidence of feeding intolerance.[7]
Zhao et al.10 mg/kg/day5 mg/kg/dayNo significant differenceNo significant difference in the incidence of feeding intolerance was observed between the two groups.[8]

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying Time via Ultrasound

  • Objective: To measure the effect of this compound on gastric emptying time.

  • Methodology:

    • Subjects are fasted for a standardized period appropriate for the experimental model.

    • A baseline ultrasound of the gastric antrum is performed to measure the antral cross-sectional area (ACSA).

    • A standardized volume of feed is administered.

    • Serial ultrasound measurements of the ACSA are taken at predetermined intervals (e.g., every 10-15 minutes) until the antrum returns to its baseline size.

    • The time taken to reach baseline is recorded as the gastric emptying time.

    • The protocol is repeated in a crossover design with and without the administration of a standardized dose of this compound prior to the feed.

  • Referenced Study: This methodology is adapted from the study by Gounaris et al. which investigated gastric emptying time in very preterm neonates.[4][5]

Protocol 2: Monitoring for Feeding Intolerance in a Clinical Trial Setting

  • Objective: To systematically document and compare the incidence of feeding intolerance between different this compound administration protocols.

  • Methodology:

    • Define clear criteria for feeding intolerance at the outset of the study. This may include:

      • Gastric residual volume exceeding a certain percentage of the feed volume.

      • Emesis (number of episodes and volume).

      • Abdominal distension (measured girth increase).

      • Presence of bloody stools.

    • Standardize the feeding regimen (type of formula/milk, volume, and advancement schedule) for all subjects.

    • Randomize subjects to different this compound administration arms (e.g., with feeds vs. before feeds, slow vs. rapid bolus).

    • Train all research staff on the standardized assessment of feeding intolerance signs.

    • Record the incidence and severity of each sign of feeding intolerance daily for each subject.

    • Statistical analysis is performed to compare the incidence of feeding intolerance between the different administration groups.

  • Referenced Studies: This is a generalized protocol based on the reporting of feeding intolerance as a secondary outcome in various clinical trials involving this compound.[7][8][19]

Mandatory Visualizations

Caffeine_GI_Motility_Pathway Caffeine This compound AdenosineReceptor Adenosine Receptors (A1, A2A) on Enteric Neurons & Smooth Muscle Caffeine->AdenosineReceptor Blocks PDE Phosphodiesterase (PDE) in Smooth Muscle Cells Caffeine->PDE Inhibits Relaxation Altered Smooth Muscle Contraction/ Relaxation AdenosineReceptor->Relaxation Modulates cAMP cAMP PDE->cAMP Catalyzes PDE->Relaxation Modulates via cAMP Adenosine Endogenous Adenosine Adenosine->AdenosineReceptor Activates (Inhibitory Signal) AMP AMP cAMP->AMP Hydrolysis Motility Dysregulated Gastrointestinal Motility Relaxation->Motility Intolerance Feeding Intolerance (e.g., Delayed Gastric Emptying) Motility->Intolerance

Caption: Signaling pathway of caffeine's effect on gastrointestinal motility.

Troubleshooting_Workflow Start Signs of Feeding Intolerance (Vomiting, High Residuals) Step1 Step 1: Adjust Administration - Give with feeds - Consider dilution Start->Step1 Check1 Intolerance Resolved? Step1->Check1 Step2 Step 2: Modify Administration Rate - Slower bolus infusion - Consider divided dosing Check1->Step2 No End_Success Continue Monitoring Check1->End_Success Yes Check2 Intolerance Resolved? Step2->Check2 Step3 Step 3: Re-evaluate Dosage - Confirm correct dosage - Consider lower maintenance dose Check2->Step3 No Check2->End_Success Yes Check3 Intolerance Resolved? Step3->Check3 Check3->End_Success Yes End_Fail Consider alternative causes and consult protocol director Check3->End_Fail No

Caption: Troubleshooting workflow for feeding intolerance with oral this compound.

References

Technical Support Center: Refining Caffeine Citrate Dosage to Reduce Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine citrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) - General Information

Q1: What is this compound and what is its primary clinical application?

A1: this compound is a compound composed of caffeine and citric acid. It is primarily used in neonatal medicine for the treatment of apnea of prematurity (AOP), a condition where premature infants experience pauses in breathing.[1][2] The citrate salt increases the solubility of the caffeine.

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a non-specific adenosine receptor antagonist. By blocking adenosine A1 and A2A receptors in the central nervous system, it stimulates the respiratory center, increases respiratory drive, and enhances the contractility of the diaphragm.[1][2]

Q3: What is the standard dosing regimen for this compound in neonates?

A3: The standard dosing regimen for apnea of prematurity typically consists of a loading dose of 20 mg/kg of this compound (equivalent to 10 mg/kg of caffeine base), followed by a daily maintenance dose of 5 mg/kg of this compound.[3]

Q4: How is this compound metabolized and eliminated in the neonatal population?

A4: In premature infants, the metabolic pathways for caffeine are immature.[1] As a result, caffeine has a significantly prolonged half-life, ranging from 72 to 96 hours, compared to adults.[4] It is primarily excreted unchanged in the urine.[5] This long half-life allows for once-daily dosing.

Troubleshooting Guide - Managing Adverse Effects

This section provides guidance on identifying and managing common adverse effects associated with this compound administration.

Issue: Tachycardia and Jitteriness

Q: At what dosage or serum concentration do tachycardia and jitteriness typically appear?

A: Tachycardia (heart rate >180 bpm) and jitteriness are among the most common adverse effects of this compound.[2][6] Higher maintenance doses (10-20 mg/kg/day) are associated with a significantly higher incidence of tachycardia compared to standard or low doses (5-10 mg/kg/day).[6][7]

Q: What are the recommended steps to manage these symptoms?

A:

  • Monitor Heart Rate: Continuously monitor the infant's heart rate.

  • Withhold Dose: If the heart rate exceeds 180 beats per minute, it is recommended to withhold the next dose of this compound and notify the responsible clinician.[4][5]

  • Therapeutic Drug Monitoring (TDM): If signs of toxicity persist, consider TDM to measure serum caffeine concentrations.[5]

  • Dose Adjustment: Based on clinical assessment and serum levels, a reduction in the maintenance dose may be necessary.

Issue: Feeding Intolerance and Gastrointestinal Upset

Q: Is there a direct correlation with this compound dosage?

A: While caffeine can increase gastric acid secretion, a direct dose-dependent relationship with feeding intolerance is not well-established in neonates.[5] Some studies have not found a significant difference in feeding intolerance between high and low-dose caffeine groups.[6]

Q: What strategies can be employed to mitigate these effects?

A:

  • Administering the oral solution with feeds may help reduce gastric irritation.[5]

  • Closely monitor for signs of feeding intolerance such as vomiting, abdominal distension, or increased gastric residuals.

  • If symptoms are severe and persistent, a temporary reduction in dose or discontinuation may be considered in consultation with the clinical team.

Issue: Seizures

Q: What is the reported threshold for caffeine-induced seizures?

A: Seizures are a sign of caffeine toxicity and are associated with high serum concentrations, typically considered to be above 50-60 mg/L.[3][5]

Q: What is the immediate protocol if a seizure is suspected?

A:

  • Discontinue Caffeine: Immediately stop this compound administration.

  • Confirm Seizure Activity: Differentiate caffeine-induced jitteriness from true seizure activity.

  • Therapeutic Drug Monitoring: Obtain a blood sample to measure serum caffeine levels.

  • Supportive Care: Provide appropriate supportive care for the infant.

Issue: Concerns about Necrotizing Enterocolitis (NEC)

Q: What is the current understanding of the association between this compound and NEC?

A: While early reports raised concerns about a possible link between methylxanthine use and NEC, larger clinical trials and subsequent studies have not found a consistent association.[8][9] In fact, some research suggests that increased this compound dosage is associated with lower odds of NEC.[1] A case-control study found no significant difference in cumulative caffeine exposure between infants who developed NEC and those who did not.[10]

Q: What are the best practices for monitoring for NEC in infants receiving this compound?

A: As with all premature infants, those receiving this compound should be carefully monitored for the development of NEC.[8] Standard monitoring practices include observing for abdominal distension, bloody stools, feeding intolerance, and temperature instability.

Data Presentation

Table 1: Recommended Dosing Regimens for this compound in Apnea of Prematurity

Dosage ComponentStandard DoseHigh Dose
Loading Dose 20 mg/kg20-40 mg/kg
Maintenance Dose 5-10 mg/kg/day10-20 mg/kg/day
Route of Administration Intravenous or OralIntravenous or Oral

Note: The dose of caffeine base is half the dose of this compound.[3]

Table 2: Pharmacokinetic Parameters of this compound in Preterm Neonates

ParameterValue
Half-life 72-96 hours (range 40-230 hours)
Volume of Distribution 0.8-0.9 L/kg
Time to Peak Serum Concentration (Oral) 30 minutes to 2 hours
Primary Route of Elimination Renal (primarily as unchanged drug)

Data compiled from[4][5].

Table 3: Dose-Response Relationship of this compound and Incidence of Adverse Effects

Adverse EffectLow Maintenance Dose (5-10 mg/kg/day)High Maintenance Dose (10-20 mg/kg/day)Relative Risk (RR)
Tachycardia Lower IncidenceHigher Incidence2.02 (95% CI: 1.30-3.12)
Extubation Failure Higher IncidenceLower Incidence0.5 (95% CI: 0.35-0.71)
Bronchopulmonary Dysplasia (BPD) Higher IncidenceLower Incidence0.79 (95% CI: 0.68-0.91)
In-hospital Death No Significant DifferenceNo Significant Difference-

Data from a meta-analysis of 13 randomized controlled trials.[6][7]

Table 4: Therapeutic and Toxic Serum Concentrations of Caffeine

Concentration TypeSerum Level (mg/L)
Therapeutic Range 5-20
Supratherapeutic Range (potential for increased effect) 20-60
Toxic Range >60

Data compiled from[5].

Experimental Protocols

Protocol 1: Quantification of Caffeine in Neonatal Plasma by HPLC

Objective: To determine the concentration of caffeine in neonatal plasma samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with UV detector

  • C18 column

  • Mobile phase: 15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v)

  • Caffeine standard

  • Internal standard (e.g., antipyrine)

  • Perchloric acid

  • Human or synthetic plasma

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 500 µL of plasma sample (or standard/control) in a microcentrifuge tube, add 200 µL of the internal standard working solution. b. Add perchloric acid for deproteination. c. Vortex the tube for 20 seconds. d. Centrifuge at 12,000 rpm for 10 minutes at 4°C. e. Carefully collect the supernatant.

  • HPLC Analysis: a. Inject the supernatant into the HPLC system. b. Set the UV detector to 274 nm. c. Run the analysis with the specified mobile phase and column.

  • Quantification: a. Construct a calibration curve using the peak area ratios of caffeine to the internal standard from the prepared standards. b. Determine the concentration of caffeine in the plasma samples by comparing their peak area ratios to the calibration curve.

This protocol is adapted from methodologies described in[11][12][13].

Protocol 2: Preparation of a 20 mg/mL this compound Oral Solution

Objective: To prepare a sterile 20 mg/mL this compound oral solution for experimental use.

Materials:

  • Caffeine (anhydrous), USP

  • Citric Acid (anhydrous), USP

  • Sodium Citrate (dihydrate), USP

  • Sterile Water for Injection, USP

  • Sterile containers

  • 0.22-µm sterile filter

Procedure:

  • Calculation: Determine the required quantities of each ingredient for the desired total volume.

  • Dissolution: a. In an appropriate container, dissolve the caffeine (anhydrous), citric acid (anhydrous), and sodium citrate (dihydrate) in approximately 90% of the final volume of Sterile Water for Injection. b. Mix continuously until all solids are completely dissolved.

  • Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume and mix well.

  • Sterilization and Packaging: a. Aseptically filter the solution through a 0.22-µm sterile filter into sterile dispensing containers. b. Package and label appropriately.

  • Quality Control: a. Test the pH of the solution; it should be between 4.2 and 5.2. b. Perform sterility and endotoxin testing on a sample of the final product.

This protocol is based on formulations described in[14][15][16].

Protocol 3: Animal Model for Preclinical Assessment of Caffeine's Neurodevelopmental Effects

Objective: To assess the neurodevelopmental effects of caffeine administration in a neonatal rat model.

Materials:

  • Pregnant Wistar rats

  • This compound solution

  • Control solution (e.g., saline)

  • Equipment for behavioral testing (e.g., open field test, Morris water maze, rotarod)

  • Equipment for histological analysis

Procedure:

  • Animal Model: Utilize neonatal rat pups.

  • Dosing: a. Administer this compound intraperitoneally to the pups at doses ranging from 5-20 mg/kg daily for a specified period (e.g., first 10 days of life). b. Administer the control solution to a separate group of pups.

  • Behavioral Testing: a. At a predetermined age, subject the pups to a battery of behavioral tests to assess:

    • Motor coordination and balance: Rotarod test
    • Locomotor activity and anxiety: Open field test
    • Learning and memory: Morris water maze

  • Neurohistological Analysis: a. After behavioral testing, sacrifice the animals and perform histological analysis of brain tissue to assess for any structural changes.

This protocol is a composite based on methodologies described in animal studies on caffeine's neurodevelopmental effects.[17][18][19]

Visualizations

CaffeineMechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine AdenosineReceptor Adenosine Receptor (A1, A2A) Adenosine->AdenosineReceptor Binds to Caffeine This compound Caffeine->AdenosineReceptor Blocks Stimulation Increased Neuronal Activity & Respiratory Drive AdenosineReceptor->Stimulation Leads to

Caption: Mechanism of Action of this compound

TDM_Workflow Start Initiate this compound Therapy Monitor Monitor for Adverse Effects (e.g., Tachycardia, Seizures) Start->Monitor AdverseEffects Adverse Effects Present? Monitor->AdverseEffects TDM Perform Therapeutic Drug Monitoring (TDM) AdverseEffects->TDM Yes Continue Continue Standard Dosing AdverseEffects->Continue No SerumLevel Assess Serum Caffeine Level TDM->SerumLevel Toxic Level > 50-60 mg/L? SerumLevel->Toxic AdjustDose Withhold/Adjust Dose Toxic->AdjustDose Yes Reassess Reassess Clinically Toxic->Reassess No AdjustDose->Monitor Reassess->Monitor

Caption: Experimental Workflow for Therapeutic Drug Monitoring

DoseAdjustment Start Adverse Effect Observed EffectType Type of Adverse Effect? Start->EffectType Tachycardia Tachycardia (HR > 180 bpm) EffectType->Tachycardia Mild Seizure Suspected Seizure EffectType->Seizure Severe FeedingIntolerance Feeding Intolerance EffectType->FeedingIntolerance GI WithholdDose Withhold Next Dose Tachycardia->WithholdDose StopCaffeine Stop Caffeine Immediately Seizure->StopCaffeine ConsiderDoseReduction Consider Dose Reduction FeedingIntolerance->ConsiderDoseReduction ClinicalReassessment Clinical Reassessment WithholdDose->ClinicalReassessment MeasureLevels Measure Serum Levels StopCaffeine->MeasureLevels ConsiderDoseReduction->ClinicalReassessment MeasureLevels->ClinicalReassessment

Caption: Decision Tree for Dose Adjustment

References

Technical Support Center: Long-Term Storage of Caffeine Citrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage of caffeine citrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F and 86°F). Some studies have also shown stability at refrigerated temperatures (4°C).[1] It is also recommended to protect the solutions from light.[1]

Q2: What is the expected shelf-life of a this compound stock solution?

A2: When stored under recommended conditions, extemporaneously prepared this compound solutions have demonstrated excellent chemical and physical stability for extended periods. Studies have shown that solutions can be stable for up to 342 days with virtually no change in concentration.[1] Another study indicated that concentrations remained within 4% of the initial values after three months of storage at 20-25°C.[2] For commercially prepared, sterile, single-use vials, any unused portion should be discarded after opening.[3][4]

Q3: What is the typical pH of a stable this compound solution?

A3: The pH of this compound solutions is typically adjusted to between 4.2 and 5.2 to ensure stability and solubility.[5][6] A common target pH for these formulations is 4.7.[4][7]

Q4: Can I freeze my this compound stock solution for long-term storage?

A4: While some research protocols involve freezing samples for later analysis, routine long-term storage by freezing is not a standard recommendation. Studies on caffeine-spiked saliva samples have shown stability through three freeze-thaw cycles, suggesting that the caffeine molecule itself is robust.[4][8] However, for stock solutions, freezing and thawing could potentially affect the solution's stability, leading to precipitation.

Q5: Is it necessary to use a preservative in my this compound stock solution?

A5: Commercially available this compound injections and oral solutions are typically preservative-free.[3][4] For research purposes, if the solution is prepared in a sterile manner and handled using aseptic techniques, a preservative may not be necessary for short-term use. For longer-term storage of multi-dose containers, the inclusion of a preservative like potassium sorbate has been studied, though its own stability can be a factor.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Precipitation or Cloudiness Observed in the Solution • Temperature fluctuations (storage outside the recommended range).• pH shift outside the optimal range (4.2-5.2).• Incompatibility with other components if co-administered.[9]• High concentration of the solution.1. Visually inspect the solution against a dark and light background.[3][10]2. Do not use the solution if particulate matter is present.[3][10]3. Verify the storage temperature records.4. Measure the pH of the solution if possible.5. If the solution is a mixture with other drugs, consider the possibility of incompatibility.[9]
Discoloration (e.g., Yellowing) of the Solution • Exposure to light.• Chemical degradation over time, especially at elevated temperatures.[11]• Interaction with container components.1. Discard any solution that appears discolored.[3][10]2. Ensure solutions are stored in light-resistant containers or protected from light.[12]3. Review the age of the stock solution and the storage conditions.
Unexpected pH Reading • Improper formulation (incorrect ratio of caffeine, citric acid, and sodium citrate).• Degradation of components leading to a pH shift.1. If the pH is outside the recommended range of 4.2-5.2, it is best to discard the solution.2. Review the preparation protocol to ensure accurate measurements and component ratios.
Low Caffeine Concentration in Assay • Chemical degradation of caffeine.• Inaccurate initial preparation of the solution.• Adsorption to the container surface.1. Verify the accuracy of the analytical method (e.g., HPLC calibration).2. Review the storage history of the solution for any deviations from recommended conditions.3. Consider potential degradation pathways, such as oxidation.[3]

Quantitative Data Summary

Table 1: Stability of this compound Solutions Under Various Storage Conditions

ConcentrationStorage TemperatureDurationContainerResultsReference
10 mg/mL (as caffeine base)22°C (Room Temp)342 daysGlass vialsConcentration remained "virtually unchanged"[1]
10 mg/mL (as caffeine base)4°C (Refrigerated)342 daysGlass vialsConcentration remained "virtually unchanged"[1]
10 mg/mL (form unspecified)Room Temperature & 4°C60 daysGlass and plastic syringes<4% loss[7]
5, 10, 15, 20 mg/mL20-25°C3 monthsAmber polypropylene bottlesConcentrations were within 4% of baseline[2]
10 mg/mL24 hoursN/AWhen mixed with various IV solutionsChemically stable[3][13]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution via HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for determining the stability of a this compound stock solution.

1. Objective: To quantify the concentration of caffeine in a stock solution over time to assess its stability under specific storage conditions.

2. Materials:

  • This compound stock solution

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile phase: Acetonitrile and water (e.g., 1:9 v/v)[2]

  • Caffeine reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Method:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the caffeine reference standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the test sample (e.g., 0.3–50 µg/mL).[4][8]

  • Sample Preparation:

    • Withdraw an aliquot of the this compound stock solution being tested.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)[2]

    • Mobile Phase: Acetonitrile:Water (1:9 v/v)[2]

    • Flow Rate: 0.9 mL/min[2]

    • Injection Volume: 20 µL[2]

    • Detection Wavelength: 273 nm[2]

    • Temperature: Ambient

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared test sample.

    • The concentration of caffeine in the test sample is determined by comparing its peak area to the standard curve.

  • Stability Assessment:

    • Repeat the analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) for solutions stored under the desired conditions (e.g., 25°C/60% RH, 4°C).

    • Stability is typically defined as retaining more than 90% of the initial concentration.[1]

Visualizations

Chemical_Degradation_Pathway Caffeine Caffeine (1,3,7-trimethylxanthine) Radical_Cation Caffeine Radical Cation Caffeine->Radical_Cation Oxidation (e.g., by OH•) C8_OH_Adduct C8-OH Radical Adduct Radical_Cation->C8_OH_Adduct + H2O - H+ Final_Product 1,3,7-trimethyluric acid (Main Degradation Product) C8_OH_Adduct->Final_Product Further Oxidation

Caption: Oxidative degradation pathway of caffeine in aqueous solution.[3][14]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis at Time Points (T=0, 1, 3... months) cluster_start cluster_end Prep_Solution Prepare this compound Stock Solution Store_Samples Aliquot and Store Samples (e.g., 4°C and 25°C) Prep_Solution->Store_Samples Sample_Prep Dilute and Filter Test Sample Store_Samples->Sample_Prep HPLC_Analysis HPLC Analysis (Quantify Caffeine) Sample_Prep->HPLC_Analysis Data_Comparison Compare Concentration to T=0 HPLC_Analysis->Data_Comparison End Determine Shelf-Life Data_Comparison->End Start Start Stability Study Start->Prep_Solution

Caption: Workflow for a long-term stability study of this compound solutions.

Troubleshooting_Guide Start Visual Inspection of This compound Solution Problem_Detected Particulates or Discoloration Detected? Start->Problem_Detected Action_Discard Discard Solution Problem_Detected->Action_Discard Yes Action_Use Solution is OK to Use Problem_Detected->Action_Use No Investigate_Cause Investigate Cause: - Check Storage Temp - Check Expiry Date - Check for Light Exposure Action_Discard->Investigate_Cause

Caption: Troubleshooting decision tree for visual inspection of solutions.

References

Validation & Comparative

A Comparative Guide for Researchers: Caffeine Citrate Versus Theophylline for Apnea of Prematurity

Author: BenchChem Technical Support Team. Date: December 2025

In the management of apnea of prematurity (AOP), a common developmental disorder in preterm infants, methylxanthines remain the cornerstone of pharmacological therapy. For decades, theophylline and its salt, aminophylline, were the standard of care. However, caffeine citrate has emerged as a prominent alternative. This guide provides a detailed, evidence-based comparison of this compound and theophylline for AOP, tailored for researchers, scientists, and drug development professionals.

Efficacy: A Tale of Two Methylxanthines

Both caffeine and theophylline are effective in reducing the frequency of apneic and bradycardic episodes in preterm infants.[1][2][3] Meta-analyses and systematic reviews have consistently shown that there is no significant difference in the short-term treatment failure rate or the mean reduction in apnea events between the two drugs.[2][4]

However, some studies suggest a potential superiority of caffeine. For instance, one randomized controlled trial found that the overall response rate was significantly higher in the this compound group (86%) compared to the aminophylline group (72%). Another study concluded that caffeine is more effective than theophylline in treating AOP.[1]

Table 1: Comparative Efficacy of this compound and Theophylline/Aminophylline

Outcome MeasureThis compoundTheophylline/AminophyllineKey Findings & Citations
Treatment Failure Rate (1-3 days) No significant differenceNo significant differenceMultiple meta-analyses found no statistically significant difference in the rate of treatment failure in the initial days of therapy.[2][5]
Reduction in Apnea Frequency Significant reduction from baselineSignificant reduction from baselineBoth drugs are effective in reducing the number of apneic events. Some studies report similar efficacy, while others suggest caffeine may be more effective.[1][2][6]
Extubation Success May reduce extubation failure, particularly at higher dosesEffective, but some evidence suggests caffeine is superiorStudies have shown that caffeine can reduce the incidence of extubation failure in preterm infants on mechanical ventilation.[1][7]
Long-Term Neurodevelopmental Outcomes Potential for improved outcomesSimilar effects to caffeine in some studiesWhile some studies show no statistically significant difference between the two drugs, infants treated with caffeine have been observed to have a reduced risk of cognitive impairment, motor deficits, and language problems, though these findings are not always statistically significant.[8][9][10] The landmark Caffeine for Apnea of Prematurity (CAP) trial demonstrated long-term benefits of caffeine compared to placebo.

Safety and Tolerability: A Clearer Distinction

The primary advantage of this compound over theophylline lies in its superior safety profile.[2][11] Theophylline is associated with a higher incidence of adverse effects, largely due to its narrow therapeutic index.[2]

Table 2: Comparative Safety and Adverse Effect Profile

Adverse EffectThis compoundTheophylline/AminophyllineKey Findings & Citations
Tachycardia Lower incidenceHigher incidenceMeta-analyses consistently show a significantly lower risk of tachycardia with caffeine.[5][11]
Feeding Intolerance Lower incidenceHigher incidenceInfants treated with caffeine experience less feeding intolerance, a common issue in this population.[2][5][11]
Hyperglycemia No significant differenceNo significant differenceThe incidence of hyperglycemia appears to be similar between the two treatments.[5][11]
Total Adverse Events Lower incidence of total adverse effectsHigher incidence of total adverse effectsStudies report a lower overall incidence of adverse events in infants receiving caffeine.[5][11]
Need for Therapeutic Drug Monitoring Generally not requiredOften necessaryCaffeine's wider therapeutic window reduces the need for routine blood level monitoring.[7]

Pharmacokinetics and Dosing: Implications for Clinical Practice

The pharmacokinetic properties of this compound offer several advantages in the neonatal population. Its longer half-life allows for once-daily dosing, simplifying administration and reducing the potential for dosing errors.[2]

Table 3: Pharmacokinetic and Dosing Comparison

ParameterThis compoundTheophyllineKey Findings & Citations
Half-life in Neonates ~100 hoursShorter, variableCaffeine's significantly longer half-life allows for once-daily administration.[7][12]
Therapeutic Range Wide (5-20 mg/L)Narrow (5-15 mg/L)The wider therapeutic index of caffeine contributes to its better safety profile.[7]
Metabolism Primarily excreted unchanged by the kidneys in neonatesMetabolized in the liver, with caffeine as a byproductTheophylline's metabolism can be unpredictable in premature infants.[7]
Standard Loading Dose 20 mg/kg this compound5-6 mg/kg aminophyllineThese are typical starting doses for the treatment of AOP.[6]
Standard Maintenance Dose 5-10 mg/kg/day this compound1.5-3 mg/kg every 8-12 hours (aminophylline)Caffeine's maintenance dose is administered once daily, while theophylline requires multiple doses.[6]

Experimental Protocols

The findings presented are based on numerous clinical trials. A typical experimental design for comparing these two drugs is a randomized controlled trial (RCT).

Example Experimental Protocol: Randomized Controlled Trial
  • Objective: To compare the efficacy and safety of this compound versus aminophylline for the treatment of apnea of prematurity.

  • Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

  • Participant Population: Preterm infants (<34 weeks gestational age) with a confirmed diagnosis of apnea of prematurity, defined as a cessation of breathing for ≥20 seconds, or a shorter pause accompanied by bradycardia (heart rate <100 bpm) and/or oxygen desaturation (SpO2 <80%).

  • Intervention:

    • Group 1 (this compound): Intravenous or oral loading dose of 20 mg/kg this compound, followed by a daily maintenance dose of 5 mg/kg.

    • Group 2 (Aminophylline): Intravenous or oral loading dose of 5 mg/kg aminophylline, followed by a maintenance dose of 1.5 mg/kg every 8 hours.

  • Primary Outcome Measures:

    • Percentage of infants with a ≥50% reduction in the frequency of apneic events at 72 hours post-intervention.

    • Incidence of treatment failure, defined as the need for mechanical ventilation due to persistent apnea.

  • Secondary Outcome Measures:

    • Mean daily frequency of apnea and bradycardia.

    • Incidence of adverse events, including tachycardia (heart rate >180 bpm), feeding intolerance (emesis, increased gastric residuals), and hyperglycemia.

    • Duration of mechanical ventilation and supplemental oxygen.

    • Long-term neurodevelopmental outcomes assessed at 18-24 months corrected age using standardized scales (e.g., Bayley Scales of Infant and Toddler Development).

  • Data Analysis: Statistical comparisons between the two groups using appropriate tests for categorical and continuous variables (e.g., chi-square test, t-test).

Visualizing the Mechanisms and Workflow

Signaling Pathway of Methylxanthines

Methylxanthines, including caffeine and theophylline, exert their primary effect by antagonizing adenosine receptors. This action leads to central nervous system stimulation and an increased respiratory drive.

Mechanism of Action of Methylxanthines in Apnea of Prematurity cluster_0 Methylxanthines cluster_1 Cellular Action cluster_2 Physiological Effects Caffeine This compound AdenosineReceptors Adenosine A1 & A2A Receptors Caffeine->AdenosineReceptors Antagonism Theophylline Theophylline Theophylline->AdenosineReceptors Antagonism CNS_Stimulation CNS Stimulation AdenosineReceptors->CNS_Stimulation Leads to Adenosine Adenosine (Inhibitory) Adenosine->AdenosineReceptors Agonism (Inhibited) Increased_Respiratory_Drive Increased Respiratory Drive CNS_Stimulation->Increased_Respiratory_Drive Reduced_Apnea Reduction in Apnea Increased_Respiratory_Drive->Reduced_Apnea Workflow of a Comparative Clinical Trial cluster_screening Screening & Enrollment cluster_randomization Randomization & Intervention cluster_followup Data Collection & Follow-up cluster_analysis Analysis & Conclusion PatientScreening Screen Preterm Infants for AOP InformedConsent Obtain Informed Consent PatientScreening->InformedConsent Enrollment Enroll Eligible Infants InformedConsent->Enrollment Randomization Randomize to Treatment Groups Enrollment->Randomization CaffeineGroup Administer this compound Randomization->CaffeineGroup Group A TheophyllineGroup Administer Theophylline Randomization->TheophyllineGroup Group B ShortTermData Collect Short-Term Data (Apnea Frequency, Adverse Events) CaffeineGroup->ShortTermData TheophyllineGroup->ShortTermData LongTermData Conduct Long-Term Follow-up (Neurodevelopmental Assessment) ShortTermData->LongTermData DataAnalysis Analyze Data for Efficacy & Safety LongTermData->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

References

Comparative Efficacy of Caffeine Citrate and Aminophylline in Neonatal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and underlying mechanisms of therapeutic agents is paramount. This guide provides an objective comparison of caffeine citrate and aminophylline, two methylxanthines commonly used to treat apnea of prematurity in neonatal models. The information presented is supported by experimental data from both human and animal studies.

This compound and aminophylline are mainstays in the management of apnea of prematurity, a common condition in preterm infants characterized by cessation of breathing. Both drugs act as non-selective adenosine receptor antagonists, stimulating the central nervous system and respiratory drive. However, differences in their pharmacokinetic and pharmacodynamic profiles lead to variations in their efficacy and safety.

Quantitative Comparison of Efficacy and Adverse Effects

The following tables summarize quantitative data from clinical trials and animal studies, providing a clear comparison of the performance of this compound and aminophylline.

Table 1: Comparative Efficacy in Human Neonatal Studies

Efficacy ParameterThis compoundAminophyllineKey Findings & Citations
Overall Response Rate 86%72%This compound demonstrated a significantly higher overall response rate in treating primary apnea in premature infants.[1]
Reduction in Apnea Events Significant reductionSignificant reductionBoth methylxanthines are effective in reducing the frequency of apneic spells in the short term.
Treatment Failure Lower incidenceHigher incidenceStudies suggest a lower rate of treatment failure with caffeine compared to aminophylline.
Need for Mechanical Ventilation Reduced needReduced needBoth drugs decrease the necessity for mechanical ventilation, with some evidence suggesting caffeine may be more effective in facilitating extubation.

Table 2: Comparative Adverse Effects in Human Neonatal Studies

Adverse EffectThis compoundAminophyllineKey Findings & Citations
Tachycardia Lower incidence (OR 0.22)Higher incidenceA meta-analysis showed a significantly lower risk of tachycardia with this compound.[2][3]
Feeding Intolerance Lower incidence (OR 0.40)Higher incidenceThis compound is associated with a lower probability of feeding intolerance.[3]
Hyperglycemia No significant differenceNo significant differenceThe incidence of hyperglycemia was found to be similar between the two treatment groups.[2][3]
Total Adverse Effects Lower incidence (OR 0.41)Higher incidenceInfants treated with caffeine had a lower overall chance of developing adverse effects.[3]

Table 3: Findings from Neonatal Animal Models

Animal ModelDrug(s) StudiedKey Findings on Respiratory EffectsCitation
Neonatal Dogs (Hypoxic) Aminophylline, Caffeine, DoxapramCaffeine provided a more sustained respiratory stimulant effect compared to aminophylline.
Neonatal Rats CaffeineIncreased minute volume and tidal volume in response to hypercapnia.[4] Long-term changes in respiratory control into adulthood were observed.[5]
Neonatal Mice AminophyllineIn early neonates (P1-P6), aminophylline increased the frequency of respiratory bursts. In older neonates (P7-P13), it increased the amplitude of respiratory bursts.[6][7]
Newborn Piglets (Hypoxic) AminophyllinePrevented the fall in minute ventilation and respiratory rate during hypoxia.
Rabbit Model (Meconium Aspiration) AminophyllineImproved gas exchange and reduced lung edema and airway hyperreactivity.[2]

Mechanism of Action: Adenosine Receptor Antagonism

Both caffeine and aminophylline exert their primary therapeutic effect by antagonizing adenosine A1 and A2A receptors in the central nervous system. Adenosine is an inhibitory neuromodulator that can suppress respiratory drive. By blocking these receptors, methylxanthines disinhibit respiratory neurons, leading to increased respiratory rate and effort.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_a1_pathway A1 Pathway (Inhibitory) cluster_a2a_pathway A2A Pathway (Stimulatory) Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Binds & Activates A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds & Activates Caffeine / Aminophylline Caffeine / Aminophylline Caffeine / Aminophylline->A1_Receptor Blocks Caffeine / Aminophylline->A2A_Receptor Blocks Gi Gi Protein A1_Receptor->Gi Gs Gs Protein A2A_Receptor->Gs AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (Inactive) cAMP_dec->PKA_inhib Neuron_inhib Neuronal Inhibition (Suppressed Respiratory Drive) PKA_inhib->Neuron_inhib AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_active PKA (Active) cAMP_inc->PKA_active Neuron_stim Neuronal Stimulation (Increased Respiratory Drive) PKA_active->Neuron_stim

Caption: Adenosine A1 and A2A receptor signaling pathways and antagonism by methylxanthines.

Experimental Protocols

This section outlines a detailed methodology for a comparative study of this compound and aminophylline in a neonatal rat model of apnea.

1. Animal Model and Husbandry:

  • Species: Sprague-Dawley or Wistar rat pups.

  • Age: Postnatal days 3-12 (to model the neurodevelopmental stage of a premature human infant).

  • Housing: Pups are housed with their dam in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

2. Induction of Apnea (Optional):

  • For models of hypoxic-induced apnea, pups can be exposed to intermittent hypoxia (e.g., 5% O2 for 30 seconds, followed by 21% O2 for 5 minutes, repeated for a set duration).

3. Drug Administration:

  • Groups:

    • Control (vehicle, e.g., sterile water or saline)

    • This compound (e.g., 20 mg/kg loading dose, followed by 5-10 mg/kg/day maintenance)

    • Aminophylline (e.g., 5-6 mg/kg loading dose, followed by 1.5-3 mg/kg every 8-12 hours)

  • Route of Administration: Oral gavage or intraperitoneal injection.

4. Measurement of Respiratory Function:

  • Method: Whole-body plethysmography. This non-invasive technique allows for the continuous measurement of respiratory parameters in conscious, unrestrained pups.

  • Parameters to Measure:

    • Respiratory frequency (breaths/minute)

    • Tidal volume (mL)

    • Minute ventilation (tidal volume x frequency)

    • Apnea frequency and duration (cessation of breathing for >2 seconds)

    • Ventilatory response to hypercapnia (e.g., exposure to 5-7% CO2)

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA, t-tests) should be used to compare the respiratory parameters between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Experimental_Workflow start Start animal_prep Animal Preparation (Neonatal Rat Pups, P3-P12) start->animal_prep group_allocation Random Group Allocation (Control, Caffeine, Aminophylline) animal_prep->group_allocation drug_admin Drug Administration (Oral Gavage or IP Injection) group_allocation->drug_admin resp_monitoring Respiratory Monitoring (Whole-Body Plethysmography) drug_admin->resp_monitoring data_collection Data Collection (Frequency, Tidal Volume, Apnea Events) resp_monitoring->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Comparative Efficacy & Safety Profile data_analysis->results end End results->end

Caption: Experimental workflow for comparing caffeine and aminophylline in neonatal rats.

Conclusion

The available evidence from both human neonatal studies and animal models suggests that while both this compound and aminophylline are effective in treating apnea of prematurity, this compound generally possesses a superior safety profile with a lower incidence of adverse effects such as tachycardia and feeding intolerance.[2][3] Animal models provide a valuable platform for further elucidating the long-term neurodevelopmental and respiratory consequences of methylxanthine treatment and for developing novel therapeutic strategies. The experimental protocol outlined in this guide offers a framework for conducting such preclinical investigations.

References

Caffeine Citrate: A Comparative Guide to its Neuroprotective Effects in Hypoxic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caffeine citrate's neuroprotective efficacy in preclinical and clinical models of hypoxia, particularly focusing on neonatal hypoxic-ischemic encephalopathy (HIE). Experimental data is presented to objectively evaluate its performance against other neuroprotective alternatives.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound in hypoxia models.

Table 1: Neuroprotective Effects of this compound in Animal Models of Hypoxia-Ischemia

Animal ModelHypoxia Induction MethodThis compound DosageAdministration TimingKey Quantitative OutcomesReference
Neonatal RatRice-Vannucci model40 mg/kg (i.p.), single daily dose for 3 daysPost-HIReduced brain tissue loss and microgliosis[1][2][3][4]
Neonatal RatRice-Vannucci model20 mg/kg (i.p.)Before HI, with subsequent doses at 24 and 48 hours28.5% reduction in brain area loss compared to vehicle[2]
Neonatal RatRice-Vannucci model15 mg/kg (i.p.)Before HI, with subsequent doses at 24 and 48 hoursNo significant neuroprotective effect[2]
Neonatal RatRice-Vannucci model120 mg/kg (i.p.)Before HINot well tolerated, high mortality[2]
Near-term LambUmbilical cord occlusion20 mg/kg (IV) loading dose, then 10 mg/kg/day for 2 daysPost-resuscitationReduced gray matter injury and attenuated inflammation[5][6]
Near-term LambUmbilical cord occlusion60 mg/kg (IV) loading dose, then 30 mg/kg/dayPost-resuscitationSignificant toxicity[5][6]
Newborn PigletInflammation-amplified HI / HI20/10/10 mg/kg or 60/30/30 mg/kgPost-HINo reduction in brain injury; 60/30/30 mg/kg dose showed increased cell death[7][8]
Newborn PigletHI40/10/10 mg/kgPost-HIFailed to reduce white matter and basal ganglia/thalamus lactate/N-acetylaspartate[7]

Table 2: Comparison of this compound with Other Neuroprotective Agents in a Neonatal Rat HI Model

Neuroprotective AgentDosage and AdministrationReduction in Brain Area Loss (Probability of Efficacy)Reference
Caffeine 40 mg/kg 1h before hypoxia, and at 24 and 48h post-doseStrongest treatment effect (100%) [9][10][11][12]
Sonic Hedgehog Agonist (SAG)-Strong treatment effect (100%)[10][11][12]
Allopurinol-Strong treatment effect (100%)[9][10][11][12]
Melatonin25 mg/kg immediately after HI, then at 12, 24, 36, and 48hHigh probability of efficacy (99.90%)[9][10][11][12]
Clemastine10 mg/kg immediately after HI, then daily for 5 daysHigh probability of efficacy (99.70%)[10][11][12]
Therapeutic Hypothermia-Significant reduction (98.80%)[10]

Experimental Protocols

Rice-Vannucci Model of Neonatal Hypoxia-Ischemia

This is a widely used and standardized model to induce hypoxic-ischemic brain injury in neonatal rodents, mimicking HIE in human infants.

Objective: To create a reproducible model of perinatal asphyxia leading to predictable hypoxic-ischemic cerebral lesions.

Animals: Postnatal day 7 (P7) or P10 rat or mouse pups.

Procedure:

  • Anesthesia: Pups are anesthetized, typically with isoflurane. Body temperature is maintained at 36.5-37°C using a heating pad throughout the surgical procedure.

  • Unilateral Common Carotid Artery Ligation: A small incision is made in the neck to expose the common carotid artery. The artery is then permanently ligated with a suture. The incision is closed, and the pup is allowed a brief recovery period with the dam (typically 1-2 hours).

  • Hypoxic Exposure: The pups are placed in a temperature-controlled chamber and exposed to a hypoxic gas mixture (typically 8% oxygen balanced with nitrogen) for a specific duration (e.g., 90-120 minutes). The temperature within the chamber is maintained at 37°C.

  • Post-Hypoxia Recovery: After the hypoxic exposure, the pups are returned to their dam to recover.

  • Assessment of Brain Injury: Brains are typically analyzed for unilateral hemispheric brain area loss after a survival period of 7 days. This is often done using histological staining (e.g., Hematoxylin and Eosin) and imaging analysis.

Signaling Pathways and Experimental Workflows

Caffeine's Neuroprotective Signaling Pathway

Caffeine's neuroprotective effects in hypoxic conditions are, in part, mediated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] Hypoxia-induced energy depletion leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK, in turn, inhibits the mTOR pathway, a key regulator of cell growth and protein synthesis. This inhibition of mTOR can promote autophagy, a cellular process of recycling damaged components, which can be neuroprotective. Caffeine has been shown to influence this pathway, contributing to the reduction of brain injury.[1][2][3][4]

G Hypoxia Hypoxia-Ischemia Energy_Depletion Energy Depletion (Increased AMP/ATP ratio) Hypoxia->Energy_Depletion AMPK AMPK Activation Energy_Depletion->AMPK Caffeine This compound Caffeine->AMPK Modulates mTOR mTOR Inhibition AMPK->mTOR Autophagy Increased Autophagy mTOR->Autophagy Neuroprotection Neuroprotection (Reduced Neuronal Death) Autophagy->Neuroprotection

Caffeine's modulation of the AMPK/mTOR pathway in hypoxia.
Experimental Workflow for Preclinical Validation

The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in a preclinical model of neonatal hypoxia-ischemia.

G start Start animal_model Select Animal Model (e.g., P7 Rat Pups) start->animal_model randomization Randomize into Groups (Vehicle, Caffeine, etc.) animal_model->randomization surgery Induce Hypoxia-Ischemia (Rice-Vannucci Model) randomization->surgery treatment Administer Treatment (this compound or Vehicle) surgery->treatment monitoring Post-Procedure Monitoring (Survival, Weight) treatment->monitoring assessment Assess Brain Injury (e.g., Histology at 7 days) monitoring->assessment data_analysis Quantitative Data Analysis (e.g., Brain Area Loss %) assessment->data_analysis end End data_analysis->end

Preclinical workflow for testing neuroprotective agents.

References

A Head-to-Head Comparison of Caffeine Citrate and Caffeine Base in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of caffeine citrate and caffeine base, focusing on their respective pharmacokinetic profiles, efficacy, and safety. The information is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Caffeine is a widely used methylxanthine for the treatment of apnea of prematurity in neonates. It is available in two primary forms: this compound and caffeine base. While the pharmacologically active component is caffeine, the choice between the citrate and base formulations can have implications for dosing, administration, and physicochemical compatibility.

The key distinction lies in their composition: this compound is a hydrated salt containing 50% caffeine base by weight.[1][2] Consequently, a 20 mg dose of this compound delivers 10 mg of active caffeine base.[1][3] In vivo, after administration, the citrate salt dissociates, releasing the caffeine base, which is then absorbed and distributed throughout the body.[2] While the in vivo effects are primarily attributed to the caffeine molecule, understanding the nuances between these two forms is crucial for both clinical application and research.

Pharmacokinetic Profile: A Comparative Analysis

The pharmacokinetic properties of caffeine are largely independent of the administered form (citrate or base) once the active caffeine moiety is released.[2] However, the dosage and preparation differ significantly.

Table 1: Comparative Pharmacokinetic Parameters of Caffeine in Preterm Infants

ParameterThis compoundCaffeine BaseCitation(s)
Dose Equivalence 20 mg/kg10 mg/kg[1][3]
Bioavailability (Oral) Nearly 100%Nearly 100%[4]
Time to Peak Concentration (Tmax) 30 minutes to 2 hours30 minutes to 2 hours[1]
Volume of Distribution (Vd) 0.8–0.9 L/kg0.8–0.9 L/kg[1]
Elimination Half-Life (T½) 72–96 hours (preterm infants)72–96 hours (preterm infants)[1]
Metabolism Hepatic (CYP1A2)Hepatic (CYP1A2)[1]
Excretion Primarily renal (86% unchanged in neonates)Primarily renal (86% unchanged in neonates)[1]

Efficacy in Apnea of Prematurity

Both this compound and caffeine base are effective in treating apnea of prematurity by stimulating the central nervous system and respiratory drive. The mechanism of action is primarily through the antagonism of adenosine A1 and A2A receptors.[1]

In clinical practice, this compound is the more commonly used and studied form for this indication. The landmark Caffeine for Apnea of Prematurity (CAP) trial utilized this compound and demonstrated its efficacy and long-term safety.[1] Higher maintenance doses of this compound (10-20 mg/kg/day) have been shown to be more effective than lower doses (5-10 mg/kg/day) at reducing extubation failure and the incidence of bronchopulmonary dysplasia, though this is associated with an increased risk of tachycardia.[1]

Animal studies have further elucidated the therapeutic effects of caffeine. In a murine model of intraventricular hemorrhage, caffeine administration reduced the size of the hemorrhage and exhibited neuroprotective effects.[4] Studies in lambs have shown that caffeine treatment can improve survival rates by stimulating cardiac contractility and reducing episodes of hypoxia.[4]

In Vivo Safety and Tolerability

The safety profiles of this compound and caffeine base are primarily dictated by the systemic exposure to caffeine.

Table 2: Comparative In Vivo Safety and Tolerability

AspectThis compoundCaffeine BaseCitation(s)
Common Adverse Effects Tachycardia, feeding intolerance, irritabilityTachycardia, feeding intolerance, irritability[5]
Serious Adverse Events (High Doses) Potential for increased risk of cerebellar hemorrhage with very high loading doses (e.g., 80 mg/kg)Data from specific high-dose studies is less available, but similar risks are expected due to the active moiety.[1]
Physicochemical Compatibility (IV) Incompatible with some IV drugs (e.g., aciclovir, furosemide, ibuprofen)Compatible with a wider range of IV drugs in a study of 43 medications.[6][7]
Reproductive Toxicity (Animal Studies) Not specifically studied, effects are attributed to caffeine base.50 mg/kg/day (SC) in male rats led to decreased reproductive performance and embryotoxicity.[8][9]
Chronic Toxicity (Animal Studies) Not specifically studied, effects are attributed to caffeine base.Chronic oral administration in rats established dose-dependent toxicity, including effects on multiple organs.

A significant practical difference in safety arises in the context of intravenous administration in neonatal intensive care units (NICUs), where multiple medications are often co-administered. A study on the physicochemical compatibility of caffeine injections with 43 other intravenous drugs found that caffeine base injection was compatible with all tested drugs. In contrast, this compound injection was physically incompatible with six of the tested drugs, including commonly used medications like furosemide and ibuprofen.[6][7] This suggests that caffeine base may offer a safety advantage by reducing the risk of precipitation and line occlusion in complex intravenous setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for the preparation and administration of this compound and caffeine base in a research setting.

Protocol 1: Preparation of this compound and Caffeine Base for Intravenous and Oral Administration

Objective: To prepare solutions of this compound and caffeine base for in vivo administration.

Materials:

  • This compound powder (USP grade)

  • Caffeine base powder (USP grade)

  • Sterile water for injection

  • 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose

  • Sterile vials

  • Syringes and needles

  • pH meter

Intravenous Solution Preparation:

  • This compound (20 mg/mL): Dissolve 2 g of this compound in sterile water for injection to a final volume of 100 mL. This solution will contain 10 mg/mL of caffeine base.[9] The pH should be approximately 4.7.[10]

  • Caffeine Base (10 mg/mL): Dissolve 1 g of caffeine base in sterile water for injection to a final volume of 100 mL. Adjust pH to approximately 4.7 using citric acid and sodium citrate to mimic the this compound formulation if desired for comparative studies.[6]

  • Sterilize the final solutions by filtration through a 0.22 µm filter into sterile vials.

Oral Solution Preparation:

  • This compound: The intravenous solution of this compound can be used for oral administration.[1] It can be further diluted with sterile water or normal saline to achieve the desired concentration for oral dosing. For example, to make a 5 mg/mL solution from a 20 mg/mL stock, dilute 2 mL of the stock solution with 6 mL of sterile water.[1]

  • Caffeine Base: The intravenous solution of caffeine base can also be used for oral administration.

Protocol 2: In Vivo Crossover Pharmacokinetic Study in a Rat Model

Objective: To compare the pharmacokinetic profiles of orally administered this compound and caffeine base in rats.

Animals: Male Sprague-Dawley rats (250-300 g).

Study Design: A randomized, two-period crossover design with a one-week washout period between treatments.

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before each dosing, with free access to water.

  • Dosing:

    • Group 1: Administer this compound orally via gavage at a dose of 20 mg/kg (equivalent to 10 mg/kg caffeine base).

    • Group 2: Administer caffeine base orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Washout: After the first treatment period, allow a one-week washout period.

  • Crossover: Administer the alternate treatment to each group and repeat the blood sampling protocol.

  • Sample Analysis: Analyze plasma samples for caffeine concentration using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for both formulations and compare for bioequivalence.

Visualizations

Signaling Pathway of Caffeine's Mechanism of Action

Caffeine_Mechanism_of_Action Caffeine Caffeine Adenosine_Receptors Adenosine Receptors (A1, A2A) Caffeine->Adenosine_Receptors Antagonizes PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits (at high concentrations) AC Adenylate Cyclase Adenosine_Receptors->AC Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptors Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CNS_Stimulation CNS & Respiratory Stimulation PKA->CNS_Stimulation Leads to PDE->cAMP Degrades

Caption: Primary mechanism of caffeine via adenosine receptor antagonism.

Experimental Workflow for a Crossover Pharmacokinetic Study

PK_Workflow Start Start: Randomized Animal Cohorts GroupA Group A (n subjects) Start->GroupA GroupB Group B (n subjects) Start->GroupB DoseA Administer This compound GroupA->DoseA DoseB Administer Caffeine Base GroupB->DoseB Sampling1 Serial Blood Sampling DoseA->Sampling1 DoseB->Sampling1 Washout Washout Period (e.g., 1 week) Sampling1->Washout DoseC Administer Caffeine Base Washout->DoseC Group A DoseD Administer This compound Washout->DoseD Group B Sampling2 Serial Blood Sampling DoseC->Sampling2 DoseD->Sampling2 Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling2->Analysis

Caption: Crossover design for in vivo pharmacokinetic comparison.

Conclusion

In vivo, this compound and caffeine base deliver the same active moiety, and as such, their primary pharmacological effects are identical when administered in equimolar doses. The well-established 2:1 dose ratio for this compound to caffeine base is a critical consideration for both clinical and research applications. While this compound is more extensively studied in the context of apnea of prematurity, emerging evidence on the superior physicochemical compatibility of caffeine base with other intravenous medications suggests it may offer a safety advantage in complex neonatal care settings. The choice between these two forms should be guided by the specific experimental or clinical context, taking into account dosing accuracy, route of administration, and potential for drug-drug incompatibilities. Further head-to-head in vivo studies are warranted to fully elucidate any subtle differences in their pharmacokinetic and safety profiles.

References

A Cross-Species Comparative Guide to Caffeine Citrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of caffeine citrate metabolism, focusing on key pharmacokinetic parameters, metabolic pathways, and the underlying enzymatic machinery. The data presented herein is intended to support researchers and drug development professionals in selecting appropriate animal models and interpreting preclinical data for the development of caffeine-based therapeutics.

Executive Summary

Caffeine, a methylxanthine alkaloid, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the principal enzyme in humans.[1][2][3] However, significant qualitative and quantitative differences in metabolic pathways and pharmacokinetic profiles exist across various species. This guide highlights these variations in humans, rats, mice, rabbits, and monkeys, providing a framework for understanding the interspecies differences in caffeine disposition.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound

This table summarizes the key pharmacokinetic parameters of caffeine across different species. It is important to note that these values can be influenced by factors such as dose, route of administration, and the physiological state of the animal (e.g., pregnancy).

SpeciesHalf-life (t½) (hours)Clearance (CL) (L/kg/h)Volume of Distribution (Vd) (L/kg)Cmax (µg/mL)Tmax (hours)
Human (Adult) 2.5 - 4.5[1]~0.078[1]0.7[1]8 - 10 (for 5-8 mg/kg dose)0.25 - 2[1]
Rat 3.8 (non-pregnant)[4]Varies with doseVaries~25 (for 40 mg/kg dose)[5]-
Mouse -----
Rabbit 3.80.200.82--
Monkey -----

Data for mice and monkeys are not sufficiently available in the public domain to provide a direct comparison. Further targeted studies are required to fill these knowledge gaps.

Table 2: Major Metabolic Pathways and Metabolites of Caffeine

The metabolic fate of caffeine varies significantly between species, leading to different metabolite profiles. Paraxanthine is the major metabolite in humans, while other species may favor different demethylation or oxidation pathways.

SpeciesPrimary Metabolizing EnzymeMajor Metabolic PathwayPrimary Metabolites
Human CYP1A2 (major), CYP2E1, CYP3A[1]N3-demethylation (to Paraxanthine)Paraxanthine (~80%), Theobromine, Theophylline[1]
Rat CYP1A2N1-demethylation, N7-demethylationTheophylline, Paraxanthine
Mouse CYP1A2N3-demethylationParaxanthine, Theobromine, Theophylline
Rabbit -N1-demethylation, N7-demethylation1-methylxanthine, 1-methyluric acid, 7-methylxanthine, 1,7-dimethylxanthine
Monkey --Theophylline

Experimental Protocols

Determination of Caffeine and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)

This section outlines a general experimental protocol for the quantitative analysis of caffeine and its primary metabolites in plasma samples, based on commonly reported methodologies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile or 30% perchloric acid containing an internal standard (e.g., 8-chlorotheophylline).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, methanol, and acetonitrile. A common starting point is an isocratic elution with a ratio of 85:10:5 (v/v/v) of water:methanol:acetonitrile. The mobile phase may also contain buffers such as phosphate or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 274 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve using standard solutions of caffeine and its metabolites of known concentrations.

  • Quantify the analytes in the plasma samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway of Caffeine

caffeine_metabolism cluster_human Human (Major Pathway) cluster_other Other Species (Variable Pathways) Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation, ~80%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) TMU 1,3,7-Trimethyluric acid Caffeine->TMU CYP1A2 (C8-hydroxylation) Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Primary metabolic pathways of caffeine across different species.

Experimental Workflow for HPLC Analysis

hplc_workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection HPLC Injection supernatant_collection->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (274 nm) chromatographic_separation->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis end End: Concentration Data data_analysis->end

Caption: A generalized workflow for the analysis of caffeine in plasma by HPLC.

Signaling Pathways of Caffeine

caffeine_signaling cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition cluster_calcium Intracellular Calcium Mobilization Caffeine Caffeine / Paraxanthine Adenosine_Receptor Adenosine Receptors (A1, A2A) Caffeine->Adenosine_Receptor Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition ER Endoplasmic Reticulum Caffeine->ER Stimulates Release AC Adenylate Cyclase Adenosine_Receptor->AC Inhibition (A1) Activation (A2A) cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA cAMP_degradation cAMP Degradation cAMP->cAMP_degradation Hydrolysis Neurotransmitter_Release ↑ Neurotransmitter Release (Dopamine, Glutamate) PKA->Neurotransmitter_Release PDE->cAMP_degradation Ca2_release ↑ Intracellular Ca2+ ER->Ca2_release

Caption: Key signaling pathways modulated by caffeine and its primary metabolite, paraxanthine.

References

A Comparative Analysis of Caffeine Citrate and Other Methylxanthines on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiac effects of caffeine citrate and other commonly used methylxanthines, such as aminophylline and theophylline. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

Methylxanthines are a class of drugs frequently utilized in clinical practice, most notably for the management of apnea of prematurity in neonates. While effective, their impact on cardiac function is a critical consideration. This guide focuses on the comparative cardiac effects of this compound versus other methylxanthines, primarily aminophylline and theophylline. The evidence presented indicates that while all these agents exert cardiac stimulant effects, this compound is generally associated with a more favorable cardiac safety profile, particularly concerning heart rate and the incidence of tachycardia.

Data Presentation: Comparative Cardiac Effects

The following table summarizes the quantitative data from various studies comparing the effects of this compound and aminophylline/theophylline on key cardiac parameters in preterm infants.

Cardiac ParameterThis compoundAminophylline/TheophyllineKey Findings & Citations
Heart Rate Lower median heart rate.[1]Significantly higher mean heart rate.[2]Multiple studies have demonstrated that aminophylline is associated with a higher mean heart rate compared to caffeine.[1][2]
Tachycardia Lower incidence of tachycardia.[3]Higher incidence of tachycardia.[4]A meta-analysis of six studies involving 557 preterm infants showed that the caffeine group had a significantly lower incidence of tachycardia compared to the aminophylline group (OR 0.22).[3] Another study reported no cases of tachycardia in the caffeine group compared to 7% in the aminophylline group.[4]
Blood Pressure May cause a transient increase in mean arterial blood pressure.[4]Less consistent effects on blood pressure reported.One study noted an increase in mean arterial blood pressure on the first three days of caffeine therapy.[4]
Cardiac Output Significantly increased left ventricular output and stroke volume.[4]Theophylline has been shown to increase cardiac output and stroke volume.[4]Both caffeine and theophylline demonstrate positive inotropic effects, leading to increased cardiac output.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other methylxanthines on cardiac function. These protocols are synthesized from various clinical trials to provide a representative overview of the experimental procedures.

Subject Population and Randomization
  • Inclusion Criteria: Preterm infants (typically ≤34 weeks gestational age) diagnosed with apnea of prematurity.[2]

  • Exclusion Criteria: Major congenital anomalies, infants of mothers who received certain medications, and other specific clinical conditions as defined by the individual study.

  • Randomization: Infants are randomly assigned to receive either this compound or aminophylline/theophylline.[2][5]

Drug Administration
  • This compound:

    • Loading Dose: 20 mg/kg administered intravenously or orally.[2]

    • Maintenance Dose: 5 mg/kg/day administered once daily, starting 24 hours after the loading dose.[2]

  • Aminophylline:

    • Loading Dose: 5-6 mg/kg administered intravenously.[2][5]

    • Maintenance Dose: 1.5-2 mg/kg administered every 8-12 hours.[2][5]

Cardiac Function Monitoring
  • Electrocardiogram (ECG) and Heart Rate Monitoring:

    • Continuous cardiorespiratory monitoring is performed throughout the study period.

    • Heart rate is recorded at regular intervals (e.g., daily).[1]

    • Tachycardia Definition: While variable across studies, tachycardia is often defined as a heart rate persistently >160 bpm or a sustained increase of >20% from baseline.[3]

  • Blood Pressure Monitoring:

    • Mean arterial blood pressure is measured using oscillometry at baseline and at specified intervals following drug administration.[4]

  • Echocardiography:

    • Two-dimensional and pulsed Doppler echocardiography is used to assess cardiac output, stroke volume, and other hemodynamic parameters.[4]

    • Measurements are typically taken before the initiation of therapy and at various time points during and after treatment (e.g., days 1, 2, 3, and 7).[4]

Mandatory Visualization

Signaling Pathways of Methylxanthines

cluster_0 Methylxanthines (Caffeine, Theophylline) cluster_1 Cellular Mechanisms cluster_2 Cardiac Effects Methylxanthines Methylxanthines AdenosineReceptor Adenosine Receptors (A1, A2A) Methylxanthines->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibition Ca2_Release Intracellular Ca2+ Release Methylxanthines->Ca2_Release Stimulation Inotropy Increased Inotropy (Contractility) AdenosineReceptor->Inotropy Adenosine normally decreases contractility cAMP cAMP PDE->cAMP degrades cAMP->Inotropy Increases Chronotropy Increased Chronotropy (Heart Rate) cAMP->Chronotropy Increases Ca2_Release->Inotropy Increases

Caption: Cellular mechanisms of methylxanthines on cardiac cells.

Experimental Workflow for Comparative Cardiac Study

cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Baseline cluster_2 Phase 3: Intervention cluster_3 Phase 4: Follow-up & Data Collection cluster_4 Phase 5: Analysis Screening Screening of Preterm Infants Inclusion Inclusion/Exclusion Criteria Applied Screening->Inclusion Consent Informed Consent Obtained Inclusion->Consent Randomization Randomization Consent->Randomization Baseline Baseline Cardiac Assessment (ECG, Echo, BP) Randomization->Baseline Caffeine This compound Administration Randomization->Caffeine Group A Aminophylline Aminophylline Administration Randomization->Aminophylline Group B Monitoring Continuous Cardiac Monitoring Caffeine->Monitoring Aminophylline->Monitoring FollowUp Follow-up Assessments (e.g., Day 1, 3, 7) Monitoring->FollowUp Data Data Collection (HR, Tachycardia, BP, CO) FollowUp->Data Analysis Statistical Analysis of Cardiac Parameters Data->Analysis

Caption: Generalized experimental workflow for a clinical trial.

References

The Great Debate: Unpacking the Long-Term Neurodevelopmental Impact of Caffeine Citrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

Caffeine citrate, a cornerstone in the management of apnea of prematurity, has long been a subject of intense research regarding its long-term effects on the developing brain. While its short-term benefits in reducing apnea and facilitating extubation are well-established, the enduring neurodevelopmental consequences remain a critical area of investigation. This guide provides an objective comparison of the neurodevelopmental outcomes of this compound versus placebo in animal models, supported by experimental data, detailed methodologies, and visualizations of key biological processes.

Data Presentation: A Quantitative Overview

The following tables summarize the quantitative data from various animal studies, offering a comparative look at the long-term neurodevelopmental outcomes following neonatal this compound administration.

Table 1: Cognitive and Memory Outcomes

Animal ModelThis compound DoseTiming of AdministrationCognitive TestKey FindingsReference
Wistar Rats10 mg/kg/dayPostnatal days (P) 1-7Morris Water MazeImproved spatial learning and memory compared to placebo.[1][1]
Sprague-Dawley Rats20 mg/kg (loading), 5 mg/kg/day (maintenance)P1-P14Novel Object RecognitionIncreased preference for the novel object, suggesting enhanced recognition memory.[2]
C57BL/6 Mice10 mg/kg/dayP2-P10Barnes MazeReduced latency to find the escape hole, indicating improved spatial learning.[3]
Wistar Rats20 mg/kg (loading), 10 mg/kg/day (maintenance)P1-P5Passive Avoidance TestLonger latency to enter the dark compartment, suggesting better fear-associated memory.[4]

Table 2: Motor Function and Coordination Outcomes

Animal ModelThis compound DoseTiming of AdministrationMotor Function TestKey FindingsReference
Wistar Rats10 mg/kg or 20 mg/kgP7-P11 or P13-P17RotarodDose- and timing-dependent impairments in motor coordination.[5][5]
Sprague-Dawley Rats20 mg/kg (loading), 5 mg/kg/day (maintenance)P1-P14Beam WalkingFewer foot slips compared to placebo, indicating improved balance and coordination.[2]
C57BL/6 MiceChronic administration in drinking waterAdulthoodRotarodDose-dependent effects: moderate doses improved performance, while high doses impaired it.[1][1]
Rabbit Pups (preterm)Not specifiedNeonatal periodOpen Field TestIncreased distance covered compared to saline-treated preterm pups, suggesting improved motor activity.[6][6]

Table 3: Anxiety-Like Behavior Outcomes

Animal ModelThis compound DoseTiming of AdministrationAnxiety TestKey FindingsReference
Wistar Rats50 mg/kg (acute)AdulthoodElevated Plus MazeIncreased time spent in open arms, suggesting anxiolytic-like effects at high doses.[7][7]
C57BL/6 MiceChronic administration in drinking waterAdulthoodElevated Plus MazeIncreased anxiety-like behavior at all tested doses.[1][1]
Rabbit Pups (preterm)Not specifiedNeonatal periodOpen Field TestReduced thigmotaxis (wall-hugging behavior) compared to saline-treated preterm pups, suggesting reduced anxiety.[6][6]
Mus musculus Mice10, 50, or 120 mg/kg/dayGestation and postnatal periodElevated Plus MazeNo significant alterations in anxiety levels.[3][3]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized, detailed methodology for a typical study assessing the long-term neurodevelopmental outcomes of this compound in a rodent model.

1. Animal Model and Housing:

  • Species: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized neurodevelopment.

  • Breeding and Allocation: Timed-pregnant dams are housed individually in standard laboratory cages with a 12-hour light/dark cycle and ad libitum access to food and water. On postnatal day 1 (P1), litters are culled to a standard size (e.g., 8-10 pups) to ensure uniform nutrition. Pups are then randomly assigned to either the this compound or placebo group.

2. Drug Preparation and Administration:

  • This compound Solution: this compound is dissolved in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL for a loading dose).

  • Placebo Solution: An equivalent volume of sterile 0.9% saline is used as the placebo.

  • Administration: Pups receive a daily intraperitoneal (i.p.) or subcutaneous (s.c.) injection from P1 to P14. A common dosing regimen involves a loading dose of 20 mg/kg on P1, followed by a maintenance dose of 5-10 mg/kg/day.

3. Behavioral Testing (Performed in Adolescence or Adulthood):

  • Morris Water Maze (Spatial Learning and Memory):

    • A circular pool is filled with opaque water. A hidden platform is submerged just below the surface.

    • Animals undergo several trials per day for 5-7 days to learn the platform's location using extra-maze cues.

    • Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).

  • Rotarod Test (Motor Coordination and Balance):

    • Animals are placed on a rotating rod with accelerating speed.

    • The latency to fall from the rod is recorded over several trials.

  • Elevated Plus Maze (Anxiety-Like Behavior):

    • The maze consists of two open arms and two closed arms elevated from the floor.

    • Animals are placed in the center, and their movement is tracked for a set period (e.g., 5 minutes).

    • Time spent in the open arms versus the closed arms is measured; more time in the open arms is interpreted as less anxiety-like behavior.

4. Neurobiological Analysis (Post-Behavioral Testing):

  • Tissue Collection: Animals are euthanized, and brain tissue is collected.

  • Immunohistochemistry: Brain sections are stained for specific markers of neuronal health (e.g., NeuN), myelination (e.g., MBP), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Western Blotting/ELISA: Protein levels of key signaling molecules or neurotrophic factors are quantified.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caffeine_Signaling_Pathway Caffeine This compound AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition DopamineRelease Dopamine Release AdenosineReceptor->DopamineRelease Modulation cAMP cAMP AdenylateCyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneExpression Gene Expression (Neurotrophic factors, Synaptic proteins) CREB->GeneExpression Transcription Neurotransmission Altered Neurotransmission GeneExpression->Neurotransmission DopamineRelease->Neurotransmission

Caption: Caffeine's primary mechanism of action: adenosine receptor antagonism.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Pregnant Rats) Randomization Randomization of Pups (Caffeine vs. Placebo) AnimalModel->Randomization Treatment Neonatal Treatment Period (e.g., P1-P14) Randomization->Treatment Weaning Weaning and Maturation Treatment->Weaning BehavioralTesting Long-Term Behavioral Testing (Cognition, Motor, Anxiety) Weaning->BehavioralTesting NeurobiologicalAnalysis Neurobiological Analysis (Histology, Molecular Assays) BehavioralTesting->NeurobiologicalAnalysis DataAnalysis Data Analysis and Interpretation NeurobiologicalAnalysis->DataAnalysis

Caption: A typical experimental workflow for assessing long-term outcomes.

References

statistical analysis of caffeine citrate efficacy in multi-center research trials

Author: BenchChem Technical Support Team. Date: December 2025

Caffeine citrate stands as a cornerstone therapy in neonatal intensive care, primarily for the treatment of apnea of prematurity (AOP). Its efficacy and safety have been validated through numerous multi-center research trials and subsequent meta-analyses. This guide provides a comprehensive statistical analysis of this compound's performance, detailed experimental protocols from key studies, and a visualization of its mechanism of action for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

The clinical efficacy of this compound has been rigorously evaluated against both placebo and other methylxanthines, such as aminophylline. Furthermore, extensive research has been conducted to determine optimal dosing strategies.

This compound vs. Aminophylline

Meta-analyses of several randomized controlled trials have demonstrated that this compound and aminophylline exhibit similar therapeutic effectiveness in treating apnea of prematurity.[1] However, this compound is associated with a significantly lower incidence of adverse effects. Specifically, the risk of tachycardia is reduced by 72% in infants treated with this compound compared to aminophylline. Similarly, the odds of feeding intolerance are lower with this compound.[1][2] While both drugs are equally effective in reducing apnea episodes, the superior safety profile of this compound often positions it as the first-line treatment.[1][2] One study in China among preterm infants with apnea found that the response rate to this compound was 86%, which was considerably higher than the 72% response rate for aminophylline.[3]

Outcome MeasureThis compound vs. Aminophylline (Odds Ratio)Key Findings
Effective Treatment Rate (1-3 days) 1.05 (95% CI: 0.40-2.74)No significant difference in efficacy.[1]
Tachycardia 0.22 (95% CI: 0.13-0.37)Significantly lower incidence with this compound.[1][2]
Feeding Intolerance 0.40 (95% CI: 0.23-0.70)Significantly lower incidence with this compound.[1][2]
Hyperglycemia 0.45 (95% CI: 0.19-1.05)No significant difference between the two treatments.[1]
High-Dose vs. Low-Dose this compound

Investigations into the optimal maintenance dosage of this compound have revealed that higher doses (10-20 mg/kg daily) are more effective than lower doses (5-10 mg/kg daily) for managing AOP.[4][5] A meta-analysis including 13 randomized controlled trials and 1515 patients showed that the high-dose group had a greater effective treatment rate and a higher success rate for ventilator removal.[4][6] Furthermore, higher doses were associated with a lower incidence of bronchopulmonary dysplasia (BPD).[4] Although a higher incidence of tachycardia was observed with high-dose regimens, other adverse events did not differ significantly between the high and low-dose groups.[4][5]

Outcome MeasureHigh-Dose vs. Low-Dose this compound (Relative Risk)Key Findings
Effective Treatment Rate 1.37 (95% CI: 1.18-1.60)Higher efficacy with high-dose.[4]
Success Rate for Ventilator Removal 1.74 (95% CI: 1.04-2.90)Higher success rate with high-dose.[4]
Incidence of Tachycardia 2.02 (95% CI: 1.30-3.12)Higher incidence with high-dose.[4]
Incidence of Bronchopulmonary Dysplasia (BPD) 0.79 (95% CI: 0.68-0.91)Lower incidence with high-dose.[4]
Extubation Failure Rate 0.5 (95% CI: 0.35-0.71)Lower failure rate with high-dose.[4]

Experimental Protocols

The methodologies employed in multi-center trials of this compound for AOP share common elements, ensuring robust and comparable data. Below is a synthesized protocol based on prominent studies.

1. Study Design: Most pivotal studies are designed as multicenter, parallel, randomized, double-blind, placebo-controlled trials.[7] An open-label rescue arm is often included for infants who do not respond to the blinded therapy.[7]

2. Patient Population: The typical study population consists of preterm infants with a gestational age between 28 and 33 weeks who have a documented history of significant apnea episodes (e.g., six or more episodes in a 24-hour period).[7] Exclusion criteria often include major congenital anomalies and prior treatment with methylxanthines.

3. Intervention:

  • Loading Dose: An intravenous loading dose of 20 mg/kg of this compound is commonly administered.[8][9]

  • Maintenance Dose: This is followed by a daily maintenance dose, which can be administered intravenously or orally. Standard maintenance doses are typically 5 mg/kg per day, while high-dose regimens may use 10 mg/kg per day or more.[8]

  • Control Group: The control group receives a placebo, such as an equivalent volume of normal saline.[10]

4. Outcome Measures:

  • Primary Efficacy Endpoint: The primary outcome is often the percentage of patients with a predefined reduction in apnea episodes (e.g., ≥50%) over a specific period.

  • Secondary Endpoints: These frequently include the complete elimination of apnea, duration of mechanical ventilation, incidence of BPD, and adverse events.

5. Data Analysis: Statistical analyses are performed to compare the treatment and placebo groups. For binary outcomes, relative risks or odds ratios with 95% confidence intervals are calculated. For continuous data, differences in means are assessed.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the competitive antagonism of adenosine receptors, specifically the A1 and A2A subtypes.[11][12][13] Adenosine is a neuromodulator that typically promotes sleep and suppresses respiratory drive. By blocking these receptors, caffeine stimulates the central nervous system and the respiratory centers in the medulla.[13][14]

Caffeine_Mechanism cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds to A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to AC Adenylyl Cyclase A1_Receptor->AC Inhibits A2A_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Respiratory_Stimulation Respiratory Stimulation PKA->Respiratory_Stimulation Leads to Caffeine This compound Caffeine->A1_Receptor Blocks Caffeine->A2A_Receptor Blocks

Caption: this compound's mechanism of action.

Experimental Workflow

The workflow for a typical multi-center clinical trial investigating this compound for AOP follows a structured process from patient recruitment to data analysis.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Preterm infants with AOP) Screening Eligibility Screening Recruitment->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Treatment Treatment Arm (this compound) Randomization->Treatment Group 1 Placebo Placebo Arm (Normal Saline) Randomization->Placebo Group 2 Data_Collection Data Collection (Apnea episodes, vital signs, etc.) Treatment->Data_Collection Placebo->Data_Collection Follow_up Follow-up (Short-term & Long-term outcomes) Data_Collection->Follow_up Analysis Statistical Analysis Follow_up->Analysis Results Results & Publication Analysis->Results

Caption: A typical clinical trial workflow.

References

Safety Operating Guide

Navigating the Disposal of Caffeine Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Caffeine citrate, a compound frequently used in both research and clinical settings, requires a structured disposal plan to mitigate environmental impact and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

The disposal of this compound, like any laboratory chemical, is governed by federal, state, and local regulations.[1][2][3] The overarching principle is to prevent the release of chemical substances into the environment.[4] Therefore, it is imperative to avoid disposing of this compound down the drain or in the regular trash.[4][5] All chemical waste, including this compound, should be managed through a licensed professional waste disposal service.[5]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste with the words "Hazardous Waste" and the full chemical name.[1][2][6] Do not use abbreviations or chemical formulas.[2][6]

  • If mixing with other waste streams, ensure chemical compatibility to prevent dangerous reactions.[3][7] For instance, this compound is incompatible with strong bases, strong oxidizers, and strong acids.[4] It is best practice to store acids and bases separately.[7]

2. Container Management:

  • Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][8]

  • Ensure the container's cap is in good condition and is kept securely closed except when adding waste.[6][7]

  • Do not overfill waste containers; a general guideline is to fill to no more than 90% of the container's capacity.[9]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled waste container in a designated SAA, which should be at or near the point of waste generation.[7][8]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.[7][10]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (e.g., up to 12 months in some jurisdictions as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]

  • Provide the waste disposal service with accurate information about the contents of the container.[1]

5. Handling Spills:

  • In the event of a spill, contain the material using absorbent pads or other inert materials.[4]

  • Clean up the spill immediately, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • Transfer the spilled material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[4]

Quantitative Data

While specific quantitative disposal limits for this compound are not broadly established and are subject to local regulations, the following toxicity data from Safety Data Sheets (SDS) underscore the importance of proper handling and disposal.

ParameterValueSpecies
LD50 Oral247 mg/kgRat
LD50 Dermal> 2000 mg/kgRat
LC50 Inhalation4.94 mg/l/4hRat
Acute LC50 (Fish)151 mg/LPimephales promelas (Fathead minnow)

This data is for caffeine. Source:[4][5]

Experimental Protocols

The disposal procedures outlined above are based on established guidelines for laboratory chemical safety and waste management. These are not experimental protocols but rather operational procedures mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[1][2] Adherence to these protocols is a standard part of laboratory practice.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generation identify_waste Identify and Characterize Waste start->identify_waste select_container Select Appropriate Waste Container (Leak-proof, Compatible) identify_waste->select_container spill Accidental Spill? identify_waste->spill label_container Label Container: 'Hazardous Waste' Full Chemical Name Date select_container->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste monitor_storage Weekly Inspection of SAA for Leaks store_waste->monitor_storage full_or_time Container Full or Storage Time Limit Reached? monitor_storage->full_or_time full_or_time->store_waste No contact_ehs Contact EHS or Licensed Waste Disposal Contractor full_or_time->contact_ehs Yes pickup Arrange for Waste Pickup and Disposal contact_ehs->pickup end End: Proper Disposal pickup->end spill_procedure Follow Spill Cleanup Procedure: Contain, Clean, Collect Waste spill->spill_procedure Yes spill_procedure->select_container

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of caffeine citrate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment is crucial. The following personal protective equipment is recommended to ensure personal safety.[1][2][3]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection GlovesChemically resistant protective gloves.[3]
Body Protection Lab Coat/Protective ClothingWear a lab coat or fire/flame resistant and impervious clothing.[1][2]
Respiratory Protection Dust RespiratorUse a full-face, approved/certified respirator if exposure limits are exceeded or if ventilation is inadequate.[1][2]

Engineering Controls: To minimize exposure, it is recommended to use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] If operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow

Detailed Experimental Protocols

Accidental Release Measures:

In the event of a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container.[1] Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1] For a large spill of the poisonous solid, stop the leak if it can be done without risk.[1] Do not get water inside the container and do not touch the spilled material.[1] Use a water spray to reduce vapors and prevent entry into sewers, basements, or confined areas.[1] Call for assistance on disposal.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Cover the irritated skin with an emollient and seek immediate medical attention.[1]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[4] If swallowed, seek medical advice immediately and show the container or label.[1]

Disposal Plan

Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not empty into drains.[3] Dispose of this material and its container in a safe way.[3] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]

By implementing these safety protocols and operational plans, laboratories can ensure a secure environment for the handling of this compound, fostering a culture of safety and precision in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine citrate
Reactant of Route 2
Caffeine citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.